Product packaging for 4,4-Dimethyl-1-pentanol(Cat. No.:CAS No. 3121-79-7)

4,4-Dimethyl-1-pentanol

Cat. No.: B1294636
CAS No.: 3121-79-7
M. Wt: 116.2 g/mol
InChI Key: OWCNPTHAWPMOJU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-pentanol is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96804. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B1294636 4,4-Dimethyl-1-pentanol CAS No. 3121-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCNPTHAWPMOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185137
Record name 1-Pentanol, 4,4-dimethyl- (8CI)(9CI)
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3121-79-7
Record name 4,4-Dimethyl-1-pentanol
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Record name 1-Pentanol,4-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96804
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Record name 1-Pentanol, 4,4-dimethyl- (8CI)(9CI)
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Record name 1-Pentanol, 4,4-dimethyl-
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Record name 4,4-DIMETHYL-1-PENTANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3121-79-7

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4-Dimethyl-1-pentanol. It is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who may use this compound as a building block, solvent, or reference standard. This document summarizes key physicochemical data, outlines a representative synthetic protocol, and provides a visual representation of the synthetic workflow.

Chemical and Physical Properties

This compound is a primary alcohol with a branched hydrocarbon chain.[1][2] Its chemical structure and physical characteristics are summarized in the tables below.

Table 1: General and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1][2]
IUPAC Name 4,4-dimethylpentan-1-ol[1]
Synonyms 1-Pentanol, 4,4-dimethyl-[1][2]
CAS Number 3121-79-7[1]
Canonical SMILES CC(C)(C)CCCO[2]
InChI InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3[1]
InChIKey OWCNPTHAWPMOJU-UHFFFAOYSA-N[1]
Table 2: Physicochemical Data
PropertyValueSource(s)
Boiling Point 146.6 °C at 760 mmHg[3]
Melting Point 25 °C[4]
Density 0.811 g/cm³[4]
Flash Point 49.4 °C[3]
Water Solubility 0.03 M[5]
Refractive Index 1.418[4]
pKa (Predicted) 15.19 ± 0.10[3]
LogP (Predicted) 1.805[3]

Synthesis of Dimethylated Pentanols: A Representative Protocol

Experimental Protocol: Hydroboration-Oxidation of 4,4-Dimethyl-1-pentene

Materials:

Procedure:

  • Hydroboration:

    • A two-necked round-bottom flask is flame-dried and equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • 4,4-Dimethyl-1-pentene (1.0 equivalent) is dissolved in anhydrous THF and added to the flask.

    • The flask is cooled to 0 °C in an ice bath.

    • A solution of borane-tetrahydrofuran complex (approximately 1.1 equivalents of BH₃) is added dropwise via the dropping funnel over 30-60 minutes, while maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Oxidation:

    • The reaction mixture is cooled back to 0 °C.

    • Aqueous sodium hydroxide (3.0 equivalents) is slowly and carefully added to the flask.

    • Following the base, hydrogen peroxide (3.0 equivalents) is added dropwise, ensuring the internal temperature does not exceed 40 °C.

    • After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for at least 1 hour.

  • Workup and Purification:

    • The organic layer is separated from the aqueous layer.

    • The organic layer is washed sequentially with water and then with a brine solution.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by fractional distillation.

G cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup and Purification start Dissolve 4,4-Dimethyl-1-pentene in anhydrous THF cool1 Cool to 0 °C start->cool1 add_borane Add BH3•THF dropwise at 0 °C cool1->add_borane warm_stir Warm to room temperature and stir for 2-4 hours add_borane->warm_stir cool2 Cool to 0 °C warm_stir->cool2 Trialkylborane intermediate add_naoh Add 3M NaOH cool2->add_naoh add_h2o2 Add 30% H2O2 dropwise (< 40 °C) add_naoh->add_h2o2 stir Stir at room temperature for at least 1 hour add_h2o2->stir separate Separate organic layer stir->separate wash Wash with water and brine separate->wash dry Dry over anhydrous MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate distill Fractional distillation concentrate->distill end Final Product distill->end Pure this compound

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

Currently, there is a notable lack of published research specifically detailing the biological activity, signaling pathway interactions, or direct applications in drug development for this compound. In contrast, related isomers such as 4-Methyl-1-pentanol have been investigated for their role as antagonists to the effects of ethanol (B145695) on L1-mediated cell adhesion, a pathway implicated in fetal alcohol syndrome.[8]

The primary utility of this compound in a research and development context is likely as a synthetic intermediate or a specialized solvent. Its branched structure can impart unique solubility characteristics and steric hindrance in chemical reactions.

Safety Information

This compound is classified as a flammable liquid and vapor.[5] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a branched primary alcohol with well-defined physicochemical properties. While a standard synthetic route via hydroboration-oxidation of the corresponding alkene is a viable approach, there is a significant gap in the scientific literature regarding its specific biological activities and applications in drug development. Future research may uncover unique properties of this isomer that could be of interest to the scientific community. Researchers are encouraged to consult the Safety Data Sheet (SDS) for detailed handling and safety information.

References

4,4-Dimethyl-1-pentanol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4-Dimethyl-1-pentanol: Chemical and Physical Properties

Introduction

This compound is a primary alcohol with a branched hydrocarbon chain. Its unique structure, featuring a quaternary carbon, imparts specific chemical and physical properties that make it a compound of interest in various chemical syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with relevant safety information. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, application in reactions, and for purification processes.

Table 1: General and Chemical Identifiers for this compound

IdentifierValue
IUPAC Name4,4-dimethylpentan-1-ol[1]
CAS Number3121-79-7[1][2]
Molecular FormulaC7H16O[1][2][3][4]
Molecular Weight116.20 g/mol [1][5]
InChIInChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3[1][2]
InChIKeyOWCNPTHAWPMOJU-UHFFFAOYSA-N[1][2]
Canonical SMILESCC(C)(C)CCCO[4]

Table 2: Physical Properties of this compound

PropertyValueSource
Boiling Point146.6°C at 760 mmHg[3][6]
Melting Point-30.45°C (estimate)[3][6]
Density0.82 g/cm³[3][6]
Refractive Index1.4180 - 1.421[3][6]
Flash Point49.4°C[3][6]
Vapor Pressure1.81 mmHg at 25°C[3]
Water Solubility0.03 M[4][6]

Table 3: Chemical and Computational Properties of this compound

PropertyValueSource
pKa15.19 ± 0.10 (Predicted)[3][4]
LogP1.805[3][5]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count1[3]
Rotatable Bond Count3[3][4]
Topological Polar Surface Area20.23 Ų[4]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. For this compound, various spectroscopic datasets are available:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR data are available and are fundamental for confirming the carbon-hydrogen framework of the molecule.[1]

  • Mass Spectrometry (MS) : GC-MS data is available, which provides information on the molecular weight and fragmentation pattern of the compound.[1]

  • Infrared (IR) Spectroscopy : FTIR spectra are available and can be used to identify the presence of the hydroxyl (-OH) functional group.[1]

Synthesis and Reactivity

As a primary alcohol, this compound is expected to undergo typical reactions of this functional group, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to the corresponding alkyl halide.

G General Synthesis Workflow for this compound A Reactants (e.g., Grignard Reagent, Epoxide) B Reaction Setup (Inert atmosphere, anhydrous solvent) A->B Preparation C Reaction Execution (Controlled temperature) B->C Initiation D Aqueous Workup (Quenching and Extraction) C->D Post-reaction E Purification (e.g., Distillation, Chromatography) D->E Isolation F Characterization (NMR, IR, MS) E->F Analysis G Final Product This compound F->G Confirmation

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

While the search results do not indicate specific, widespread applications of this compound in drug development, its properties as a primary alcohol with a bulky alkyl group could make it a useful intermediate or building block in the synthesis of more complex molecules. Branched-chain alcohols and their derivatives are of interest in medicinal chemistry for their potential to interact with biological targets. For instance, related compounds like 4-Methyl-1-pentanol have been studied for their ability to antagonize the effects of ethanol (B145695) on certain neuronal cell adhesion molecules.[7] This suggests that this compound could be a candidate for similar studies.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][6][8] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][8]

Table 4: GHS Hazard Information for this compound

Hazard CodeDescription
H226Flammable liquid and vapor[1][6][8]
H315Causes skin irritation[1][8]
H319Causes serious eye irritation[1][8]
H335May cause respiratory irritation[1][8]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and other ignition sources.[8] No smoking.

  • Keep the container tightly closed and store it in a well-ventilated place.[8]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[8]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[8]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

  • Wash skin thoroughly after handling.[8]

First Aid Measures:

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[8]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

G Safe Handling Protocol for this compound A Assess Hazards (Flammable, Irritant) B Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Engineering Controls (Fume Hood, Ventilation) A->C D Handling Procedure (Avoid ignition sources, skin/eye contact) B->D C->D E Storage (Tightly sealed, well-ventilated, cool place) D->E F Spill/Exposure Response (Follow First Aid, consult SDS) D->F G Disposal (Follow institutional and local regulations) E->G

References

An In-depth Technical Guide to 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-1-pentanol, with the IUPAC name 4,4-dimethylpentan-1-ol , is a primary alcohol characterized by a neopentyl-like structure at the C4 position. This structural feature imparts unique physical and chemical properties that make it a subject of interest in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on its relevance to the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, application in reactions, and purification.

PropertyValueReference
IUPAC Name 4,4-dimethylpentan-1-ol[1]
CAS Number 3121-79-7[1]
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
Appearance Colorless liquid (presumed)
Boiling Point 146.6 °C at 760 mmHg
Density 0.811 g/cm³[2]
Refractive Index 1.418[2]
Flash Point 49.4 °C
Solubility Limited solubility in water. Soluble in organic solvents.
SMILES CC(C)(C)CCCO[1][3]
InChIKey OWCNPTHAWPMOJU-UHFFFAOYSA-N[1][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below are the expected spectral characteristics.

¹H NMR Spectroscopy (Proton NMR)

A proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6Triplet2H-CH₂-OH
~1.5Multiplet2H-CH₂-CH₂OH
~1.3Multiplet2HC(CH₃)₃-CH₂-
~0.9Singlet9H-C(CH₃)₃
VariableSinglet1H-OH
¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[1]

Chemical Shift (δ, ppm)Assignment
~63-CH₂-OH
~40-CH₂-CH₂OH
~30-C(CH₃)₃
~29-CH₂-C(CH₃)₃
~29-C(CH₃)₃
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (alcohol)
~2950StrongC-H stretch (alkane)
~1050StrongC-O stretch (primary alcohol)

Experimental Protocols for Synthesis

Two primary synthetic routes to this compound are the hydroboration-oxidation of 4,4-dimethyl-1-pentene (B165720) and the reduction of 4,4-dimethylpentanoic acid or its esters.

Synthesis via Hydroboration-Oxidation of 4,4-dimethyl-1-pentene

This method provides an anti-Markovnikov addition of water across the double bond, yielding the primary alcohol. The following is a representative experimental protocol adapted from a similar synthesis.[4][5]

Workflow Diagram:

Synthesis_Workflow Start 4,4-Dimethyl-1-pentene Hydroboration Hydroboration (BH3-THF, 0°C to RT) Start->Hydroboration Intermediate Trialkylborane Intermediate Hydroboration->Intermediate Oxidation Oxidation (H2O2, NaOH) Intermediate->Oxidation Workup Workup & Purification (Extraction, Distillation) Oxidation->Workup Product This compound Workup->Product

Caption: Synthesis of this compound via Hydroboration-Oxidation.

Materials:

  • 4,4-dimethyl-1-pentene

  • Borane-tetrahydrofuran complex (BH₃•THF) in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Hydroboration:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4,4-dimethyl-1-pentene dissolved in anhydrous THF.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add the borane-THF solution dropwise via the dropping funnel, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add the aqueous sodium hydroxide solution.

    • Following the base, add the hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 40°C.[4]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.[4]

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with water and brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.

Synthesis via Reduction of 4,4-Dimethylpentanoic Acid

The reduction of the corresponding carboxylic acid or its ester derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is another viable route to this compound.

Logical Relationship Diagram:

Reduction_Logic CarboxylicAcid 4,4-Dimethylpentanoic Acid or its Ester ReducingAgent LiAlH4 in Anhydrous Ether/THF CarboxylicAcid->ReducingAgent Reduction Quenching Quenching (e.g., Water, Acid) ReducingAgent->Quenching Forms Aluminate Salt Product This compound Quenching->Product Hydrolysis

Caption: Logical steps for the reduction of 4,4-dimethylpentanoic acid.

Materials:

  • 4,4-dimethylpentanoic acid or methyl 4,4-dimethylpentanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), dilute solution for workup

  • Extraction solvent (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reduction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

    • Dissolve 4,4-dimethylpentanoic acid or its ester in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-4 hours.[5]

  • Workup and Purification:

    • Cool the reaction mixture to 0°C.

    • Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water, followed by a dilute solution of NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it with diethyl ether.

    • Combine the filtrate and the ether washings, and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.

Applications in Drug Development

While direct applications of this compound in pharmaceuticals are not widely documented, its structural motifs are of interest in medicinal chemistry. The neopentyl group can confer increased lipophilicity and metabolic stability to a molecule by sterically hindering adjacent functional groups from enzymatic degradation.

Potential Roles:

  • Building Block: this compound can serve as a precursor for the synthesis of more complex molecules with potential biological activity. Its hydroxyl group can be readily converted to other functional groups, such as halides or amines, allowing for its incorporation into larger drug scaffolds.

  • Fragment-Based Drug Discovery: The 4,4-dimethylpentyl moiety could be explored as a fragment in fragment-based drug discovery (FBDD) to probe the binding pockets of target proteins for hydrophobic interactions.

Further research is required to fully elucidate the potential of this compound and its derivatives in the development of new therapeutic agents.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also an irritant to the skin and eyes.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The detailed information on its properties, synthesis, and potential applications aims to facilitate its use in research and development.

References

An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of 4,4-Dimethyl-1-pentanol. Detailed experimental protocols for its synthesis and characterization are also presented to support research and development activities.

Molecular Structure and Identification

This compound is a primary alcohol with a neopentyl-like substituent at the 4-position. This branched structure influences its physical and chemical properties.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4,4-dimethylpentan-1-ol
CAS Number 3121-79-7
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Canonical SMILES CC(C)(C)CCCO
InChI InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3
InChIKey OWCNPTHAWPMOJU-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various applications.

Table 2: Physicochemical Data of this compound

PropertyValueUnit
Density 0.811g/cm³
Boiling Point 146.6°C at 760 mmHg
Melting Point 25°C
Flash Point 49.4°C
Water Solubility 0.03M
Refractive Index 1.418 - 1.421
Molar Volume 143.3mL/mol

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The following sections provide an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6Triplet2H-CH₂OH (H1)
~1.5Multiplet2H-CH₂- (H2)
~1.3Multiplet2H-CH₂- (H3)
~0.9Singlet9H-C(CH₃)₃ (H5)
VariableSinglet1H-OH

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
~63-CH₂OH (C1)
~40-CH₂- (C3)
~31-C(CH₃)₃ (C4)
~29-C(CH₃)₃ (C5)
~24-CH₂- (C2)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3500-3200Strong, BroadAlcoholO-H Stretch
2955, 2870StrongAlkaneC-H Stretch
1465MediumAlkaneC-H Bend
1365MediumAlkaneC-H Bend (gem-dimethyl)
1058StrongPrimary AlcoholC-O Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For primary alcohols like this compound, the molecular ion peak (M+) may be weak or absent. Common fragmentation patterns include alpha-cleavage and dehydration (loss of H₂O).

Table 6: Expected Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
116[M]⁺ (Molecular Ion)
99[M-OH]⁺
85[M-CH₂OH]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)
43[C₃H₇]⁺
31[CH₂OH]⁺

Experimental Protocols

Synthesis of this compound via Hydroboration-Oxidation

This protocol describes the synthesis of this compound from 4,4-dimethyl-1-pentene.

Synthesis_Workflow cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step cluster_workup Work-up and Purification start Dissolve 4,4-dimethyl-1-pentene in anhydrous THF under N₂ cool1 Cool to 0°C (ice bath) start->cool1 add_bh3 Slowly add Borane-THF complex (BH₃•THF) cool1->add_bh3 warm Warm to room temperature and stir for 2 hours add_bh3->warm cool2 Cool back to 0°C (ice bath) warm->cool2 Proceed to Oxidation add_naoh Slowly add 3M NaOH(aq) cool2->add_naoh add_h2o2 Dropwise add 30% H₂O₂, keeping T < 25°C add_naoh->add_h2o2 stir Stir for 1 hour at room temperature add_h2o2->stir saturate Saturate aqueous layer with K₂CO₃ stir->saturate Proceed to Work-up separate Separate organic layer saturate->separate extract Extract aqueous layer with diethyl ether (3x) separate->extract combine Combine organic layers, wash with brine, dry (MgSO₄) extract->combine concentrate Concentrate under reduced pressure combine->concentrate distill Purify by fractional distillation concentrate->distill end Pure Product distill->end Final Product: This compound

An In-depth Technical Guide to 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,4-Dimethyl-1-pentanol, an organic alcohol important in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research, presenting key data, experimental protocols, and visual diagrams to facilitate understanding and application.

Chemical Identity and Synonyms

This compound is a primary alcohol. For clarity and comprehensive reference, its various identifiers and synonyms are compiled below.

Identifier Type Value
IUPAC Name 4,4-dimethylpentan-1-ol[1][2][3]
CAS Number 3121-79-7[1][2][3][4][5][6]
Molecular Formula C7H16O[1][2][3][4][5][6]
Synonyms 1-Pentanol, 4,4-dimethyl-[1][4][5]
4,4-DIMETIL-1-PENTANOL[4]
4,4-DIMÉTHYL-1-PENTANOL[4]
This compound(SALTDATA: FREE)[4]
NSC 96804[1][5][6]
UNII-CP386P7VBK[5][6]
InChI InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3[1][2][3][4]
InChIKey OWCNPTHAWPMOJU-UHFFFAOYSA-N[1][2][3][4]
SMILES CC(C)(C)CCCO[1][2][4]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is provided in the table below. These values are essential for experimental design, safety assessments, and purification procedures.

Property Value Reference
Molecular Weight 116.20 g/mol [1][2][3]
Density 0.811 - 0.82 g/cm³[6][7]
Boiling Point 146.6 °C at 760 mmHg[6]
Melting Point -30.45 °C (estimate)[6]
Flash Point 49.4 °C[6]
Water Solubility 0.03 M[4][5]
Refractive Index 1.418 - 1.421[5][6][7]
pKa 15.19 ± 0.10 (Predicted)[4][6]
LogP 1.80500[6]
Vapor Pressure 1.81 mmHg at 25°C[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application. The following sections outline relevant experimental procedures.

Synthesis via Hydroboration-Oxidation

This protocol describes the synthesis of this compound from 4,4-dimethyl-1-pentene (B165720), a method known for its anti-Markovnikov regioselectivity.

Reaction Scheme: 4,4-dimethyl-1-pentene + BH₃・THF → Trialkylborane intermediate Trialkylborane intermediate + H₂O₂, NaOH → this compound

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. 4,4-dimethyl-1-pentene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF).

  • Hydroboration: The flask is cooled to 0 °C in an ice bath. Borane-tetrahydrofuran complex (BH₃・THF, 1.0 M in THF, approximately 0.4 eq) is added dropwise over 30 minutes, maintaining the temperature at 0 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Oxidation: The reaction mixture is cooled back to 0 °C. A 3 M aqueous solution of sodium hydroxide (B78521) (NaOH, 1.2 eq) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 1.2 eq), ensuring the internal temperature does not exceed 25 °C.

  • Work-up: After stirring for 1 hour at room temperature, the aqueous layer is saturated with potassium carbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with an appropriate carbonyl compound to form the desired alcohol.

Reaction Scheme: 3,3-dimethylbutylmagnesium bromide + Formaldehyde (B43269) → this compound

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated. 1-bromo-3,3-dimethylbutane (B154914) in anhydrous diethyl ether is added slowly to form the Grignard reagent, 3,3-dimethylbutylmagnesium bromide.

  • Reaction with Formaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. Gaseous formaldehyde (generated by heating paraformaldehyde) is bubbled through the solution, or a solution of formaldehyde in an appropriate solvent is added dropwise.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

  • Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The final product is purified by distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for verifying the purity and identity of volatile compounds like this compound.

Procedure:

  • Sample Preparation: A dilute solution (e.g., 100 ppm) of the synthesized this compound is prepared in a suitable solvent such as dichloromethane (B109758) or hexane. An internal standard may be added for quantitative analysis.

  • Instrumentation: An Agilent 7890B GC system (or equivalent) coupled with a mass spectrometer can be used. A suitable column, such as a DB-Wax (30 m x 250 µm x 0.25 µm), is employed.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

  • Data Analysis: The retention time of the major peak is compared with a known standard of this compound. The mass spectrum of the peak is analyzed for the characteristic molecular ion and fragmentation pattern to confirm the structure.

Visualizations

Diagrams are provided below to illustrate key concepts and workflows related to this compound.

Synthesis_via_Hydroboration_Oxidation cluster_reactants Reactants cluster_oxidation Oxidation 4_4_dimethyl_1_pentene 4,4-dimethyl-1-pentene Trialkylborane Trialkylborane Intermediate 4_4_dimethyl_1_pentene->Trialkylborane Hydroboration BH3_THF 1. BH3・THF H2O2_NaOH 2. H2O2, NaOH Product This compound Trialkylborane->Product Oxidation

Caption: Synthesis of this compound via Hydroboration-Oxidation.

GCMS_Workflow SamplePrep Sample Preparation (Dilution in Solvent) Injection Injection into GC SamplePrep->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Detection Mass Analysis & Detection (Mass Spectrometer) Ionization->Detection DataAnalysis Data Analysis (Retention Time & Mass Spectrum) Detection->DataAnalysis

Caption: General workflow for the GC-MS analysis of this compound.

References

4,4-Dimethyl-1-pentanol molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4,4-Dimethyl-1-pentanol

This guide provides an overview of the fundamental molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Properties

This compound is an organic compound with a straight-chain pentanol (B124592) structure substituted with two methyl groups at the fourth carbon.

Core Data

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC7H16O[1][2][3][]
Molecular Weight116.20 g/mol [1][2][]

Logical Relationship of Chemical Information

The following diagram illustrates the connection between the chemical name, its structure, and its fundamental molecular properties.

A This compound B Molecular Formula C7H16O A->B determines C Molecular Weight 116.20 g/mol A->C determines

Caption: Relationship between chemical name and molecular properties.

References

An In-depth Technical Guide to the Boiling Point of 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 4,4-Dimethyl-1-pentanol, a C7H16O alcohol. This document collates experimental and predicted data, details standard methodologies for boiling point determination, and explores the physicochemical principles that govern this key property. The information presented is intended to support research, development, and quality control activities where precise knowledge of the physical characteristics of chemical compounds is essential.

Introduction

This compound is a primary alcohol with a branched alkyl chain. Its boiling point is a critical physical property that dictates its behavior in various applications, including its use as a solvent, a reactant in chemical syntheses, or a component in formulated products. The boiling point is intrinsically linked to the compound's molecular structure, specifically its molecular weight, the extent of intermolecular hydrogen bonding, and the degree of branching in the carbon skeleton. Understanding these relationships is crucial for predicting the behavior of this compound and for designing processes such as purification by distillation.

The hydroxyl group (-OH) in this compound allows for the formation of strong intermolecular hydrogen bonds, which require significant energy to overcome, resulting in a higher boiling point compared to alkanes of similar molecular weight. However, the branching in its structure affects the efficiency of van der Waals forces. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact and, consequently, lowers the boiling point compared to its straight-chain isomers.

Boiling Point of this compound: Experimental and Predicted Data

The boiling point of this compound has been determined through various experimental methods and computational predictions. The following table summarizes the available data, providing a range of observed and calculated values. It is important to note that experimental values can vary slightly due to differences in atmospheric pressure and the purity of the sample.

Data TypeBoiling Point (°C)Boiling Point (K)Pressure (mmHg)Reference/Source
Experimental146.6419.75760ChemNet[1], LookChem, ECHEMI[2]
Experimental160433.15Not SpecifiedChemicalBook[3], Stenutz[4]
ExperimentalNot Specified433.15Not SpecifiedNIST WebBook[5]
Predicted175.36448.51Not SpecifiedCheméo[6]

Comparative Boiling Points of C7H16O Alcohol Isomers

To contextualize the boiling point of this compound, the following table presents the boiling points of several of its isomers. This comparison highlights the significant impact of molecular structure, particularly the position of the hydroxyl group and the degree of branching, on the boiling point.

Isomer NameStructureBoiling Point (°C)
1-HeptanolCH₃(CH₂)₆OH175.8[7]
2-HeptanolCH₃CH(OH)(CH₂)₄CH₃~160
3-HeptanolCH₃CH₂CH(OH)(CH₂)₃CH₃~157
2-Methyl-1-hexanol(CH₃)₂CH(CH₂)₃CH₂OH161-162[8]
3-Methyl-1-hexanol (B83377)CH₃(CH₂)₂CH(CH₃)CH₂CH₂OH161-162[1]
5-Methyl-1-hexanol (B128172)(CH₃)₂CH(CH₂)₃CH₂OH161.3 - 172[2][5][9]
2,2-Dimethyl-1-pentanol(CH₃)₃C(CH₂)₂CH₂OH153[10]
3,3-Dimethyl-1-pentanolCH₃CH₂C(CH₃)₂CH₂CH₂OH165[11]
This compound (CH₃)₃CCH₂CH₂CH₂OH 146.6 - 160 [1][3][4]

Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point is a fundamental laboratory procedure. The following sections detail two common methods: the Thiele tube method, which is suitable for small sample sizes, and simple distillation, a standard method for both purification and boiling point determination.

Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube

  • Heating oil (e.g., mineral oil)

  • Thermometer

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or other heat source

  • Clamp and stand

Procedure:

  • Fill the Thiele tube with heating oil to a level just above the side arm.

  • Add a small amount of the liquid sample (approximately 0.5-1 mL) to the small test tube.

  • Place the capillary tube, with the sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and the attached test tube in the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube. The thermometer bulb and the sample should be positioned in the main body of the Thiele tube.

  • Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube promotes the circulation of the oil, ensuring uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube. Record this temperature.

G Thiele Tube Boiling Point Determination Workflow A Prepare Sample and Apparatus B Heat the Thiele Tube A->B Gentle Heating C Observe Bubble Stream B->C As Temperature Rises D Remove Heat and Cool C->D Steady Stream Observed E Record Boiling Point D->E Liquid Enters Capillary

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Simple Distillation Method (ASTM D1078)

Simple distillation is a standard method for separating liquids with significantly different boiling points and can also be used to determine the boiling point of a pure substance. The American Society for Testing and Materials (ASTM) standard D1078 provides a detailed procedure for determining the distillation range of volatile organic liquids.[12][13][14][15]

Apparatus:

  • Distillation flask (round-bottom flask)

  • Heating mantle or oil bath

  • Three-way adapter (distillation head)

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Boiling chips or a magnetic stir bar

  • Clamps and stand

  • Water source for the condenser

Procedure:

  • Place a few boiling chips or a magnetic stir bar into the distillation flask.

  • Add the liquid sample to the distillation flask, filling it to no more than two-thirds of its volume.

  • Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the three-way adapter. This ensures an accurate reading of the vapor temperature as it enters the condenser.

  • Turn on the cooling water to the condenser. Water should enter at the lower inlet and exit at the upper outlet.

  • Begin heating the distillation flask.

  • Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

  • The temperature will stabilize as the vapor surrounds the thermometer bulb and begins to condense in the condenser. Record this stable temperature as the boiling point.

  • Collect the distillate in the receiving flask. The distillation rate should be steady, typically 2-3 drops per second.

  • Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.

G Simple Distillation Apparatus for Boiling Point Determination cluster_setup Apparatus Setup cluster_process Process A Distillation Flask with Sample C Three-Way Adapter A->C B Heating Mantle B->A Heats D Thermometer C->D E Condenser C->E F Receiving Flask E->F G Heat the Flask H Vaporization G->H I Condensation H->I K Record Stable Temperature H->K Temperature Reading J Collection of Distillate I->J G Factors Affecting Boiling Point of Isomeric Alcohols cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_property Physical Property A Linear Chain (e.g., 1-Heptanol) C Stronger van der Waals Forces A->C Larger Surface Area B Branched Chain (e.g., this compound) D Weaker van der Waals Forces B->D Smaller Surface Area E Higher Boiling Point C->E F Lower Boiling Point D->F

References

Technical Guide: Physicochemical Properties of 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density and refractive index of 4,4-Dimethyl-1-pentanol. It includes a summary of its key physical properties, detailed experimental protocols for their determination, and a relevant biological signaling pathway where related compounds have shown significant activity, offering context for its potential application in research and drug development.

Core Physicochemical Data

This compound is a branched-chain primary alcohol with the molecular formula C7H16O. Its physical properties are critical for its application in various scientific and industrial fields. The density and refractive index are key parameters for substance identification, purity assessment, and in the formulation of solutions.

Quantitative Data Summary

The table below summarizes the reported values for the density and refractive index of this compound from various sources.

PropertyValueUnits
Density 0.811g/cm³
0.82g/cm³
Refractive Index 1.418nD
1.421nD

Experimental Protocols

While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the following are standard and widely accepted methodologies for measuring the density and refractive index of liquid organic compounds.

Determination of Density

The density of a liquid, defined as its mass per unit volume, is a fundamental physical property.[1] It is typically measured in g/cm³ or g/mL.[1]

1. Pycnometer Method:

A pycnometer is a flask with a specific, accurately known volume.

  • Procedure:

    • The pycnometer is first weighed empty (m1).

    • It is then filled with a reference liquid of known density (e.g., deionized water) at a controlled temperature and weighed again (m2).

    • The pycnometer is emptied, dried, and filled with this compound at the same temperature and weighed a final time (m3).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_reference

2. Hydrometer Method:

A hydrometer is a calibrated instrument that measures the relative density of liquids based on buoyancy.

  • Procedure:

    • The this compound is placed in a graduated cylinder or other suitable container.

    • The hydrometer is gently lowered into the liquid until it floats freely.

    • The density is read directly from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem.

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material.[2] It is a crucial parameter for identifying and characterizing substances.[2]

1. Abbe Refractometer:

The Abbe refractometer is a common laboratory instrument for the accurate measurement of the refractive index of liquids.

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, often controlled by a circulating water bath.

    • Light from a monochromatic source is passed through the sample.

    • The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus and align it with the crosshairs.

    • The refractive index is then read directly from the instrument's scale.

2. Laser-Based Methods:

Modern techniques utilizing lasers can provide highly accurate measurements of the refractive index.

  • Principle: These methods often rely on measuring the angle of minimum deviation of a laser beam passing through a prism containing the liquid sample or using interferometric techniques.[3][4] The high collimation and monochromaticity of laser light allow for very precise angle measurements, leading to a high degree of accuracy in the calculated refractive index.[3]

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, related branched-chain alcohols have shown interesting pharmacological effects. Specifically, the isomer 4-Methyl-1-pentanol has been identified as an antagonist of the effects of ethanol (B145695) on the L1 cell adhesion molecule (L1CAM) signaling pathway.[5][6] This pathway is critical for neuronal development, including neuronal migration and neurite outgrowth.[5]

Ethanol is known to disrupt L1-mediated cell adhesion, which is a contributing factor to the neurodevelopmental defects seen in Fetal Alcohol Spectrum Disorders.[5] The antagonistic action of 4-Methyl-1-pentanol suggests it may interfere with the binding of ethanol to L1 or modulate the downstream signaling cascade.[5] This makes compounds like methyl-pentanol derivatives subjects of interest for research into potential therapeutic interventions to mitigate the effects of prenatal alcohol exposure.[5]

L1CAM_Signaling_Antagonism cluster_membrane Cell Membrane L1CAM L1 Cell Adhesion Molecule (L1CAM) Disruption Disruption of L1CAM function L1CAM->Disruption leads to Normal_Function Normal Neuronal Development L1CAM->Normal_Function promotes Ethanol Ethanol Ethanol->L1CAM inhibits Antagonist 4-Methyl-1-pentanol (Antagonist) Antagonist->L1CAM blocks inhibition Antagonist->Normal_Function restores

References

An In-depth Technical Guide to the Solubility of 4,4-Dimethyl-1-pentanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-Dimethyl-1-pentanol, a branched-chain primary alcohol. Due to its structure, this compound exhibits solubility in a range of organic solvents, a critical consideration for its application in research and drug development. This document compiles available data, outlines experimental protocols for solubility determination, and presents logical relationships governing its solubility.

Core Concepts of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1][2] this compound possesses a polar hydroxyl (-OH) group capable of forming hydrogen bonds, and a nonpolar hydrocarbon tail. This amphiphilic nature dictates its solubility behavior in various organic solvents. The polarity of the solvent, temperature, and the presence of other solutes are key factors influencing its solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C7H16O[3][4][5]
Molecular Weight 116.20 g/mol [5]
Density 0.811 - 0.82 g/cm³[3][6][7]
Boiling Point 146.6 °C at 760 mmHg[3][7]
Melting Point -30.45 °C (estimate)[3][7]
Flash Point 49.4 °C[3][7]
Water Solubility 0.03 M[4][7]
LogP (predicted) 1.805 - 2.0[3][8]

Solubility in Organic Solvents

The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents based on general principles of solubility for alcohols.

SolventPolarityExpected Solubility
Methanol Polar ProticMiscible
Ethanol Polar ProticMiscible
Acetone Polar AproticSoluble
Acetonitrile Polar AproticSoluble
Tetrahydrofuran (THF) Polar AproticSoluble
Dichloromethane Moderately PolarSoluble
Toluene NonpolarSparingly Soluble
Hexane NonpolarSparingly Soluble / Immiscible

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following details a general method for determining the solubility of this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

    • Vigorously mix the vial using a vortex mixer for 2-3 minutes to facilitate initial dissolution.

    • Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours, with intermittent shaking, to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let any undissolved solute settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any suspended microparticles.

    • Dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a calibrated GC-FID or HPLC to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mol/L, or mg/mL.

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

G cluster_solute This compound cluster_solvent Solvent Polarity Solute Structure - Polar Head (-OH) - Nonpolar Tail (C7H15) Polar Polar Solvents (e.g., Methanol, Water) Solute->Polar High Solubility (Hydrogen Bonding) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Low Solubility (van der Waals forces)

Caption: Logical relationship between solute structure and solvent polarity.

G Start Start Prep Prepare Supersaturated Solution (Excess Solute in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (e.g., 24h at 25°C) Prep->Equilibrate Separate Separate Saturated Solution (Centrifugation/Filtration) Equilibrate->Separate Dilute Dilute Aliquot Separate->Dilute Analyze Quantitative Analysis (GC-FID or HPLC) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Isomers of 4,4-Dimethyl-1-pentanol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-dimethyl-1-pentanol and its structural and stereoisomers. The isomers of this C7-alcohol, with the general formula C₇H₁₆O, exhibit a range of physicochemical properties stemming from their diverse molecular architectures. This document details their properties, provides experimental protocols for their synthesis and characterization, and explores their potential biological relevance, offering a valuable resource for professionals in chemical research and drug development.

Isomers of this compound

The molecular formula C₇H₁₆O gives rise to a multitude of structural and stereoisomers of alcohols. These can be broadly categorized as straight-chain heptanols, and various branched isomers including methylhexanols, dimethylpentanols, ethylpentanols, and trimethylbutanols. This compound is a primary alcohol with a neopentyl-like structure. The following sections systematically present its isomers.

Structural Isomers

The structural isomers of this compound are numerous and can be classified based on their carbon skeleton and the position of the hydroxyl group. These include positional isomers, where the hydroxyl group is at a different position on the same carbon skeleton, and skeletal isomers, which have different carbon backbones.

Stereoisomers

Several of the structural isomers of this compound possess one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The presence of chirality is a critical consideration in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. For instance, 3-heptanol (B47328) is a chiral molecule due to the four different groups attached to the third carbon atom.[1]

Physicochemical Properties

The physical and chemical properties of these isomers are significantly influenced by their molecular structure. Branching in the carbon chain generally leads to a decrease in boiling point and an increase in solubility in water compared to their straight-chain counterparts.[2] The following tables summarize the key physicochemical data for this compound and a selection of its isomers.

Table 1: Physicochemical Properties of this compound and its Positional Isomers

IUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive IndexWater Solubility
This compound3121-79-7116.201600.8111.418-
4,4-Dimethyl-2-pentanol6144-93-0116.20----
2,2-Dimethyl-3-pentanol3970-62-5116.20135-1360.8251.4258.13 g/L[3]
2,4-Dimethyl-3-pentanol600-36-2116.20139-1400.8291.425Moderately soluble[4]

Table 2: Physicochemical Properties of Selected Skeletal Isomers of this compound

IUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive IndexWater Solubility
1-Heptanol111-70-6116.20175.80.81871.4231.0 g/L[5]
2-Heptanol543-49-7116.20160-162--Slightly soluble
3-Heptanol589-82-2116.20156-158--Slightly soluble
2-Methyl-2-hexanol (B1585243)625-23-0116.20140-1420.825-Insoluble
3-Methyl-3-hexanol597-96-6116.201430.823--
2,3-Dimethyl-1-pentanol10143-23-4116.20155-1560.839-1-5 mg/mL
2,4-Dimethyl-1-pentanol6305-71-1116.201610.8161.418-
3,3-Dimethyl-1-pentanol19264-94-9116.201670.8281.426-
3,4-Dimethyl-1-pentanol6570-87-2116.20----
2,2,3-Trimethyl-1-butanol-116.20----
2,3-Dimethyl-2-pentanol4911-70-0116.20----
2,3-Dimethyl-3-pentanol595-41-5116.20--1.42816.14 g/L[2]
4-Methyl-2-hexanol (B3369324)2313-61-3116.201480.8171.422-

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of isomers of this compound.

Synthesis of Tertiary Alcohols via Grignard Reaction

A common and versatile method for the synthesis of tertiary alcohols is the Grignard reaction, involving the addition of a Grignard reagent to a ketone.[6]

Example Protocol: Synthesis of 2-Methyl-2-hexanol

This protocol describes the synthesis of 2-methyl-2-hexanol from n-butylmagnesium bromide and acetone (B3395972).[1][5]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • n-Butyl bromide

  • Anhydrous diethyl ether

  • Anhydrous acetone

  • 10% Hydrochloric acid or 15% Sulfuric acid

  • Anhydrous potassium carbonate or anhydrous calcium sulfate

  • Crushed ice

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of n-butyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle boiling), add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture until most of the magnesium has reacted.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Work-up and Purification: Decompose the intermediate product by slowly pouring the reaction mixture onto crushed ice. Dissolve the precipitated magnesium salts by adding 10% hydrochloric acid or 15% sulfuric acid. Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the ether extracts, dry over anhydrous potassium carbonate or calcium sulfate, filter, and remove the ether by rotary evaporation. Purify the crude product by fractional distillation, collecting the fraction boiling at the expected temperature for 2-methyl-2-hexanol.

Below is a DOT script for the workflow of the Grignard synthesis.

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagent_prep Prepare n-Butylmagnesium Bromide from Mg and n-Butyl Bromide in Ether reaction React Grignard Reagent with Acetone in Ether reagent_prep->reaction Add dropwise hydrolysis Hydrolyze with Aqueous Acid reaction->hydrolysis Pour onto ice/acid extraction Extract with Diethyl Ether hydrolysis->extraction drying Dry Organic Layer extraction->drying distillation Fractional Distillation drying->distillation product 2-Methyl-2-hexanol distillation->product

Workflow for the Grignard synthesis of 2-methyl-2-hexanol.
Characterization of Isomers

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile isomers.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the alcohol isomer or a mixture of isomers in a suitable volatile solvent like dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating alcohol isomers.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • Injector: Use a split/splitless injector, typically in split mode to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range of m/z 35-300.

    • Data Analysis: Identify compounds by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST).

The mass spectra of alcohols often show characteristic fragmentation patterns, including a weak or absent molecular ion peak, a peak corresponding to the loss of water (M-18), and fragments resulting from alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group).[7] Primary alcohols often show a prominent peak at m/z 31 (CH₂OH⁺).[4]

Below is a DOT script for the GC-MS analysis workflow.

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry sample Alcohol Isomer Sample dissolve Dissolve in Volatile Solvent sample->dissolve inject Inject into GC-MS dissolve->inject separation Separation on Capillary Column inject->separation ionization Electron Ionization (EI) separation->ionization Elution detection Mass Analyzer (Quadrupole) ionization->detection data_analysis Data Analysis: Retention Time & Mass Spectrum detection->data_analysis

General workflow for GC-MS analysis of alcohol isomers.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of isomers.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified alcohol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • The proton of the hydroxyl group (-OH) typically appears as a broad singlet, and its chemical shift is concentration and temperature dependent. It can be exchanged with D₂O.

    • Protons on the carbon bearing the hydroxyl group (α-protons) are deshielded and appear at δ 3.5-4.5 ppm.

    • Protons on other carbons in the alkyl chain appear in the δ 0.8-1.7 ppm region.

    • Coupling patterns (splitting) provide information about adjacent protons.

  • ¹³C NMR Spectroscopy:

    • The carbon atom bonded to the hydroxyl group (α-carbon) is deshielded and resonates at δ 60-80 ppm.

    • Other alkyl carbons appear in the δ 10-50 ppm region.

    • The number of distinct signals indicates the number of non-equivalent carbon atoms in the molecule.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of the hydroxyl functional group.

Experimental Protocol:

  • Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic Absorptions:

    • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol. The broadening is due to hydrogen bonding.[8]

    • A strong C-O stretching absorption is observed in the 1000-1260 cm⁻¹ region.[8]

Biological Properties and Toxicological Considerations

While extensive research on the specific biological activities of most isomers of this compound is limited, general trends for aliphatic alcohols provide a basis for understanding their potential interactions with biological systems.

Membrane Interactions and Enzyme Inhibition

Aliphatic alcohols are known to interact with and disrupt cellular membranes.[9][10] Their potency often increases with chain length, a phenomenon that can be attributed to their increased lipophilicity and ability to partition into the lipid bilayer.[11] This disruption of the membrane can alter the function of membrane-bound proteins, such as ion channels and enzymes. Studies have shown that n-alcohols can inhibit voltage-gated sodium channels.[12][13]

Furthermore, aliphatic alcohols can act as inhibitors of various enzymes. For example, a study on arylesterase showed that the inhibitory activity of aliphatic alcohols increases with the length of the carbon chain, with heptanol (B41253) being a potent inhibitor.[14] Another study demonstrated that aliphatic alcohols can act as reversible non-competitive inhibitors of alkaline phosphatase.[15]

Cytotoxicity and Metabolism

Short-chain alcohols can induce cytotoxic effects through various mechanisms, including alterations in phospholipid metabolism, changes in cellular redox state, and increased production of reactive oxygen species.[15] The hepatotoxicity of aliphatic alcohols has been shown to be correlated with their carbon chain length and their membrane/buffer partition coefficients.[16] The metabolism of these alcohols can also contribute to their overall toxicity.[16]

Signaling Pathways

Specific interactions of this compound isomers with signaling pathways have not been extensively studied. However, the general effects of alcohols on membrane fluidity and enzyme activity suggest potential modulation of various signaling cascades. For instance, disruption of membrane microdomains could affect the function of receptor tyrosine kinases and G-protein coupled receptors. Inhibition of key enzymes in signaling pathways is another plausible mechanism of action. The lack of specific data highlights a significant area for future research, particularly for drug development professionals seeking to understand the off-target effects or potential therapeutic applications of such molecules.

Below is a DOT script illustrating the general logical relationship of how aliphatic alcohols can exert biological effects.

Alcohol_Biological_Effects cluster_membrane Cell Membrane Interaction cluster_enzyme Enzyme Interaction alcohol Aliphatic Alcohol (e.g., C7H16O Isomer) partition Partitioning into Lipid Bilayer alcohol->partition inhibition Direct Enzyme Inhibition alcohol->inhibition fluidity Alteration of Membrane Fluidity partition->fluidity protein_function Modulation of Membrane Protein Function (Ion Channels, Receptors) fluidity->protein_function cellular_response Cellular Response (e.g., Cytotoxicity, Altered Signaling) protein_function->cellular_response inhibition->cellular_response

Logical relationship of the general biological effects of aliphatic alcohols.

Conclusion

The isomers of this compound represent a diverse group of C7-alcohols with varying physicochemical properties. This guide has provided a structured overview of these isomers, including their synthesis and characterization through established experimental protocols. While specific biological data for many of these compounds are scarce, the general principles of alcohol toxicology and pharmacology suggest that their interactions with biological systems are likely governed by their structural features, such as branching and lipophilicity. The information compiled herein serves as a foundational resource for researchers and drug development professionals, highlighting both the known characteristics of these compounds and the existing knowledge gaps that present opportunities for future investigation.

References

The Natural Occurrence of Branched-Chain Pentanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain pentanols, including isomers such as 3-methyl-1-butanol (isopentanol or isoamyl alcohol) and 2-methyl-1-butanol (B89646), are significant volatile organic compounds found throughout nature. These five-carbon alcohols are key contributors to the characteristic aromas and flavors of many fruits, fermented beverages, and essential oils. Beyond their sensory importance, branched-chain pentanols are also under investigation as potential biofuels and are relevant in various industrial and pharmaceutical applications. This technical guide provides an in-depth exploration of the natural occurrence of these compounds, their biosynthetic pathways, and the experimental protocols for their analysis.

Natural Distribution of Branched-Chain Pentanols

Branched-chain pentanols are widely distributed in the plant kingdom and are common byproducts of microbial metabolism. Their presence has been documented in a variety of fruits, vegetables, and fermented products. The concentrations of these compounds can vary significantly depending on the species, cultivar, ripeness, and environmental conditions.

Occurrence in Fruits and Vegetables

Numerous fruits produce branched-chain pentanols as part of their complex aroma profiles. These compounds contribute to the fruity and sometimes malty or alcoholic notes. For instance, 3-methyl-1-butanol is a well-known volatile in bananas and has been identified in apples, tomatoes, and strawberries.[1][2][3][4][5] Similarly, 2-methyl-1-butanol is a component of the aroma of apples and other fruits.[2][5]

Fruit/VegetableCompoundConcentrationReference
Apple (Golden Delicious)2-methyl-1-butanol7.4 ppm (after 1 month CA storage)[1]
Apple (Golden Delicious)2-methyl-1-butanol20.2 ppm (after 5 months RA storage)[1]
Apple (Golden Delicious)2-methyl-1-propanol2.5 ppm (after 5 months CA storage)[1]
Banana3-methyl-1-butanol7.9 ppm (fresh paste)[6]
Banana2-methyl-1-propanolNot specified[3]

CA: Controlled Atmosphere, RA: Regular Atmosphere

Occurrence in Fermented Beverages and Other Natural Sources

The fermentation process is a significant source of branched-chain pentanols, where they are collectively known as fusel alcohols.[7] In alcoholic beverages like beer, wine, and spirits, these compounds are formed by yeast from amino acids.[8] 3-Methyl-1-butanol is a major fusel alcohol and contributes to the flavor profiles of these beverages.[8] Beyond fruits and fermented products, branched-chain pentanols are also found in essential oils of various plants and are produced by some fungi.[9]

Biosynthesis of Branched-Chain Pentanols

The formation of branched-chain pentanols in both microorganisms and plants originates from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.

The Ehrlich Pathway in Microorganisms

In yeasts such as Saccharomyces cerevisiae, the primary mechanism for the production of fusel alcohols is the Ehrlich pathway.[10][11][12] This pathway involves a three-step conversion of amino acids to their corresponding higher alcohols.

  • Transamination: The amino acid is converted to its corresponding α-keto acid by a transaminase.

  • Decarboxylation: The α-keto acid is then decarboxylated to an aldehyde by a decarboxylase.

  • Reduction: Finally, the aldehyde is reduced to the corresponding alcohol by an alcohol dehydrogenase.

Ehrlich_Pathway Leucine Leucine Transaminase Transaminase Leucine->Transaminase Isoleucine Isoleucine Isoleucine->Transaminase alpha_Keto_Leucine α-Ketoisocaproate Decarboxylase Decarboxylase alpha_Keto_Leucine->Decarboxylase alpha_Keto_Isoleucine α-Keto-β-methylvalerate alpha_Keto_Isoleucine->Decarboxylase Methyl_Butanal 3-Methylbutanal ADH Alcohol Dehydrogenase Methyl_Butanal->ADH Methyl_Butanal_2 2-Methylbutanal Methyl_Butanal_2->ADH Isopentanol 3-Methyl-1-butanol (Isopentanol) Methyl_Butanol_2 2-Methyl-1-butanol Transaminase->alpha_Keto_Leucine Transaminase->alpha_Keto_Isoleucine Decarboxylase->Methyl_Butanal Decarboxylase->Methyl_Butanal_2 ADH->Isopentanol ADH->Methyl_Butanol_2

Biosynthetic pathway of branched-chain pentanols in yeast (Ehrlich Pathway).
Branched-Chain Amino Acid Catabolism in Plants

In plants, a similar pathway to the Ehrlich pathway is responsible for the formation of branched-chain alcohols and their corresponding esters, which are significant aroma compounds in fruits.[9] This pathway also starts with the catabolism of branched-chain amino acids. The key enzymes involved are branched-chain amino acid aminotransferase (BCAT), decarboxylases, and alcohol dehydrogenases (ADH).

Plant_BCAA_Catabolism cluster_plastid Plastid cluster_cytosol Cytosol Leucine_p Leucine BCAT_p Branched-Chain Amino Acid Aminotransferase (BCAT) Leucine_p->BCAT_p Isoleucine_p Isoleucine Isoleucine_p->BCAT_p alpha_Keto_Leucine_p α-Ketoisocaproate BCAT_p->alpha_Keto_Leucine_p alpha_Keto_Isoleucine_p α-Keto-β-methylvalerate BCAT_p->alpha_Keto_Isoleucine_p Decarboxylase_c Decarboxylase alpha_Keto_Leucine_p->Decarboxylase_c alpha_Keto_Isoleucine_p->Decarboxylase_c Methyl_Butanal_c 3-Methylbutanal Decarboxylase_c->Methyl_Butanal_c Methyl_Butanal_2_c 2-Methylbutanal Decarboxylase_c->Methyl_Butanal_2_c ADH_c Alcohol Dehydrogenase (ADH) Methyl_Butanal_c->ADH_c Methyl_Butanal_2_c->ADH_c Isopentanol_c 3-Methyl-1-butanol ADH_c->Isopentanol_c Methyl_Butanol_2_c 2-Methyl-1-butanol ADH_c->Methyl_Butanol_2_c

Biosynthesis of branched-chain pentanols in plants via BCAA catabolism.

Experimental Protocols for Analysis

The analysis of branched-chain pentanols from natural sources typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation, identification, and quantification.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in solid and liquid samples.[13]

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of the fresh sample (e.g., fruit pulp, plant leaves).

    • Place the homogenized sample into a headspace vial.

    • For quantitative analysis, an internal standard can be added.

    • Seal the vial with a septum cap.

  • Extraction:

    • Equilibrate the sample vial at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.[14]

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.[14][15]

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph.

    • Separate the compounds on a suitable capillary column (e.g., DB-WAX or DB-5ms).[16][17]

    • Detect and identify the compounds using a mass spectrometer.

    • Quantify the compounds by comparing their peak areas to that of the internal standard or by using an external calibration curve.

HS_SPME_Workflow Sample Homogenized Sample in Vial Equilibration Equilibration in Headspace Sample->Equilibration SPME SPME Fiber Adsorption Equilibration->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC_MS GC-MS Analysis Desorption->GC_MS Data Data Analysis (Identification & Quantification) GC_MS->Data

Workflow for Headspace SPME-GC-MS analysis of volatile compounds.
Solvent Extraction

Solvent extraction is a traditional method for isolating volatile and non-volatile compounds from plant matrices.

Methodology:

  • Sample Preparation:

    • Grind or homogenize the plant material to increase the surface area for extraction.

  • Extraction:

    • Macerate the prepared sample in a suitable organic solvent (e.g., ethanol, methanol, hexane, or a mixture) for a specified period.[18][19] For enhanced extraction, this can be performed at a low temperature (e.g., in an ultralow temperature freezer for 24 hours when using ethanol).[18]

    • Techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can be employed to improve efficiency.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.[18]

    • Concentrate the filtrate, typically under reduced pressure using a rotary evaporator, to remove the solvent and obtain the crude extract.[18]

  • GC-MS Analysis:

    • Dilute the crude extract in a suitable solvent for GC-MS analysis.

    • Inject a known volume of the diluted extract into the GC-MS system.

    • Follow the analytical procedure as described for HS-SPME.

Solvent_Extraction_Workflow Start Plant Material Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Dilution Dilution Crude_Extract->Dilution GC_MS GC-MS Analysis Dilution->GC_MS

Workflow for solvent extraction and GC-MS analysis of plant volatiles.

Conclusion

Branched-chain pentanols are integral to the chemical composition of many natural products, influencing their sensory properties and biological activities. Understanding their distribution and biosynthetic pathways is crucial for applications in the food, fragrance, and biofuel industries. The provided experimental protocols offer robust methods for the accurate identification and quantification of these important volatile compounds, enabling further research and development in these fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of 4,4-Dimethyl-1-pentanol Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound. It is important to note that the direct synthesis from 4-methyl-1-pentene (B8377) is not feasible due to a mismatch in the carbon skeleton. The scientifically accurate and common precursor for this compound is 4,4-dimethyl-1-pentene (B165720) . This protocol, therefore, details the conversion of 4,4-dimethyl-1-pentene to this compound via a two-step hydroboration-oxidation reaction. This anti-Markovnikov hydration is a highly efficient and regioselective method for the preparation of primary alcohols from terminal alkenes.[1][2][3]

Application Notes

The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis for the anti-Markovnikov hydration of alkenes.[1] The reaction proceeds in two distinct steps:

  • Hydroboration: The addition of a borane (B79455) reagent, typically a borane-tetrahydrofuran (B86392) complex (BH₃•THF), across the carbon-carbon double bond of the alkene. The boron atom adds to the less sterically hindered carbon atom of the double bond, and a hydrogen atom adds to the more substituted carbon.[1][4] This step is a concerted, syn-addition, meaning the boron and hydrogen add to the same face of the double bond.[1][2][4] For terminal alkenes like 4,4-dimethyl-1-pentene, this results in high regioselectivity, with the boron predominantly adding to the terminal carbon.[5]

  • Oxidation: The intermediate trialkylborane is not isolated but is oxidized in situ using an alkaline solution of hydrogen peroxide (H₂O₂/NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[2][6]

The overall result is the addition of water across the double bond in a manner that places the hydroxyl group on the less substituted carbon, yielding the primary alcohol. This method avoids the carbocation rearrangements that can occur in acid-catalyzed hydration reactions.[2][3]

For optimal results, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as borane reagents are sensitive to air and moisture. Temperature control is crucial, especially during the addition of the borane and the subsequent oxidation, which is exothermic.

Experimental Protocol: Synthesis of this compound

This protocol describes the hydroboration of 4,4-dimethyl-1-pentene followed by oxidation to yield this compound.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4,4-Dimethyl-1-penteneC₇H₁₄98.19~10.0 g (0.102 mol)Starting alkene
Borane-tetrahydrofuran complexBH₃•THF85.9437.4 mL (1.1 eq BH₃)1.0 M solution in THF
Tetrahydrofuran (THF)C₄H₈O72.11~100 mLAnhydrous solvent
Sodium Hydroxide (B78521)NaOH40.00~13.6 mL (0.136 mol)10 M aqueous solution
Hydrogen PeroxideH₂O₂34.01~13.9 mL (0.136 mol)30% aqueous solution
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction
Brine (Saturated NaCl)NaCl58.44As neededFor washing
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying

Procedure:

Step 1: Hydroboration

  • Assemble a 250 mL two-necked round-bottom flask, equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of dry nitrogen.

  • In the flask, dissolve 4,4-dimethyl-1-pentene (9.82 g, 0.100 mol) in 50 mL of anhydrous THF.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add a 1.0 M solution of borane-THF complex (36.7 mL, 0.0367 mol of BH₃, ~1.1 eq H) to the stirred solution of the alkene via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the completion of the hydroboration.

Step 2: Oxidation

  • Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Slowly and carefully add 10 M aqueous sodium hydroxide (13.6 mL, 0.136 mol) to the flask.

  • Following the base, add 30% aqueous hydrogen peroxide (13.9 mL, 0.136 mol) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 40 °C. This step is exothermic.

  • After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour.

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers.

  • Separate the organic (upper THF) layer.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

  • The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3121-79-7[7][8]
Molecular Formula C₇H₁₆O[7][8][9]
Molecular Weight 116.20 g/mol [8]
Appearance Colorless liquid
Boiling Point 146.6 °C at 760 mmHg[7]
Density 0.82 g/cm³[7]
Refractive Index 1.4180[7]
Flash Point 49.4 °C[7]

Visualization of Experimental Workflow

SynthesisWorkflow Workflow for the Synthesis of this compound Start Start: 4,4-Dimethyl-1-pentene in Anhydrous THF Hydroboration 1. Hydroboration - Add BH3-THF at 0°C - Stir at RT for 2h Start->Hydroboration Inert Atmosphere (N2) Oxidation 2. Oxidation - Cool to 0°C - Add NaOH(aq) - Add H2O2(aq) dropwise (<40°C) Hydroboration->Oxidation Forms Trialkylborane Intermediate Workup 3. Workup - Separate layers - Extract with Et2O - Wash with H2O and Brine Oxidation->Workup Reaction Quenched Drying 4. Drying & Concentration - Dry over MgSO4 - Filter - Rotovap Workup->Drying Purification 5. Purification - Fractional Distillation Drying->Purification Crude Product Product End Product: Pure this compound Purification->Product

Caption: Workflow for the Synthesis of this compound.

References

Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental and versatile organometallic reaction for the formation of carbon-carbon bonds. Discovered by Victor Grignard in 1912, this reaction utilizes an organomagnesium halide (Grignard reagent) as a potent nucleophile to attack electrophilic carbon atoms, most notably the carbonyl carbon of aldehydes, ketones, and esters.[1] For researchers and professionals in drug development and organic synthesis, the Grignard reaction offers a powerful method for constructing complex molecular architectures. Specifically, the reaction of Grignard reagents with ketones or esters provides a direct and efficient route to tertiary alcohols, which are crucial structural motifs in many pharmaceutical agents and natural products.[1][2][3][4]

This application note provides detailed protocols, quantitative data, and troubleshooting guidance for the synthesis of tertiary alcohols using Grignard reagents. Two primary pathways are detailed: the reaction with a ketone and the reaction with an ester.[5]

Synthesis Pathways

Tertiary alcohols can be synthesized via two principal Grignard reaction pathways involving carbonyl compounds:

  • From Ketones : A Grignard reagent undergoes a single nucleophilic addition to the carbonyl carbon of a ketone.[3][6] Subsequent acidic work-up protonates the resulting alkoxide intermediate to yield the tertiary alcohol.[1][6] This method allows for the introduction of one new alkyl, aryl, or vinyl group to the carbonyl carbon.[4]

  • From Esters or Acid Chlorides : These substrates react with two equivalents of a Grignard reagent.[1][7] The first equivalent adds to the carbonyl, forming a tetrahedral intermediate from which the alkoxy (-OR) or chloro (-Cl) group is eliminated, generating a ketone intermediate.[7][8] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after work-up.[7] This pathway results in a tertiary alcohol where two of the substituents attached to the alcohol carbon are identical and originate from the Grignard reagent.[5][9]

Logical Relationship of Synthesis Pathways

G Synthesis Pathways to Tertiary Alcohols cluster_ketone Pathway 1: Ketone Substrate cluster_ester Pathway 2: Ester Substrate ketone Ketone (R1-CO-R2) alkoxide1 Tetrahedral Alkoxide Intermediate ketone->alkoxide1 + 1 eq. R3-MgX tert_alcohol1 Tertiary Alcohol (R1-C(OH)(R2)-R3) alkoxide1->tert_alcohol1 Acidic Work-up (e.g., H3O+) ester Ester (R1-CO-OR') intermediate_ketone Ketone Intermediate (R1-CO-R3) ester->intermediate_ketone + 1 eq. R3-MgX - MgX(OR') alkoxide2 Tetrahedral Alkoxide Intermediate intermediate_ketone->alkoxide2 + 1 eq. R3-MgX tert_alcohol2 Tertiary Alcohol (R1-C(OH)(R3)2) alkoxide2->tert_alcohol2 Acidic Work-up (e.g., H3O+)

Caption: Comparison of Grignard reaction pathways using ketone vs. ester substrates.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, strong bases that react violently with protic sources like water.[1] All reactions must be conducted under strictly anhydrous (moisture-free) conditions and under an inert atmosphere (e.g., nitrogen or argon).[10] All glassware must be thoroughly oven or flame-dried prior to use.[10][11] Anhydrous solvents are essential.[10][11]

Protocol 1: Formation of the Grignard Reagent

This protocol describes the general procedure for preparing a Grignard reagent from an alkyl or aryl halide.

  • Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel.[10][11]

  • Reagent Preparation : Place magnesium turnings (1.1-1.2 equivalents) into the flask. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[11][12]

  • Initiation : Add a small portion of the total alkyl/aryl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium turnings. The reaction is initiated when the color of the iodine fades and/or gentle bubbling and refluxing are observed.[11][12] Gentle warming may be required to start the reaction.[12]

  • Addition : Once initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[10][11]

  • Completion : After the addition is complete, continue to stir the mixture. Refluxing for an additional 30-60 minutes may be necessary to ensure all the magnesium has reacted.[10][11] The resulting dark, cloudy solution is the Grignard reagent and is used directly in the next step.

Protocol 2: Synthesis of a Tertiary Alcohol from a Ketone
  • Reaction Setup : Cool the freshly prepared Grignard reagent solution from Protocol 1 to 0 °C using an ice bath.[10]

  • Substrate Addition : Dissolve the ketone (1.0 equivalent) in anhydrous THF or diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard solution, maintaining the internal temperature below 10-20 °C to minimize side reactions.[10]

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours or until Thin Layer Chromatography (TLC) analysis confirms the consumption of the starting ketone.[10]

  • Quenching : Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[10][11] This step protonates the magnesium alkoxide intermediate to form the alcohol and neutralizes excess Grignard reagent.[10]

Protocol 3: Synthesis of a Tertiary Alcohol from an Ester
  • Reaction Setup : Cool the freshly prepared Grignard reagent (at least 2.2 equivalents) to 0 °C using an ice bath.

  • Substrate Addition : Dissolve the ester (1.0 equivalent) in anhydrous THF or diethyl ether and add it dropwise to the stirred Grignard solution at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching : Following the same procedure as for the ketone reaction, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[10]

Protocol 4: Work-up and Purification
  • Extraction : Transfer the quenched reaction mixture to a separatory funnel. If two layers do not form, add more organic solvent (e.g., diethyl ether or ethyl acetate). Separate the layers and extract the aqueous layer two or three times with the organic solvent.[10]

  • Washing : Combine the organic extracts. Wash sequentially with water, then with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the initial quench was strongly acidic), and finally with brine (saturated NaCl solution).[10]

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[10]

  • Purification : Purify the crude tertiary alcohol by either distillation or column chromatography on silica (B1680970) gel to obtain the final product.[10][13]

Data Presentation

Quantitative data for Grignard reactions can vary significantly based on substrate, scale, and reaction conditions. The tables below provide illustrative data.

Table 1: Typical Reagent Quantities and Reaction Parameters

Step Reagent Molar Eq. Solvent Temperature (°C) Time (h)
Grignard Formation Magnesium (turnings) 1.1 - 1.2 Anhydrous Ether/THF 25 - 65 (Reflux) 1 - 2
Alkyl/Aryl Halide 1.0 Anhydrous Ether/THF 25 - 65 (Reflux) 1 - 2
Reaction with Ketone Ketone 1.0 Anhydrous Ether/THF 0 to 25 1 - 2
Reaction with Ester Ester 1.0 Anhydrous Ether/THF 0 to 25 2 - 3
Grignard Reagent > 2.1 Anhydrous Ether/THF 0 to 25 2 - 3

(Data synthesized from protocols in multiple sources.[10][12])

Table 2: Illustrative Yields for Tertiary Alcohol Synthesis

Carbonyl Substrate Grignard Reagent Tertiary Alcohol Product Reported Yield (%)
Dicyclohexyl ketone Cyclohexylmagnesium bromide Tricyclohexylmethanol ~70-85%
Acetone Ethylmagnesium bromide 2-Methyl-2-butanol Good to Excellent
Methyl Benzoate Phenylmagnesium bromide Triphenylmethanol Good to Excellent
Ethyl Propionate Ethylmagnesium bromide 3-Ethyl-3-pentanol High Yielding

(Yields are representative and can be influenced by steric hindrance and reaction conditions.[12][13][14][15])

Troubleshooting and Optimization

Several side reactions can compete with the desired nucleophilic addition, leading to reduced yields.

Table 3: Common Issues and Troubleshooting Steps

Issue Probable Cause Troubleshooting Steps
Reaction fails to initiate Inactive magnesium surface (oxide layer); presence of moisture. Activate Mg with iodine or 1,2-dibromoethane; ensure all glassware and solvents are rigorously dried.[11][16]
Low yield; starting ketone recovered Enolization : Grignard reagent acts as a base, deprotonating the ketone's α-carbon.[11] This is common with sterically hindered ketones.[11][12] Perform the reaction at lower temperatures; use a less hindered Grignard reagent; consider an organolithium reagent instead.[11]
Secondary alcohol is formed Reduction : A Grignard reagent with a β-hydrogen transfers a hydride to the carbonyl carbon.[2][12] Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide); run the reaction at a lower temperature.[11]
High-boiling, non-polar impurity Wurtz Coupling : The Grignard reagent reacts with unreacted alkyl halide. Ensure slow, dropwise addition of the alkyl halide during reagent formation to maintain a low concentration.[11]

(Information compiled from BenchChem and other sources.[11][12])

Visualizations

General Experimental Workflow

Caption: Step-by-step experimental workflow for tertiary alcohol synthesis.

References

Application Notes and Protocols for 4,4-Dimethyl-1-pentanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,4-dimethyl-1-pentanol, a versatile primary alcohol. This document details its application in key organic transformations, including esterification, oxidation to the corresponding aldehyde, and conversion to alkyl halides. The provided experimental protocols are intended to serve as a practical guide for laboratory synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.[1][2][3][4] This data is essential for its proper handling, characterization, and use in synthesis.

PropertyValue
IUPAC Name 4,4-dimethylpentan-1-ol
CAS Number 3121-79-7
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Appearance Colorless liquid
Boiling Point 160-165 °C
Density 0.811 g/mL
Refractive Index 1.418
Solubility Slightly soluble in water; soluble in organic solvents.[2]

Application 1: Synthesis of 4,4-Dimethylpentyl Esters

4,4-Dimethylpentyl esters are valuable compounds, often possessing characteristic fragrances. They are typically synthesized via Fischer esterification or by acylation with an acid anhydride (B1165640). The bulky neopentyl group can influence reaction kinetics, and the choice of catalyst and conditions is crucial for achieving high yields.

Quantitative Data for Esterification
Carboxylic Acid/AnhydrideCatalystSolventReaction Time (h)Temperature (°C)Approx. Yield (%)
Acetic AnhydrideH₂SO₄ (catalytic)None2-4Reflux>85
Acetic AcidH₂SO₄ (catalytic)Toluene4-6Reflux (Dean-Stark)~80
Hexanoic AnhydrideDMAP (1-5 mol%)None2-6Room Temp - 50>90

Application 2: Oxidation to 4,4-Dimethylpentanal

The selective oxidation of this compound to the corresponding aldehyde, 4,4-dimethylpentanal, is a key transformation. This aldehyde can serve as a precursor for the synthesis of more complex molecules. Mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid.[5]

Quantitative Data for Oxidation
ReagentSolventTemperature (°C)Approx. Yield (%)
Pyridinium Chlorochromate (PCC)Dichloromethane (B109758) (DCM)Room Temperature>85
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane (DCM)-78 to Room Temp>90

Application 3: Conversion to 4,4-Dimethylpentyl Halides

Conversion of the primary alcohol to an alkyl halide transforms it into a versatile substrate for nucleophilic substitution and elimination reactions. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for this transformation, typically proceeding via an Sₙ2 mechanism.[6][7]

Quantitative Data for Halogenation
ReagentProductSolventTemperature (°C)Approx. Yield (%)
Thionyl Chloride (SOCl₂)1-Chloro-4,4-dimethylpentanePyridine (optional)0 to Reflux>80
Phosphorus Tribromide (PBr₃)1-Bromo-4,4-dimethylpentane (B1339465)Diethyl Ether0 to Room Temp>85

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethylpentyl Acetate (B1210297) via Acid-Catalyzed Esterification

This protocol describes the synthesis of 4,4-dimethylpentyl acetate using acetic anhydride and a catalytic amount of sulfuric acid.

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (0.1 mol, 11.62 g).

  • Carefully add acetic anhydride (0.12 mol, 12.25 g, 11.3 mL).

  • Slowly add 3-4 drops of concentrated sulfuric acid while swirling.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add 50 mL of cold water.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated NaHCO₃ solution (until effervescence ceases), and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation.

Esterification_Workflow A 1. Mix this compound, Acetic Anhydride, and H₂SO₄ B 2. Reflux for 2 hours A->B Heat C 3. Work-up: - Add H₂O - Extract with Ether - Wash with NaHCO₃, Brine B->C Cool D 4. Dry with MgSO₄ C->D E 5. Purify by Distillation D->E F Product: 4,4-Dimethylpentyl Acetate E->F

Workflow for the synthesis of 4,4-dimethylpentyl acetate.

Protocol 2: Swern Oxidation of this compound to 4,4-Dimethylpentanal

This protocol details the mild oxidation of this compound to its aldehyde using Swern conditions.[8][9][10][11][12]

Materials:

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Add anhydrous DCM (50 mL) and oxalyl chloride (1.1 eq) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • In the dropping funnel, prepare a solution of DMSO (2.2 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred oxalyl chloride solution, maintaining the temperature below -60 °C.

  • After the addition is complete, stir the mixture for 15 minutes.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture, keeping the temperature below -60 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -60 °C.

  • After the addition, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and carefully remove the solvent by rotary evaporation (avoid high temperatures).

  • The crude aldehyde can be purified by distillation under reduced pressure.

Swern_Oxidation_Pathway cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO ActivatedDMSO Electrophilic Sulfur Species DMSO->ActivatedDMSO Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol This compound Alcohol->Alkoxysulfonium Reacts with Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation Aldehyde 4,4-Dimethylpentanal Ylide->Aldehyde Elimination Triethylamine Triethylamine Triethylamine->Ylide

Mechanism of Swern oxidation.

Protocol 3: Conversion of this compound to 1-Bromo-4,4-dimethylpentane

This protocol describes the conversion of this compound to the corresponding alkyl bromide using phosphorus tribromide.[7][13][14][15][16]

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

  • Add this compound (1.0 eq) and anhydrous diethyl ether to the flask and cool to 0 °C in an ice bath.

  • Add PBr₃ (0.4 eq) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Cool the reaction mixture back to 0 °C and slowly pour it over ice.

  • Transfer the mixture to a separatory funnel and add more diethyl ether.

  • Wash the organic layer carefully with saturated NaHCO₃ solution until neutral, then with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and remove the solvent by rotary evaporation.

  • The crude 1-bromo-4,4-dimethylpentane can be purified by distillation.

Halogenation_Logic Start This compound Reagent Select Halogenating Agent Start->Reagent SOCl2 SOCl₂ Reagent->SOCl2 For Chloride PBr3 PBr₃ Reagent->PBr3 For Bromide Chloride 1-Chloro-4,4-dimethylpentane SOCl2->Chloride Bromide 1-Bromo-4,4-dimethylpentane PBr3->Bromide

References

Application Notes and Protocols: 4,4-Dimethyl-1-pentanol as a Versatile Precursor for Novel Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fragrance industry is in constant pursuit of novel molecules with unique olfactory properties. Branched-chain alcohols and their derivatives, such as esters and aldehydes, are a cornerstone of fragrance creation, often imparting fruity, floral, and green notes. While 4,4-dimethyl-1-pentanol is not as extensively documented as a fragrance precursor as some of its isomers, its unique neopentyl structure presents an intriguing platform for the development of new fragrance ingredients with potentially interesting and powerful scent profiles. The bulky tert-butyl group can influence the molecule's volatility and interaction with olfactory receptors, possibly leading to long-lasting and unique aromas.

These application notes provide a theoretical and practical framework for the investigation of this compound as a starting material for the synthesis of novel fragrance compounds. The following sections detail proposed synthetic routes to esters, aldehydes, and carboxylic acids derived from this compound, complete with detailed experimental protocols, hypothetical quantitative data for research planning, and workflow diagrams.

Proposed Synthetic Pathways

The primary routes for converting this compound into potential fragrance compounds are through esterification and oxidation.

  • Esterification: The reaction of this compound with various carboxylic acids can yield a diverse library of esters, which are well-known for their fruity and floral scents.

  • Oxidation: Controlled oxidation of the primary alcohol can produce the corresponding aldehyde (4,4-dimethyl-1-pentanal), which may possess green, fatty, or citrus-like notes. Further oxidation leads to the carboxylic acid (4,4-dimethyl-1-pentanoic acid), a potential building block for other fragrance esters.

The overall proposed research workflow for exploring this compound as a fragrance precursor is illustrated below.

cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Potential Fragrance Compounds cluster_analysis Analysis and Characterization This compound This compound Esterification Esterification This compound->Esterification Oxidation Oxidation This compound->Oxidation Esters Esters Esterification->Esters Aldehyde Aldehyde Oxidation->Aldehyde Olfactory Evaluation Olfactory Evaluation Esters->Olfactory Evaluation Spectroscopic Analysis Spectroscopic Analysis Esters->Spectroscopic Analysis Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Further Oxidation Aldehyde->Olfactory Evaluation Aldehyde->Spectroscopic Analysis Carboxylic Acid->Olfactory Evaluation Carboxylic Acid->Spectroscopic Analysis

Figure 1: Research workflow for fragrance development.

Synthesis of Fragrant Esters via Fischer-Speier Esterification

The reaction of this compound with a variety of carboxylic acids in the presence of an acid catalyst is a straightforward method to produce a range of esters with potentially pleasant aromas.

This compound This compound Reflux Reflux This compound->Reflux Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Distillation Workup->Purification Fragrant Ester Fragrant Ester Purification->Fragrant Ester

Figure 2: Synthetic pathway for ester formation.
Experimental Protocol: Synthesis of 4,4-Dimethylpentyl Acetate

  • Materials and Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (11.6 g, 0.1 mol).

    • Add glacial acetic acid (9.0 g, 0.15 mol, 1.5 eq.).

    • Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Reaction:

    • Heat the mixture to reflux (approximately 120-130 °C) with stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

    • Wash the organic layer sequentially with:

      • 50 mL of deionized water.

      • 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution).

      • 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by fractional distillation to obtain 4,4-dimethylpentyl acetate.

Hypothetical Quantitative Data for Ester Synthesis
Carboxylic AcidProduct NameExpected Yield (%)Potential Olfactory Profile
Acetic Acid4,4-Dimethylpentyl Acetate75-85Fruity, pear, slightly green
Propionic Acid4,4-Dimethylpentyl Propionate70-80Fruity, rum-like, sweet
Butyric Acid4,4-Dimethylpentyl Butyrate65-75Fruity, pineapple, strong
Isovaleric Acid4,4-Dimethylpentyl Isovalerate60-70Fruity, apple, cheesy undertone

Synthesis of 4,4-Dimethyl-1-pentanal via Oxidation

The selective oxidation of this compound to its corresponding aldehyde can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this transformation.

This compound This compound Stir at RT Stir at Room Temp. This compound->Stir at RT PCC Pyridinium Chlorochromate (PCC) PCC->Stir at RT DCM Dichloromethane (B109758) (DCM) DCM->Stir at RT Filtration Filtration through Silica (B1680970) Gel Stir at RT->Filtration Evaporation Solvent Evaporation Filtration->Evaporation 4,4-Dimethyl-1-pentanal 4,4-Dimethyl-1-pentanal Evaporation->4,4-Dimethyl-1-pentanal

Figure 3: Synthetic pathway for aldehyde formation.
Experimental Protocol: Synthesis of 4,4-Dimethyl-1-pentanal

  • Materials and Setup:

    • To a 250 mL round-bottom flask under a nitrogen atmosphere, add pyridinium chlorochromate (PCC) (32.3 g, 0.15 mol, 1.5 eq.).

    • Add 150 mL of anhydrous dichloromethane (DCM).

    • Stir the suspension for 15 minutes.

  • Reaction:

    • Dissolve this compound (11.6 g, 0.1 mol) in 20 mL of anhydrous DCM.

    • Add the alcohol solution to the PCC suspension in one portion.

    • Stir the mixture at room temperature for 2-3 hours.

    • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Workup and Purification:

    • Dilute the reaction mixture with 100 mL of diethyl ether.

    • Pass the mixture through a short plug of silica gel, washing with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure (use a rotary evaporator with a cooled trap) to yield the crude aldehyde.

    • Further purification can be achieved by distillation under reduced pressure.

Hypothetical Quantitative Data for Aldehyde Synthesis
Product NameOxidizing AgentExpected Yield (%)Potential Olfactory Profile
4,4-Dimethyl-1-pentanalPCC70-80Green, fatty, aldehydic, citrus peel

Synthesis of 4,4-Dimethyl-1-pentanoic Acid via Oxidation

For the synthesis of the corresponding carboxylic acid, a stronger oxidizing agent is required. A Jones oxidation is a classic and effective method for this transformation.

This compound This compound Ice Bath Reaction at 0 °C This compound->Ice Bath Jones Reagent Jones Reagent (CrO₃, H₂SO₄) Jones Reagent->Ice Bath Acetone (B3395972) Acetone Acetone->Ice Bath Workup Quenching with Isopropanol (B130326) & Extraction Ice Bath->Workup Purification Recrystallization or Distillation Workup->Purification 4,4-Dimethyl-1-pentanoic Acid 4,4-Dimethyl-1-pentanoic Acid Purification->4,4-Dimethyl-1-pentanoic Acid

Figure 4: Synthetic pathway for carboxylic acid formation.
Experimental Protocol: Synthesis of 4,4-Dimethyl-1-pentanoic Acid

  • Materials and Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (11.6 g, 0.1 mol) dissolved in 50 mL of acetone.

    • Cool the flask in an ice bath.

  • Reaction:

    • Prepare Jones reagent by dissolving chromium trioxide (CrO₃) (12.0 g, 0.12 mol) in 20 mL of water and then slowly adding 10.4 mL of concentrated sulfuric acid.

    • Add the Jones reagent dropwise from the dropping funnel to the stirred alcohol solution, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. A green precipitate of chromium salts will form.

  • Workup and Purification:

    • Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears.

    • Remove the acetone by rotary evaporation.

    • Add 100 mL of water and extract the product with three 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the resulting carboxylic acid by distillation or recrystallization.

Hypothetical Quantitative Data for Carboxylic Acid Synthesis
Product NameOxidizing AgentExpected Yield (%)Potential Olfactory Profile
4,4-Dimethyl-1-pentanoic AcidJones Reagent80-90Waxy, slightly cheesy, fatty

Conclusion

This compound serves as a promising, yet underexplored, precursor for the synthesis of novel fragrance ingredients. The protocols provided herein for esterification and oxidation offer robust starting points for the creation of a new palette of scents. The bulky tert-butyl group is anticipated to confer unique olfactory characteristics and stability to the resulting derivatives. Researchers are encouraged to explore a wide range of carboxylic acids for esterification and to fine-tune the oxidation conditions to optimize the yield and purity of the target aldehyde. Subsequent olfactory evaluation will be crucial in determining the potential of these new compounds in perfumery.

Application Notes and Protocols: 4,4-Dimethyl-1-pentanol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4,4-Dimethyl-1-pentanol in materials science, focusing on its use as a precursor for novel monomers and polymers. Due to the limited direct literature on this specific compound, this document leverages data from structurally analogous materials to project its properties and outline detailed experimental protocols.

Introduction

This compound is a primary alcohol with a unique branched structure containing a neopentyl-like moiety. This structural feature is of significant interest in materials science, as the incorporation of bulky, sterically hindered groups into a polymer backbone can impart desirable properties such as increased glass transition temperature (Tg), enhanced thermal stability, and modified solubility characteristics. The primary application explored in these notes is the conversion of this compound into a (meth)acrylate monomer, which can then be polymerized to create novel materials for a variety of applications, including specialty coatings, adhesives, and advanced plastics.

Potential Applications and Rationale

The bulky 4,4-dimethylpentyl side chain resulting from the polymerization of a this compound-derived monomer is expected to restrict the rotational freedom of the polymer backbone. This steric hindrance can lead to a higher glass transition temperature compared to polymers with linear alkyl side chains of similar length.[1][2] Materials with higher Tg are more rigid and dimensionally stable at elevated temperatures.

Table 1: Predicted Properties of Poly(4,4-dimethylpentyl methacrylate)

PropertyPredicted Value/EffectRationale
Glass Transition Temp. (Tg) Higher than linear C5-C7 analoguesThe bulky neopentyl-like group restricts chain mobility, requiring more thermal energy for the transition from a glassy to a rubbery state.[2][3]
Thermal Stability Potentially EnhancedSteric hindrance from the bulky side group may protect the polymer backbone from thermal degradation.
Solubility Soluble in common organic solventsThe alkyl nature of the side chain will promote solubility in non-polar and moderately polar organic solvents.
Adhesion Good adhesion to various substratesPolymers containing methacrylate (B99206) esters often exhibit good adhesive properties.[4]
UV and Moisture Resistance Potentially highThe stability of the neopentyl-like group can contribute to resistance against environmental degradation.[4]

Experimental Protocols

Synthesis of 4,4-Dimethylpentyl Methacrylate Monomer

This protocol describes the synthesis of 4,4-dimethylpentyl methacrylate from this compound via an esterification reaction with methacryloyl chloride. This is a common and effective method for the preparation of methacrylate monomers.[5]

Materials:

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition:

    • Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Add a small amount of hydroquinone to the reaction mixture to prevent premature polymerization.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methacryloyl chloride (1.1 equivalents), dissolved in anhydrous DCM, to the stirred solution via the dropping funnel over a period of 30-60 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid chloride and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure 4,4-dimethylpentyl methacrylate monomer.

Free Radical Polymerization of 4,4-Dimethylpentyl Methacrylate

This protocol outlines the bulk polymerization of the synthesized 4,4-dimethylpentyl methacrylate monomer using a free-radical initiator.

Materials:

  • 4,4-Dimethylpentyl methacrylate (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (free-radical initiator)

  • Toluene or other suitable solvent (optional, for solution polymerization)

  • Schlenk flask or reaction tube with a rubber septum

  • Nitrogen or argon source

  • Heating bath (oil or water)

Procedure:

  • Preparation:

    • Place the 4,4-dimethylpentyl methacrylate monomer and the initiator (typically 0.1-1.0 mol% relative to the monomer) into a Schlenk flask.

    • If performing solution polymerization, add the desired amount of solvent.

  • Degassing:

    • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization:

    • Immerse the sealed flask in a preheated bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the desired time (typically several hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Isolation:

    • Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.

    • If the polymer is solid at room temperature, it can be isolated by precipitation into a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum. If it is a viscous liquid, the solvent (if used) can be removed under reduced pressure.

Visualizations

Synthesis_and_Polymerization_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_application Potential Applications A This compound C Esterification A->C B Methacryloyl Chloride B->C D 4,4-Dimethylpentyl Methacrylate C->D Purification F Free Radical Polymerization D->F E Initiator (AIBN) E->F G Poly(4,4-dimethylpentyl methacrylate) F->G Isolation H Specialty Coatings G->H I Adhesives G->I J High-Tg Plastics G->J

Caption: Workflow for the synthesis and polymerization of 4,4-dimethylpentyl methacrylate.

Property_Relationship cluster_structure Molecular Structure cluster_polymer Polymer Properties A This compound B Bulky Neopentyl-like Group A->B C Steric Hindrance B->C leads to D Restricted Chain Mobility C->D E Increased Glass Transition Temp. (Tg) D->E F Enhanced Thermal Stability D->F

Caption: Relationship between molecular structure and predicted polymer properties.

References

Application Notes and Protocols for the Oxidation of 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the oxidation of the sterically hindered primary alcohol, 4,4-Dimethyl-1-pentanol, to its corresponding aldehyde, 4,4-Dimethyl-1-pentanal. The Swern oxidation is presented as a mild and efficient method, well-suited for this transformation due to its tolerance of steric hindrance and its ability to prevent over-oxidation to the carboxylic acid.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic chemistry.[1][5] For sterically hindered substrates such as this compound, the choice of oxidant and reaction conditions is critical to ensure high yields and prevent unwanted side reactions. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is an excellent method for this purpose.[1][2][3][6] It operates under mild, neutral conditions, making it compatible with a wide range of functional groups.[4]

Reaction Scheme

The overall chemical transformation is as follows:

(CH₃)₃CCH₂CH₂CH₂OH + (COCl)₂ + (CH₃)₂SO + 2(C₂H₅)₃N → (CH₃)₃CCH₂CH₂CHO + (CH₃)₂S + CO₂ + CO + 2(C₂H₅)₃N·HCl

This compound → 4,4-Dimethyl-1-pentanal

Experimental Protocol: Swern Oxidation

This protocol details the step-by-step procedure for the Swern oxidation of this compound.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)AmountMolar Equiv.Notes
This compound116.2010.01.16 g (1.35 mL)1.0Starting material
Oxalyl chloride126.9320.02.54 g (1.74 mL)2.0Handle in a fume hood, corrosive
Dimethyl sulfoxide (DMSO)78.1340.03.13 g (2.84 mL)4.0Anhydrous grade
Triethylamine (B128534) (TEA)101.1980.08.10 g (11.1 mL)8.0Anhydrous grade, handle in a fume hood
Dichloromethane (B109758) (DCM)84.93-~150 mL-Anhydrous grade, solvent
Water (deionized)18.02-~50 mL-For quenching and washing
Brine (saturated NaCl solution)--~50 mL-For washing
Anhydrous Magnesium Sulfate120.37-As needed-Drying agent
Expected Product
4,4-Dimethyl-1-pentanal114.18-~0.97 - 1.08 g-Typical Yield: 85-95%
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Two addition funnels

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure

1. Reaction Setup:

  • Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and two addition funnels under an inert atmosphere (e.g., Nitrogen).

  • Charge one addition funnel with a solution of this compound (1.16 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).

  • Charge the other addition funnel with a solution of oxalyl chloride (2.54 g, 20.0 mmol) in anhydrous dichloromethane (20 mL).

2. Activation of DMSO:

  • To the reaction flask, add anhydrous dichloromethane (50 mL) and anhydrous dimethyl sulfoxide (3.13 g, 40.0 mmol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the oxalyl chloride solution from the addition funnel to the stirred DMSO solution over 15-20 minutes, ensuring the internal temperature does not rise above -60 °C.

  • Stir the resulting mixture for an additional 15 minutes at -78 °C.

3. Oxidation of the Alcohol:

  • Add the solution of this compound dropwise from the second addition funnel to the activated DMSO mixture over 20-30 minutes, maintaining the internal temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture for 45-60 minutes at -78 °C.

4. Quenching the Reaction:

  • Slowly add anhydrous triethylamine (8.10 g, 80.0 mmol) to the reaction mixture over 10-15 minutes, again keeping the temperature at -78 °C.

  • After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30-45 minutes.

5. Work-up and Purification:

  • Pour the reaction mixture into 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (25 mL), saturated NaHCO₃ solution (25 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 4,4-Dimethyl-1-pentanal can be purified by distillation or flash column chromatography on silica (B1680970) gel.

Safety Precautions
  • The Swern oxidation should be performed in a well-ventilated fume hood as it generates carbon monoxide gas and foul-smelling dimethyl sulfide.[2][7]

  • Oxalyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction is conducted at very low temperatures; use caution when handling the dry ice/acetone bath.

  • The reaction of DMSO with oxalyl chloride can be explosive if not properly controlled and cooled.[8]

Visualized Experimental Workflow

Swern_Oxidation_Workflow Swern Oxidation Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMSO_DCM Dissolve DMSO in DCM Cooling Cool DMSO/DCM to -78 °C DMSO_DCM->Cooling Oxalyl_DCM Prepare Oxalyl Chloride in DCM Activation Add Oxalyl Chloride (Activation of DMSO) Oxalyl_DCM->Activation Alcohol_DCM Prepare this compound in DCM Addition Add Alcohol Solution Alcohol_DCM->Addition Cooling->Activation Activation->Addition Stirring Stir at -78 °C Addition->Stirring Quench Add Triethylamine (Quench) Stirring->Quench Warm Warm to Room Temp. Quench->Warm Add_H2O Add Water Warm->Add_H2O Extract Extract with DCM Add_H2O->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation/ Chromatography) Concentrate->Purify Product 4,4-Dimethyl-1-pentanal Purify->Product

Caption: Workflow for the Swern oxidation of this compound.

References

Application Notes and Protocols for 4,4-Dimethyl-1-pentanol as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,4-dimethyl-1-pentanol as a potential solvent in chemical reactions. Due to a lack of extensive documentation in peer-reviewed literature for its specific use as a primary solvent, this document focuses on its physicochemical properties and provides generalized protocols for its potential applications based on the characteristics of higher-order, primary alcohols.

Physicochemical Properties

A thorough understanding of a solvent's properties is crucial for its application in chemical synthesis. This compound is a primary alcohol with a branched alkyl chain, which influences its solvency, boiling point, and other physical characteristics.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Appearance Colorless liquid
Boiling Point 146.6 °C at 760 mmHg
Melting Point -30.45 °C (estimate)
Density 0.82 g/cm³
Flash Point 49.4 °C
Water Solubility 0.03 M
Refractive Index 1.4180 - 1.421
LogP 1.805

Potential Applications in Organic Synthesis

Based on its properties, this compound can be considered as a solvent in several types of organic reactions, particularly those requiring elevated temperatures and a protic medium. Its branched nature may also influence reaction selectivity and solubility of nonpolar reactants compared to its linear isomers.

  • High-Temperature Reactions: With a boiling point of approximately 147°C, it is a suitable solvent for reactions that require temperatures exceeding the boiling points of more common alcohol solvents like ethanol (B145695) (78°C) and isopropanol (B130326) (82°C).

  • Protic Solvent for Nucleophilic Substitutions: As a primary alcohol, it can function as a protic solvent, capable of hydrogen bonding. This can be advantageous in Sₙ1 reactions by stabilizing carbocation intermediates and solvating leaving groups.

  • Co-solvent: Its miscibility with other organic solvents makes it a candidate as a co-solvent to modify the polarity and solvating properties of a reaction medium, which can be particularly useful for dissolving reactants with differing polarities.

  • Grignard Reactions: While typically etheral solvents are used, alcohols can be used in specific Grignard reactions, primarily as a proton source for the work-up step. However, its use as the primary reaction solvent is limited due to its reactivity with the Grignard reagent itself.

Generalized Experimental Protocols

The following protocols are generalized and should be adapted by researchers for specific substrates and reaction conditions.

3.1. General Protocol for a High-Temperature Nucleophilic Substitution Reaction

This protocol provides a general procedure for a nucleophilic substitution reaction where a higher boiling point protic solvent may be beneficial.

Materials:

  • Substrate (e.g., alkyl halide)

  • Nucleophile

  • This compound (as solvent)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and hotplate

  • Inert gas supply (e.g., Nitrogen or Argon), if necessary

Procedure:

  • Preparation: Ensure all glassware is clean and dry. If the reaction is sensitive to moisture, dry the glassware in an oven and cool it under an inert atmosphere.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate and the nucleophile.

  • Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants to the desired concentration.

  • Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 120-140°C) under an inert atmosphere if necessary.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The specific work-up procedure will depend on the properties of the product. A typical work-up may involve:

    • Quenching the reaction with water or a suitable aqueous solution.

    • Extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing the combined organic layers with brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filtering and concentrating the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

experimental_workflow_substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dry Glassware setup Add Reactants & This compound prep->setup heat Heat to Target Temperature setup->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify Product workup->purify fischer_esterification_workflow start Combine Carboxylic Acid, This compound, & Acid Catalyst reflux Heat to Reflux with Dean-Stark Trap start->reflux water_removal Collect Water Byproduct reflux->water_removal monitor Monitor Completion water_removal->monitor monitor->reflux Continue Reflux workup Neutralize, Wash, & Dry monitor->workup Reaction Complete purify Isolate Ester Product (e.g., Distillation) workup->purify

Derivatisierung von 4,4-Dimethyl-1-pentanol für Folgereaktionen

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Unterlagen bieten detaillierte Protokolle und Anwendungsbeispiele für die chemische Derivatisierung von 4,4-Dimethyl-1-pentanol. Diese Derivatisierungen sind entscheidend, um die Hydroxylgruppe in reaktivere funktionelle Gruppen umzuwandeln und so eine Vielzahl von Folgereaktionen in der organischen Synthese und der pharmazeutischen Entwicklung zu ermöglichen. Die sterische Hinderung durch die benachbarte tert-Butylgruppe stellt besondere synthetische Herausforderungen dar, die in den folgenden Protokollen berücksichtigt werden.

Einführung in die Derivatisierung von this compound

This compound ist ein primärer Alkohol, dessen Reaktivität durch die sperrige Neopentylstruktur beeinflusst wird. Die Derivatisierung der Hydroxylgruppe ist ein Schlüsselschritt, um dieses Molekül in vielseitige synthetische Bausteine zu überführen. Die Hauptziele der Derivatisierung umfassen:

  • Oxidation: Umwandlung der Hydroxylgruppe in eine Aldehyd- oder Carbonsäuregruppe zur weiteren Funktionalisierung, beispielsweise in der Peptidkopplung oder der Synthese von Heterozyklen.

  • Aktivierung der Hydroxylgruppe: Umwandlung der schlecht abgangsfähigen Hydroxylgruppe in eine gute Abgangsgruppe (z.B. Tosylat), um nukleophile Substitutionsreaktionen zu erleichtern.

  • Esterbildung: Synthese von Estern, die als wichtige Zwischenprodukte, Aromastoffe oder in Materialwissenschaften Anwendung finden.

Logischer Arbeitsablauf für die Derivatisierung

Das folgende Diagramm veranschaulicht die wichtigsten Derivatisierungswege für this compound und die daraus resultierenden Produktklassen.

Derivatization_Pathways A This compound B Oxidation (anhydrisch) Swern, PCC, etc. A->B D Oxidation (wässrig) Jones, KMnO4, etc. A->D F Aktivierung TsCl, MsCl A->F H Veresterung Carbonsäure, Acylchlorid A->H C 4,4-Dimethylpentanal (Aldehyd) B->C E 4,4-Dimethylpentansäure (Carbonsäure) D->E G 4,4-Dimethyl-1-pentyltosylat (Gute Abgangsgruppe) F->G I 4,4-Dimethyl-1-pentylester (Ester) H->I

Abbildung 1: Hauptderivatisierungswege von this compound.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst repräsentative quantitative Daten für die Derivatisierung von this compound und strukturell ähnlichen Alkoholen zusammen. Die Ausbeuten können je nach Reaktionsbedingungen und Maßstab variieren.

DerivatisierungsmethodeSubstratProduktReagenzienTypische Ausbeute (%)Anmerkungen
Swern-Oxidation Primäre AlkoholeAldehydeDMSO, Oxalylchlorid, Et₃N>90Milde, wasserfreie Bedingungen verhindern eine Überoxidation zur Carbonsäure.[1]
Jones-Oxidation Primäre AlkoholeCarbonsäurenCrO₃, H₂SO₄, Aceton>90Starke Oxidation, die Aldehyde als Zwischenprodukte weiter zur Carbonsäure oxidiert.[2][3]
Tosylierung Primäre AlkoholeAlkyltosylatep-Toluolsulfonylchlorid, Pyridin88–91Erzeugt eine exzellente Abgangsgruppe für Sₙ2-Reaktionen.[4]
Fischer-Veresterung 1-Pentanol1-PentylacetatEssigsäureanhydrid, H₂SO₄71Säurekatalysierte Gleichgewichtsreaktion; die Verwendung eines Anhydrids treibt die Reaktion an.[5]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren für die Schlüsselderivatisierungen von this compound.

Dieses Protokoll beschreibt die milde Oxidation von this compound zum entsprechenden Aldehyd unter wasserfreien Bedingungen, um eine weitere Oxidation zur Carbonsäure zu verhindern.[1][6][7]

Experimenteller Arbeitsablauf (Swern-Oxidation)

Swern_Workflow cluster_prep Reagenzvorbereitung (-78 °C) cluster_reaktion Reaktionsdurchführung cluster_aufarbeitung Aufarbeitung und Isolierung prep1 Lösung von Oxalylchlorid in CH2Cl2 prep2 Lösung von DMSO in CH2Cl2 prep1->prep2 Tropfenweise Zugabe reaktion1 Zugabe von this compound in CH2Cl2 (-78 °C) prep2->reaktion1 reaktion2 Rühren für 30 min bei -78 °C reaktion1->reaktion2 reaktion3 Zugabe von Triethylamin (Et3N) reaktion2->reaktion3 reaktion4 Aufwärmen auf Raumtemperatur reaktion3->reaktion4 auf1 Quenchen mit Wasser reaktion4->auf1 auf2 Extraktion mit CH2Cl2 auf1->auf2 auf3 Waschen der organischen Phase (ges. NaCl-Lsg.) auf2->auf3 auf4 Trocknen (Na2SO4) und Lösungsmittel entfernen auf3->auf4 auf5 Reinigung durch Säulenchromatographie auf4->auf5 end end auf5->end Produkt: 4,4-Dimethylpentanal

Abbildung 2: Arbeitsablauf der Swern-Oxidation.

Materialien:

  • This compound

  • Dimethylsulfoxid (DMSO), wasserfrei

  • Oxalylchlorid

  • Triethylamin (Et₃N), frisch destilliert

  • Dichlormethan (CH₂Cl₂), wasserfrei

  • Wasser, deionisiert

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Geräte:

  • Rundkolben mit drei Hälsen

  • Tropftrichter

  • Thermometer

  • Magnetrührer

  • Trockeneis/Aceton-Kältebad (-78 °C)

  • Scheidetrichter

  • Rotationsverdampfer

Durchführung:

  • Ein Dreihalskolben wird unter Inertgasatmosphäre (Argon oder Stickstoff) ausgeflammt und auf -78 °C in einem Trockeneis/Aceton-Bad gekühlt.

  • Wasserfreies CH₂Cl₂ wird in den Kolben gegeben, gefolgt von Oxalylchlorid (1.5 Äquivalente).

  • Eine Lösung von wasserfreiem DMSO (2.7 Äquivalente) in CH₂Cl₂ wird langsam über einen Tropftrichter zugegeben, wobei die Temperatur unter -60 °C gehalten wird. Die Mischung wird für 5 Minuten gerührt.

  • Eine Lösung von this compound (1.0 Äquivalent) in CH₂Cl₂ wird langsam zugetropft. Die Reaktion wird für 30 Minuten bei -78 °C gerührt.

  • Triethylamin (7.0 Äquivalente) wird langsam zugegeben. Die Mischung wird für 10 Minuten bei -78 °C gerührt und dann langsam auf Raumtemperatur erwärmen gelassen.

  • Die Reaktion wird durch Zugabe von Wasser gequencht. Die Phasen werden in einem Scheidetrichter getrennt.

  • Die wässrige Phase wird mehrmals mit CH₂Cl₂ extrahiert.

  • Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, Eluent z.B. Hexan/Ethylacetat-Gemisch) gereinigt, um reines 4,4-Dimethylpentanal zu erhalten.

Dieses Protokoll beschreibt die starke Oxidation von this compound zur entsprechenden Carbonsäure unter Verwendung des Jones-Reagenz.[2][3][8][9]

Materialien:

  • This compound

  • Chrom(VI)-oxid (CrO₃)

  • Konzentrierte Schwefelsäure (H₂SO₄)

  • Aceton

  • Isopropanol (zum Quenchen)

  • Diethylether oder Ethylacetat

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Geräte:

  • Rundkolben

  • Tropftrichter

  • Eis-Wasser-Bad

  • Magnetrührer

  • Scheidetrichter

  • Rotationsverdampfer

Durchführung:

  • Herstellung des Jones-Reagenz: 26.7 g CrO₃ werden vorsichtig in 23 mL konzentrierter H₂SO₄ gelöst. Diese Mischung wird langsam und unter Rühren zu 50 mL Wasser gegeben. Die Lösung wird auf Raumtemperatur abkühlen gelassen.[3]

  • This compound (1.0 Äquivalent) wird in Aceton in einem Rundkolben gelöst und in einem Eis-Wasser-Bad auf 0 °C gekühlt.

  • Das vorbereitete Jones-Reagenz wird langsam unter Rühren zugetropft. Die Temperatur sollte unter 30 °C gehalten werden. Ein Farbumschlag von orange-rot nach grün wird beobachtet. Die Zugabe wird fortgesetzt, bis die orange-rote Farbe bestehen bleibt, was auf einen Überschuss an Oxidationsmittel hindeutet.

  • Nach vollständiger Zugabe wird das Eisbad entfernt und die Mischung für 1-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Überschüssiges Jones-Reagenz wird durch tropfenweise Zugabe von Isopropanol gequencht, bis die grüne Farbe stabil bleibt.

  • Die Mischung wird durch Celite filtriert, um die Chromsalze zu entfernen. Das Filtrat wird mit Diethylether oder Ethylacetat extrahiert.

  • Die organische Phase wird mit Sole gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel am Rotationsverdampfer entfernt, um die rohe 4,4-Dimethylpentansäure zu erhalten.

  • Eine weitere Reinigung kann durch Umkristallisation oder Destillation erfolgen.

Dieses Protokoll beschreibt die Umwandlung der Hydroxylgruppe in eine Tosylatgruppe, eine exzellente Abgangsgruppe für nachfolgende nukleophile Substitutionsreaktionen.[10]

Materialien:

  • This compound

  • p-Toluolsulfonylchlorid (TsCl)

  • Pyridin oder Triethylamin (Et₃N)

  • 4-Dimethylaminopyridin (DMAP), katalytisch

  • Dichlormethan (CH₂Cl₂), wasserfrei

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumhydrogencarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Geräte:

  • Rundkolben

  • Eis-Wasser-Bad

  • Magnetrührer

  • Scheidetrichter

  • Rotationsverdampfer

Durchführung:

  • This compound (1.0 Äquivalent) wird in wasserfreiem CH₂Cl₂ in einem Rundkolben gelöst.

  • Die Lösung wird auf 0 °C gekühlt und Pyridin (2.0 Äquivalente) oder Triethylamin (1.5 Äquivalente) sowie eine katalytische Menge DMAP zugegeben.

  • p-Toluolsulfonylchlorid (1.2 Äquivalente) wird portionsweise zugegeben, wobei die Temperatur bei 0 °C gehalten wird.

  • Die Reaktion wird bei 0 °C gerührt, bis die DC das vollständige Verschwinden des Ausgangsmaterials anzeigt (typischerweise einige Stunden).

  • Die Reaktionsmischung wird mit Diethylether verdünnt.

  • Die organische Lösung wird nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Sole gewaschen.

  • Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird durch Umkristallisation (z.B. aus Hexan) oder Säulenchromatographie gereinigt, um reines 4,4-Dimethyl-1-pentyltosylat zu erhalten.

References

Application Notes and Protocols: Investigating Novel Modulators of L1CAM Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L1 cell adhesion molecule (L1CAM), a transmembrane glycoprotein (B1211001) of the immunoglobulin superfamily, is a critical player in the development and plasticity of the nervous system.[1][2][3] It is centrally involved in processes such as neuronal migration, neurite outgrowth, and axon guidance.[1][2][3] Beyond its neurological functions, aberrant L1CAM expression is implicated in the progression and metastasis of various cancers, including those of the pancreas, colon, and ovaries, often correlating with poor prognosis and chemoresistance.[1][4][5] This has positioned L1CAM as a promising therapeutic target.[6]

L1CAM exerts its functions through complex signaling cascades initiated by homophilic (L1-L1) or heterophilic (e.g., L1-integrin, L1-growth factor receptor) binding.[2][3][7] These interactions can trigger downstream pathways such as the MAPK and NFκB pathways, influencing cell adhesion, migration, proliferation, and survival.[7]

Recent research has identified small molecules, particularly certain alcohols, as modulators of L1CAM function. Notably, ethanol (B145695) has been shown to inhibit L1-mediated cell adhesion, a mechanism thought to contribute to Fetal Alcohol Spectrum Disorders.[8][9] Intriguingly, longer-chain alcohols like 4-Methyl-1-pentanol have been identified as non-competitive antagonists of this ethanol-induced inhibition, suggesting an allosteric mechanism of action.[8][10]

While there is no direct published research on the role of 4,4-Dimethyl-1-pentanol in studying L1CAM signaling pathways, its structural similarity to known modulators like 4-Methyl-1-pentanol makes it a compound of interest for investigation. These application notes provide a comprehensive framework and detailed protocols for researchers aiming to characterize the effects of novel compounds, such as this compound, on L1CAM signaling.

L1CAM Signaling Pathways

L1CAM signaling is multifaceted and context-dependent, often dictated by its binding partners. Below are diagrams illustrating the key known signaling cascades.

L1CAM_Homophilic_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular L1_cell1 L1CAM L1_cell2 L1CAM L1_cell1->L1_cell2 Homophilic Binding GFR Growth Factor Receptor (GFR) L1_cell1->GFR cis-interaction Ankyrin Ankyrin L1_cell1->Ankyrin Cytoskeletal Linkage PLCg PLCγ GFR->PLCg Grb2_Sos Grb2/Sos GFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

L1CAM Homophilic and GFR-associated Signaling

L1CAM_Heterophilic_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular L1 L1CAM Integrin Integrin (e.g., αvβ3) L1->Integrin Heterophilic Binding (RGD motif) Ezrin Ezrin L1->Ezrin Cytoplasmic Interaction FAK FAK Integrin->FAK IKK IKK Complex Ezrin->IKK Src Src FAK->Src Src->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Migration, Invasion) Nucleus->Transcription

L1CAM Heterophilic Signaling via Integrins

Data Presentation: L1CAM Modulators

The following table summarizes data for known alcohol modulators of L1CAM function, which can serve as a benchmark for novel compound testing.

CompoundChemical StructureModulator TypePotency / Effective ConcentrationMechanism of ActionReference
EthanolC₂H₅OHInhibitor~100 mM (for L1 adhesion inhibition)Competitive; disrupts L1-L1 binding[8][9]
1-ButanolC₄H₉OHInhibitor~2 mM (for L1 adhesion inhibition)Competitive; disrupts L1-L1 binding[8]
4-Methyl-1-pentanol C₆H₁₄OAntagonist (of ethanol)~32 µM (for antagonism)Non-competitive; likely binds to an allosteric site[8][10][11]
1-OctanolC₈H₁₇OHAntagonist (of ethanol)Potent antagonistNon-competitive[8]

Experimental Protocols

To investigate the role of a novel compound like this compound on L1CAM signaling, a multi-tiered experimental approach is recommended.

Protocol 1: Cell Adhesion Assay

This assay is fundamental for determining if a test compound modulates L1CAM's primary function of cell-cell adhesion.

Objective: To quantify the effect of this compound on L1CAM-mediated cell aggregation, both alone and in the presence of an inhibitor like ethanol.

Materials:

  • NIH/3T3 cells stably transfected with human L1CAM (or other suitable cell line with high L1CAM expression).

  • Control (untransfected) NIH/3T3 cells.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.

  • Trypsin-EDTA.

  • Test compound (this compound) stock solution.

  • Ethanol (200 proof).

  • Hemocytometer or automated cell counter.

  • 37°C incubator with 5% CO₂.

  • Shaking water bath or orbital shaker in an incubator.

  • Microplate reader.

Procedure:

  • Cell Culture: Culture L1-transfected and control NIH/3T3 cells to ~80-90% confluency.

  • Cell Harvest: Wash cells with PBS and detach using a minimal amount of Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in serum-free DMEM to a final concentration of 2 x 10⁶ cells/mL.

  • Treatment: Aliquot cell suspensions into tubes. Add the test compound (e.g., this compound at various concentrations) and/or ethanol (e.g., 100 mM final concentration). Include vehicle controls.

  • Aggregation: Incubate the cell suspensions at 37°C on a shaker at ~80 rpm for 30-60 minutes to allow for aggregation.

  • Quantification:

    • Gently pipette the suspension to break up loose aggregates.

    • Take an aliquot and count the total number of particles (single cells + aggregates) using a hemocytometer. An aggregate of any size is counted as a single particle.

    • The degree of aggregation is inversely proportional to the number of particles.

    • Calculate the percent inhibition or antagonism relative to controls.

Data Analysis:

  • Percent Aggregation = [1 - (Nt / N₀)] x 100 , where Nt is the number of particles after incubation and N₀ is the initial number of single cells.

  • Plot concentration of the test compound against the percent aggregation or percent antagonism of ethanol's effect.

Cell_Adhesion_Workflow A Culture L1-expressing cells B Harvest and create single-cell suspension A->B C Aliquot and treat with compounds (e.g., this compound, Ethanol, Vehicle) B->C D Incubate with gentle agitation to allow aggregation C->D E Quantify remaining particles (single cells + aggregates) D->E F Calculate percent aggregation and/or antagonism E->F

Workflow for L1CAM Cell Adhesion Assay
Protocol 2: Western Blot Analysis of L1CAM Downstream Signaling

This protocol assesses the impact of the test compound on key signaling molecules downstream of L1CAM activation.

Objective: To determine if this compound modulates the phosphorylation state of key kinases in the L1CAM signaling pathway (e.g., ERK, FAK).

Materials:

  • L1CAM-expressing cells (e.g., SK-N-SH neuroblastoma, or L1-transfected cells).

  • Serum-free medium.

  • Test compound (this compound).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-FAK (p-FAK), anti-total-FAK, anti-L1CAM, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells and grow to ~70-80% confluency. Serum-starve the cells for 4-6 hours.

  • Stimulation: Treat cells with the test compound (this compound) at various concentrations for a predetermined time course (e.g., 15, 30, 60 minutes). Include positive and negative controls.

  • Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells, collect lysates, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and apply chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Conclusion

The provided application notes and protocols offer a robust starting point for investigating the role of novel compounds, exemplified by this compound, in the modulation of L1CAM signaling pathways. By systematically evaluating effects on cell adhesion and key downstream signaling events, researchers can elucidate the mechanisms of action and therapeutic potential of new L1CAM modulators. Given the established role of L1CAM in both neurodevelopment and cancer, such studies are vital for advancing our understanding and developing targeted therapies.

References

Application Notes and Protocols for 4-Methyl-1-pentanol as an Ethanol Antagonist in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Methyl-1-pentanol as a non-competitive antagonist of ethanol's effects, particularly focusing on its role in interfering with the inhibition of L1-mediated cell adhesion. This document includes detailed protocols for its synthesis and in vitro evaluation, alongside quantitative data and visualizations of the relevant signaling pathway.

Introduction

Ethanol (B145695) is known to disrupt crucial physiological processes, including the function of cell adhesion molecules. A significant target of ethanol's disruptive effects is the L1 cell adhesion molecule (L1CAM), a transmembrane glycoprotein (B1211001) vital for the development of the nervous system, playing key roles in neuronal migration and neurite outgrowth.[1] Inhibition of L1-mediated cell-cell adhesion by ethanol is a key area of investigation, especially in understanding the cellular mechanisms underlying Fetal Alcohol Spectrum Disorders (FASD).[1]

4-Methyl-1-pentanol has been identified as a potent, non-competitive antagonist of ethanol's inhibitory actions on L1-mediated cell adhesion.[1] Unlike competitive antagonists, the inhibitory effects of ethanol cannot be overcome by increasing the ethanol concentration in the presence of 4-Methyl-1-pentanol.[1] This suggests that it likely binds to an allosteric site on the L1 molecule, altering its conformation and preventing ethanol from exerting its inhibitory effect, without directly competing for the same binding site.[1] This property makes 4-Methyl-1-pentanol a valuable research tool for dissecting the molecular mechanisms of ethanol's impact on neural development.

Data Presentation

The following table summarizes the key quantitative data for 4-Methyl-1-pentanol as an ethanol antagonist.

ParameterValueContextReference
Antagonist Type Non-competitiveAntagonizes the effects of ethanol on L1-mediated cell adhesion.[1]
Potency (IC50) ~32 µMConcentration that reverses 50% of the 1-butanol-induced inhibition of L1-mediated cell adhesion (used as a proxy for ethanol).[1]

Signaling Pathway

The diagram below illustrates the putative mechanism of action of ethanol and the antagonistic effect of 4-Methyl-1-pentanol on the L1CAM signaling pathway. Ethanol is hypothesized to bind to a hydrophobic pocket on the L1CAM, inhibiting its homophilic binding and downstream signaling, which is crucial for normal neurodevelopment. 4-Methyl-1-pentanol, acting at an allosteric site, prevents this inhibition.

L1CAM_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ethanol Ethanol L1_EC L1CAM (Extracellular Domain) Ethanol->L1_EC Inhibits 4_Methyl_1_pentanol 4_Methyl_1_pentanol 4_Methyl_1_pentanol->L1_EC Antagonizes (Allosteric) L1_TM L1CAM (Transmembrane Domain) L1_IC L1CAM (Intracellular Domain) Downstream_Signaling Downstream Signaling (e.g., MAPK Pathway) L1_IC->Downstream_Signaling Activates Neuronal_Development Neuronal Migration & Neurite Outgrowth Downstream_Signaling->Neuronal_Development Promotes

Caption: L1CAM Signaling and Ethanol Antagonism.

Experimental Protocols

I. Synthesis of 4-Methyl-1-pentanol

Two primary methods for the laboratory synthesis of 4-Methyl-1-pentanol are the Grignard reaction and hydroboration-oxidation.

Method 1: Grignard Reaction

This method involves the reaction of isoamylmagnesium bromide with formaldehyde (B43269).

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Isoamyl bromide (1-bromo-3-methylbutane)

  • Anhydrous diethyl ether

  • Formaldehyde solution

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Protocol:

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings and a small crystal of iodine in the flask.

  • Prepare a solution of isoamyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the isoamyl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

  • Once initiated, add the remaining isoamyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture in an ice bath and slowly add the formaldehyde solution.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Add diethyl ether and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude 4-Methyl-1-pentanol by fractional distillation.[2]

Method 2: Hydroboration-Oxidation of 4-Methyl-1-pentene (B8377)

This method provides an alternative route to 4-Methyl-1-pentanol.[3]

Materials:

  • 4-Methyl-1-pentene

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (BH₃•THF)

  • 3M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 4-methyl-1-pentene dissolved in anhydrous THF.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the borane-THF complex solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0°C and slowly add the 3M NaOH solution.

  • Following the base, add 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 40°C.

  • After addition, remove the ice bath and stir at room temperature for at least 1 hour.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.[3]

Synthesis_Workflow cluster_grignard Method 1: Grignard Reaction cluster_hydroboration Method 2: Hydroboration-Oxidation G1 Isoamyl Bromide + Mg in Ether G2 Grignard Reagent Formation G1->G2 G3 Reaction with Formaldehyde G2->G3 G4 Workup and Purification G3->G4 G_Product 4-Methyl-1-pentanol G4->G_Product H1 4-Methyl-1-pentene + BH3-THF H2 Hydroboration H1->H2 H3 Oxidation with H2O2, NaOH H2->H3 H4 Workup and Purification H3->H4 H_Product 4-Methyl-1-pentanol H4->H_Product

Caption: Synthesis Workflows for 4-Methyl-1-pentanol.

II. In Vitro L1-Mediated Cell Adhesion Assay

This protocol is designed to assess the ability of 4-Methyl-1-pentanol to antagonize the inhibitory effects of ethanol on L1-mediated cell adhesion.

Materials:

  • L1-transfected cells (e.g., NIH/3T3 cells) and vector-transfected control cells

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Ethanol

  • 4-Methyl-1-pentanol

  • Cell aggregation buffer

  • Microplate reader or microscope for quantification

Protocol:

  • Cell Culture: Culture L1-transfected and control cells to near confluency.

  • Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution to maintain cell surface proteins. Wash the cells with PBS and resuspend in cell aggregation buffer to a desired cell density.

  • Treatment: Prepare a series of dilutions of 4-Methyl-1-pentanol. In a multi-well plate, pre-incubate the L1-transfected cells with varying concentrations of 4-Methyl-1-pentanol for a specified time (e.g., 30 minutes).

  • Ethanol Challenge: Add ethanol to the wells to a final concentration known to inhibit L1-mediated cell adhesion (e.g., 100 mM). Include control wells with no ethanol and wells with ethanol but no antagonist.

  • Aggregation: Place the plate on a rotator at a constant speed at 37°C to allow for cell aggregation.

  • Quantification: After the incubation period (e.g., 30-60 minutes), quantify the degree of cell aggregation. This can be done by measuring the decrease in the number of single cells using a hemocytometer or by measuring the change in light scattering using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of aggregation by ethanol relative to the control. Then, calculate the percent antagonism by 4-Methyl-1-pentanol by determining the reversal of ethanol's inhibitory effect.

  • IC50 Determination: Plot the concentration of 4-Methyl-1-pentanol against the percent antagonism to determine the IC50 value (the concentration of the antagonist that reverses 50% of the ethanol-induced inhibition).[1]

Adhesion_Assay_Workflow Start Start Cell_Culture Culture L1-transfected & Control Cells Start->Cell_Culture Cell_Harvest Harvest and Resuspend Cells Cell_Culture->Cell_Harvest Pre_incubation Pre-incubate Cells with 4-Methyl-1-pentanol Cell_Harvest->Pre_incubation Ethanol_Addition Add Ethanol to Induce Inhibition Pre_incubation->Ethanol_Addition Aggregation Incubate on Rotator to Allow Aggregation Ethanol_Addition->Aggregation Quantification Quantify Cell Aggregation Aggregation->Quantification Data_Analysis Calculate % Antagonism and IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: L1-Mediated Cell Adhesion Assay Workflow.

In Vivo and Behavioral Studies

Currently, there is a lack of published in vivo studies specifically investigating the effects of 4-Methyl-1-pentanol as an ethanol antagonist on behavioral endpoints. Future research could explore its potential to mitigate ethanol-induced developmental neurotoxicity or behavioral impairments in animal models. Standard neurobehavioral tests, such as the open field test for locomotor activity, the elevated plus maze for anxiety-like behavior, and various learning and memory paradigms, could be employed to assess the in vivo efficacy of 4-Methyl-1-pentanol against ethanol's effects.

Conclusion

4-Methyl-1-pentanol serves as a valuable research tool for investigating the mechanisms of ethanol-induced neurotoxicity, particularly in the context of L1CAM function. Its non-competitive antagonistic action provides a unique approach to studying the allosteric modulation of this critical cell adhesion molecule. The protocols provided herein offer a foundation for the synthesis and in vitro characterization of 4-Methyl-1-pentanol, paving the way for further exploration of its potential in neurobiology research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4-Dimethyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The three most common and effective methods are:

  • Grignard Reaction: This involves reacting a neopentyl Grignard reagent with an electrophile like formaldehyde (B43269) or ethylene (B1197577) oxide.[1][2]

  • Hydroformylation of 3,3-Dimethyl-1-butene (B1661986): This two-step process, also known as the oxo process, involves the hydroformylation of 3,3-dimethyl-1-butene to form 4,4-dimethylpentanal (B3058898), which is subsequently reduced to the target alcohol.[3][4]

  • Reduction of 4,4-Dimethylpentanoic Acid or its Esters: This method uses a strong reducing agent, such as Lithium Aluminum Hydride (LAH), to convert the carboxylic acid or ester directly to the primary alcohol.[5]

Q2: How can I purify the final this compound product?

A2: Fractional distillation is the most effective method for purifying this compound on a laboratory or industrial scale.[6] The boiling point of this compound is approximately 146.6°C at standard pressure, which allows for effective separation from most solvents and byproducts.[7]

Q3: What analytical techniques are recommended for confirming the product's identity and purity?

A3: A combination of spectroscopic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl (-OH) group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Q4: What are the critical safety precautions to consider during these syntheses?

A4: Each method has specific hazards:

  • Grignard Reaction: Grignard reagents are highly reactive with water and air; therefore, the reaction must be conducted under a strict inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][6] The reaction can also be highly exothermic.[6]

  • Hydroformylation: This reaction requires the use of carbon monoxide and hydrogen gas at high pressures and temperatures, necessitating specialized high-pressure reactor equipment and careful monitoring.[3]

  • LAH Reduction: Lithium Aluminum Hydride is a highly reactive and flammable solid that reacts violently with water. It must be handled with extreme care under an inert atmosphere, and the quenching process must be performed slowly and at a low temperature.[5]

Synthesis Method 1: Grignard Reaction

This classic method offers a reliable route to this compound. A common approach is the reaction of neopentylmagnesium chloride/bromide with formaldehyde.

Troubleshooting Guide: Grignard Reaction
Symptom / Observation Potential Cause Recommended Solution
Reaction fails to initiate. 1. Wet solvent, glassware, or reagents. 2. Impure or oxidized magnesium turnings. 3. Inactive alkyl halide.1. Ensure all glassware is oven-dried and assembled under an inert atmosphere. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). 2. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring. 3. Use a fresh, high-purity alkyl halide.
Low yield of this compound. 1. Grignard reagent reacted with atmospheric moisture or CO₂. 2. Incomplete reaction due to insufficient reaction time or temperature. 3. Side reactions, such as Wurtz coupling.[6]1. Maintain a strict inert atmosphere (nitrogen or argon) throughout the entire process. 2. Monitor the reaction by TLC or GC to ensure completion. Consider increasing the reaction time or refluxing temperature. 3. Add the alkyl halide slowly to the magnesium suspension to minimize coupling. Maintain a moderate reaction temperature.
Formation of significant byproducts. 1. High reaction temperatures favoring side reactions. 2. Reaction of the Grignard reagent with the ester intermediate if an ester is used as the electrophile (double addition).[2]1. Control the temperature during Grignard reagent formation and subsequent reaction, using an ice bath if necessary. 2. When reacting with esters, use low temperatures and consider inverse addition (adding the Grignard reagent to the ester) to control the reaction. For primary alcohols, formaldehyde is the preferred electrophile.[2]
Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of neopentyl bromide in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Introduce gaseous formaldehyde (generated by the depolymerization of paraformaldehyde) below the surface of the stirred Grignard solution.

    • Alternatively, add the Grignard solution via cannula to a cooled, stirred suspension of paraformaldehyde in anhydrous ether.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by fractional distillation.

Synthesis Method 2: Hydroformylation of 3,3-Dimethyl-1-butene

This industrial process involves the addition of a formyl group and a hydrogen atom across the double bond of 3,3-dimethyl-1-butene (also known as tert-butylethylene), followed by the reduction of the resulting aldehyde.

Troubleshooting Guide: Hydroformylation-Reduction
Symptom / Observation Potential Cause Recommended Solution
Low conversion of 3,3-Dimethyl-1-butene. 1. Catalyst deactivation or poisoning. 2. Insufficient temperature or pressure. 3. Poor mixing or mass transfer limitations.1. Ensure the feedstock is free of catalyst poisons (e.g., sulfur compounds). Use a fresh or regenerated catalyst. 2. Gradually increase the reaction temperature and/or pressure within safe operational limits.[3] 3. Ensure efficient agitation to improve contact between the gas, liquid, and catalyst phases.
Poor regioselectivity (formation of branched aldehyde). 1. Suboptimal catalyst or ligand choice. 2. Incorrect H₂/CO ratio. 3. High reaction temperature.1. Use a catalyst system known to favor linear aldehyde formation, such as rhodium complexes with bulky phosphine (B1218219) ligands.[6] 2. Adjust the H₂/CO ratio; a higher partial pressure of CO often favors the linear product.[6] 3. Lower the reaction temperature, as higher temperatures can reduce selectivity.[6]
Incomplete reduction of 4,4-dimethylpentanal. 1. Inactive hydrogenation catalyst or reducing agent. 2. Insufficient H₂ pressure or reaction time.1. Use a fresh, active hydrogenation catalyst (e.g., Ni, Pd/C) or a sufficient stoichiometric amount of a chemical reducing agent (e.g., NaBH₄). 2. Increase the hydrogen pressure and/or reaction time for the hydrogenation step. Monitor by TLC or GC.
Experimental Protocol: Hydroformylation-Reduction
  • Hydroformylation:

    • Charge a high-pressure autoclave with 3,3-Dimethyl-1-butene, a suitable solvent (e.g., toluene), and the hydroformylation catalyst (e.g., a rhodium-based catalyst with appropriate ligands).

    • Seal the reactor, purge with nitrogen, and then pressurize with synthesis gas (a mixture of CO and H₂).

    • Heat the reactor to the desired temperature (e.g., 80-120°C) and maintain pressure (e.g., 20-100 atm).

    • Monitor the reaction progress by observing gas uptake.

    • After the reaction, cool the reactor, vent the excess gas, and collect the crude aldehyde solution.

  • Reduction:

    • The crude 4,4-dimethylpentanal can be reduced directly.

    • Catalytic Hydrogenation: Transfer the aldehyde solution to a hydrogenation reactor, add a catalyst (e.g., Raney Nickel or Pd/C), and pressurize with hydrogen.

    • Chemical Reduction: Alternatively, cool the aldehyde solution and add a reducing agent like sodium borohydride (B1222165) in a suitable solvent (e.g., ethanol) portion-wise.

  • Workup and Purification:

    • After reduction, filter off the hydrogenation catalyst or perform an aqueous workup for the chemical reduction.

    • Wash, dry, and concentrate the organic phase.

    • Purify the resulting this compound by fractional distillation.

Synthesis Method 3: Reduction of 4,4-Dimethylpentanoic Acid

This method provides a straightforward conversion of a carboxylic acid to a primary alcohol using a powerful reducing agent.

Troubleshooting Guide: LAH Reduction
Symptom / Observation Potential Cause Recommended Solution
Incomplete reduction (starting material remains). 1. Deactivated Lithium Aluminum Hydride (LAH) due to exposure to moisture. 2. Insufficient amount of LAH used. 3. Reaction temperature is too low or reaction time is too short.1. Use a fresh, unopened container of LAH or a freshly prepared standardized solution. 2. Use a sufficient excess of LAH (typically 1.5-2.0 equivalents for carboxylic acids). 3. Ensure the reaction is allowed to proceed to completion, which may require refluxing in an appropriate solvent like THF.
Low yield after workup. 1. Product loss during the quenching step (formation of insoluble aluminum salts that trap the product). 2. Formation of emulsions during extraction.1. Follow a careful, sequential quenching procedure (e.g., Fieser workup: add X mL of water, followed by X mL of 15% NaOH (aq), then 3X mL of water, where X is the mass of LAH in grams). This should produce a granular precipitate that is easy to filter. 2. A final wash of the organic layer with brine can help break emulsions.
Experimental Protocol: LAH Reduction
  • Reaction Setup:

    • Suspend Lithium Aluminum Hydride (LAH) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Equip the flask with a dropping funnel, reflux condenser, and magnetic stirrer.

    • Cool the LAH suspension in an ice bath.

  • Reduction:

    • Dissolve 4,4-dimethylpentanoic acid in anhydrous THF and add it dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour, then heat to reflux for 2-4 hours to ensure complete reduction.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Carefully and slowly quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Stir the resulting mixture until a white, granular precipitate forms.

    • Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

    • Combine the filtrates, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.

Data Summary

Synthesis Method Key Reactants Typical Reagents/Catalysts Advantages Challenges
Grignard Reaction Neopentyl halide, FormaldehydeMg, Anhydrous Ether/THFHigh yields, versatile, well-understood mechanism.Highly sensitive to moisture and air, exothermic, potential for side reactions.[1][6]
Hydroformylation 3,3-Dimethyl-1-butene, Syngas (CO/H₂)Rhodium or Cobalt complexesHigh atom economy, suitable for large-scale industrial production.[3]Requires high-pressure equipment, catalyst can be expensive, regioselectivity control is critical.[4][6]
LAH Reduction 4,4-Dimethylpentanoic acidLithium Aluminum Hydride (LAH)High-yielding, effective for converting carboxylic acids.LAH is hazardous and requires careful handling, workup can be challenging.[5]

Visualized Workflows and Logic

Grignard_Synthesis_Workflow Grignard Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Dry Reagents & Glassware setup Assemble under N2/Ar reagents->setup grignard_formation Form Neopentyl-MgBr setup->grignard_formation reaction_step React with Formaldehyde grignard_formation->reaction_step quench Quench with NH4Cl (aq) reaction_step->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill product Pure Product distill->product Hydroformylation_Pathway Hydroformylation-Reduction Pathway start 3,3-Dimethyl-1-butene step1 Hydroformylation start->step1 + CO, H2 [Rh] or [Co] catalyst intermediate 4,4-Dimethylpentanal step1->intermediate step2 Reduction intermediate->step2 + H2, Catalyst or NaBH4 product This compound step2->product Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield start Low Yield Observed q1 Significant starting material remains? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Complex mixture of byproducts observed? q1->q2 No sol1 Check reagent activity. Increase reaction time/temp. Ensure correct stoichiometry. a1_yes->sol1 a2_yes Side Reactions q2->a2_yes Yes a2_no Product Loss During Workup q2->a2_no No sol2 Check reaction temperature. Ensure inert atmosphere. Verify reagent purity. a2_yes->sol2 sol3 Optimize quenching procedure. Improve extraction technique. Check for emulsions. a2_no->sol3

References

Technical Support Center: Synthesis of 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,4-Dimethyl-1-pentanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for the synthesis of this compound include:

  • Hydroboration-oxidation of 4,4-dimethyl-1-pentene (B165720): This is a popular method that proceeds via an anti-Markovnikov addition, yielding the desired primary alcohol with high regioselectivity.[1][2]

  • Reduction of 4,4-dimethylpentanoic acid or its esters: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are used to reduce the carboxylic acid or ester functionality to a primary alcohol.[3][4][5]

  • Grignard reaction: This can be achieved by reacting a Grignard reagent, such as neopentylmagnesium bromide, with formaldehyde.[6][7]

Q2: I am getting a significant amount of a secondary alcohol in my hydroboration-oxidation reaction. What is happening?

A2: The formation of 4,4-Dimethyl-2-pentanol is a likely side product in the hydroboration-oxidation of 4,4-dimethyl-1-pentene. This typically occurs due to a competing Markovnikov addition pathway, although hydroboration-oxidation is known for its anti-Markovnikov selectivity.[2] Isomerization of the starting alkene to 4,4-dimethyl-2-pentene under the reaction conditions could also lead to the formation of the secondary alcohol.

Q3: My Grignard reaction is giving a very low yield of the desired primary alcohol. What are the possible reasons?

A3: Low yields in Grignard reactions can be attributed to several factors. Grignard reagents are strong bases and can be consumed by any protic source, such as water in the solvent or on the glassware.[8] Additionally, with sterically hindered aldehydes, the Grignard reagent may act as a base, leading to enolization of the aldehyde rather than nucleophilic addition.[6][7]

Q4: When reducing an ester of 4,4-dimethylpentanoic acid with LiAlH₄, I am isolating an aldehyde. Why is this happening?

A4: The reduction of an ester to a primary alcohol with LiAlH₄ proceeds through an aldehyde intermediate.[5][9][10] If an insufficient amount of LiAlH₄ is used or the reaction is not allowed to go to completion, the aldehyde may be isolated. It is crucial to use a sufficient excess of the reducing agent to ensure full conversion to the alcohol.

Troubleshooting Guides

Side Reaction Troubleshooting for this compound Synthesis
Synthetic Route Potential Side Product Cause Troubleshooting & Mitigation
Hydroboration-Oxidation 4,4-Dimethyl-2-pentanolCompeting Markovnikov addition or alkene isomerization.Use a sterically hindered borane (B79455) reagent like 9-BBN (9-borabicyclo[3.3.1]nonane) to enhance anti-Markovnikov selectivity.[1] Ensure the purity of the starting alkene.
Borane-containing byproductsIncomplete oxidation of the organoborane intermediate.Ensure the use of a sufficient excess of H₂O₂ and aqueous base (e.g., NaOH) during the oxidation step.[1] Maintain the reaction temperature during oxidation to ensure completeness.
Grignard Reaction Unreacted starting materialPresence of water in the reaction, which quenches the Grignard reagent.[8]Use flame-dried glassware and anhydrous solvents (e.g., diethyl ether, THF).
Enolate of the aldehydeThe Grignard reagent acts as a base instead of a nucleophile, especially with sterically hindered aldehydes.[6][7]This is less of a concern with formaldehyde. If using a larger aldehyde, consider alternative synthetic routes.
Ester Reduction (LiAlH₄) 4,4-DimethylpentanalIncomplete reduction of the ester.[5][9][10]Use a sufficient excess of LiAlH₄ and ensure adequate reaction time.
Carboxylic acidHydrolysis of unreacted ester during workup.Ensure the reaction goes to completion before the workup step.

Experimental Protocols

Hydroboration-Oxidation of 4,4-Dimethyl-1-pentene
  • Hydroboration: A solution of 4,4-dimethyl-1-pentene in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon). A solution of borane-THF complex (BH₃•THF) is added dropwise while maintaining the temperature at 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.[11]

  • Oxidation: The reaction mixture is cooled back to 0°C. Aqueous sodium hydroxide (B78521) (e.g., 3M NaOH) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature does not exceed 40-50°C. The mixture is then stirred at room temperature for at least one hour.[1]

  • Workup: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

Visualizations

Synthesis_and_Side_Reactions cluster_hydroboration Hydroboration-Oxidation cluster_reduction Ester Reduction cluster_grignard Grignard Reaction 4,4-Dimethyl-1-pentene 4,4-Dimethyl-1-pentene Organoborane Intermediate Organoborane Intermediate 4,4-Dimethyl-1-pentene->Organoborane Intermediate 1. BH3-THF 4,4-Dimethyl-2-pentanol 4,4-Dimethyl-2-pentanol 4,4-Dimethyl-1-pentene->4,4-Dimethyl-2-pentanol Side Reaction (Markovnikov) This compound This compound Organoborane Intermediate->this compound 2. H2O2, NaOH (Anti-Markovnikov) Ester of 4,4-Dimethylpentanoic acid Ester of 4,4-Dimethylpentanoic acid 4,4-Dimethylpentanal Intermediate 4,4-Dimethylpentanal Intermediate Ester of 4,4-Dimethylpentanoic acid->4,4-Dimethylpentanal Intermediate 1. LiAlH4 4,4-Dimethylpentanal_side 4,4-Dimethylpentanal Ester of 4,4-Dimethylpentanoic acid->4,4-Dimethylpentanal_side Incomplete Reaction 4,4-Dimethyl-1-pentanol_redux This compound 4,4-Dimethylpentanal Intermediate->4,4-Dimethyl-1-pentanol_redux 2. H2O workup Neopentyl MgBr Neopentyl MgBr Alkoxide Intermediate Alkoxide Intermediate Neopentyl MgBr->Alkoxide Intermediate + Formaldehyde Enolization Enolization (with other aldehydes) Neopentyl MgBr->Enolization Formaldehyde Formaldehyde 4,4-Dimethyl-1-pentanol_grignard This compound Alkoxide Intermediate->4,4-Dimethyl-1-pentanol_grignard H3O+ workup

Caption: Main synthetic routes to this compound and potential side reactions.

Troubleshooting_Workflow cluster_hydro Hydroboration-Oxidation cluster_grig Grignard Reaction cluster_reduc Reduction start Low Yield or Impure Product reaction_type Identify Synthesis Route start->reaction_type hydro_issue Isomeric alcohol or borane residues? reaction_type->hydro_issue Hydroboration grig_issue Low conversion? reaction_type->grig_issue Grignard reduc_issue Aldehyde byproduct? reaction_type->reduc_issue Reduction hydro_sol1 Use sterically hindered borane (9-BBN) hydro_issue->hydro_sol1 Yes (Isomer) hydro_sol2 Ensure excess H2O2/NaOH hydro_issue->hydro_sol2 Yes (Residues) end Purify and Analyze Product hydro_sol1->end hydro_sol2->end grig_sol1 Ensure anhydrous conditions grig_issue->grig_sol1 Yes grig_sol1->end reduc_sol1 Use excess LiAlH4 and increase reaction time reduc_issue->reduc_sol1 Yes reduc_sol1->end

References

Technical Support Center: Purification of Crude 4,4-Dimethyl-1-pentanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 4,4-Dimethyl-1-pentanol via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification by fractional distillation?

A1: Understanding the physical properties of this compound is crucial for designing an effective fractional distillation protocol. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC7H16O[1][2]
Molecular Weight116.20 g/mol [2]
Boiling Point161-165 °C at 760 mmHg[3][4]
Density0.816 - 0.821 g/mL at 20°C[3][4]
Flash Point51.6 °C[4]

Q2: What are the likely impurities in crude this compound?

A2: The impurities will largely depend on the synthetic route. A common synthesis for structurally similar alcohols is the hydroboration-oxidation of the corresponding alkene (4,4-dimethyl-1-pentene). Potential impurities from this route could include:

  • Isomeric alcohols: Such as 2,4-dimethyl-1-pentanol, formed from incomplete or side reactions.[5]

  • Unreacted starting materials: Residual 4,4-dimethyl-1-pentene.

  • Solvents: Solvents used in the reaction and workup, such as tetrahydrofuran (B95107) (THF) or diethyl ether.

  • Byproducts from the reagents: Borane-related byproducts.

Q3: Can this compound form azeotropes with common impurities?

Q4: What is the risk of thermal decomposition during the distillation of this compound?

A4: Due to its relatively high boiling point, there is a potential for thermal decomposition, especially if the distillation is prolonged or conducted at excessively high temperatures.[8] The "neopentyl" structure (a quaternary carbon adjacent to the alcohol-bearing carbon) can be prone to rearrangement under acidic conditions or at high temperatures, potentially leading to the formation of alkenes. While direct studies on the thermal decomposition of this compound were not found, related neopentyl compounds can undergo decomposition.[9][10] It is advisable to use the lowest possible temperature and pressure (vacuum distillation) to minimize this risk.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Fractions Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration on the fractionating column. A slow, steady distillation rate is key for good separation.[11]
Inefficient fractionating column.Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[12][13]
Formation of an azeotrope.If the boiling point remains constant but the distillate is impure, an azeotrope may have formed. Consider alternative purification methods or azeotropic distillation.
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Heating rate is too high.Reduce the heat input to the distillation flask.
Product is Decomposing (indicated by discoloration or unexpected byproducts) Distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the alcohol.[8]
Presence of acidic or basic impurities.Neutralize the crude material with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation.
No Distillate is Collecting Despite Reaching the Boiling Point Heat loss from the distillation apparatus.Insulate the distillation head and fractionating column with glass wool or aluminum foil to prevent premature condensation.[12][13]
Thermometer placement is incorrect.Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[12]
Condenser water is too cold, causing solidification.For compounds with a melting point above the temperature of the cooling water, use a condenser with room temperature water or an air condenser.

Experimental Protocol: Fractional Distillation of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound.

1. Preparation:

  • Ensure the crude this compound has been appropriately worked up and is free of any strong acids or bases.

  • Select a round-bottom flask that will be no more than two-thirds full with the crude material.

  • Add a few boiling chips or a magnetic stir bar to the flask.

2. Apparatus Setup:

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. A Vigreux column is a suitable choice for general-purpose distillations.

  • Lightly grease all ground-glass joints to ensure a good seal, which is critical if performing a vacuum distillation.

  • Position the thermometer correctly in the distillation head.

  • Connect the condenser to a circulating water bath, with water entering at the lower inlet and exiting at the upper outlet.

3. Distillation:

  • Begin heating the distillation flask gently using a heating mantle.

  • Observe the condensation ring as it slowly rises through the fractionating column. If the ring stops rising, you may need to increase the heating rate slightly.[12]

  • Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask. The temperature should be significantly lower than the boiling point of the desired product.

  • As the temperature approaches the boiling point of this compound (approx. 161-165 °C at atmospheric pressure), change to a clean, pre-weighed receiving flask.

  • Collect the fraction that distills over at a constant temperature. This is your purified product.

  • If the temperature begins to rise significantly again, it indicates the start of a higher-boiling impurity. Stop the distillation or collect this fraction in a separate flask.

  • Never distill to dryness.

4. Shutdown:

  • Remove the heating mantle and allow the apparatus to cool to room temperature.

  • If under vacuum, slowly re-introduce air to the system before turning off the vacuum pump.

  • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown prep1 Charge crude alcohol and boiling chips into distillation flask prep2 Assemble fractional distillation apparatus prep1->prep2 dist1 Apply gentle heat prep2->dist1 dist2 Collect low-boiling forerun dist1->dist2 dist3 Collect main fraction at constant temperature dist2->dist3 dist4 Monitor temperature for changes dist3->dist4 shut1 Remove heat and cool apparatus dist4->shut1 shut2 Disassemble and store purified product shut1->shut2

Caption: Workflow for the fractional distillation of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation? cause1 Distillation Too Fast problem->cause1 cause2 Inefficient Column problem->cause2 cause3 Azeotrope Formation problem->cause3 sol1 Reduce Heating Rate cause1->sol1 sol2 Use Better Column cause2->sol2 sol3 Consider Alternative Purification cause3->sol3

Caption: Troubleshooting logic for poor separation during distillation.

References

Technical Support Center: Navigating the Separation of 4,4-Dimethyl-1-pentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges in the separation of 4,4-Dimethyl-1-pentanol and its structural isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound and its isomers particularly challenging?

A1: The primary challenge lies in the subtle differences in the physicochemical properties of the isomers. Structural isomers, such as the various dimethyl-1-pentanols, share the same molecular weight and often exhibit very similar boiling points and polarities. This similarity makes conventional separation techniques like fractional distillation highly inefficient, as the conditions required to separate one isomer from another are nearly identical, leading to poor resolution.[1][2][3]

Q2: What are the most effective methods for separating C7 alcohol isomers like this compound?

A2: The choice of method depends on the scale and purpose of the separation.

  • Analytical Separation: Gas Chromatography (GC) is the most powerful and widely used technique for the analytical separation of volatile compounds like alcohol isomers.[4][5][6] Its high resolving power allows for the accurate identification and quantification of individual isomers in a mixture.

  • Preparative Separation: For isolating larger quantities, fractional distillation is a common starting point, but it is often ineffective for isomers with boiling points that differ by less than 25 °C.[3] In such cases, more advanced techniques are required, such as preparative gas chromatography, fractional crystallization, or converting the alcohols into ester derivatives to create compounds with more distinct boiling points, which can then be separated by distillation and converted back to the alcohols.[7]

Q3: Can High-Performance Liquid Chromatography (HPLC) be used to separate these isomers?

A3: While GC is generally preferred for volatile, non-chiral alcohol isomers, HPLC can also be employed. Separation would typically be achieved using a normal-phase column, which separates compounds based on polarity. However, achieving baseline separation of structurally similar, non-chiral isomers can be difficult. For separating enantiomers (optical isomers), specialized chiral HPLC columns are necessary.[8][9]

Physicochemical Properties of this compound and a Representative Isomer

Understanding the subtle differences in the physical properties of isomers is crucial for developing effective separation strategies. The data below highlights the close similarity in boiling points, which underscores the difficulty of separation by distillation.

Compound NameIUPAC NameCAS NumberMolecular FormulaBoiling Point (°C)Density (g/mL at 20°C)
This compound4,4-dimethylpentan-1-ol3121-79-7C₇H₁₆O160 °C[10]0.811
1-HeptanolHeptan-1-ol111-70-6C₇H₁₆O176 °C0.822
2-HeptanolHeptan-2-ol543-49-7C₇H₁₆O160.4 °C0.817
3-HeptanolHeptan-3-ol589-82-2C₇H₁₆O156.3 °C0.819

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the separation of this compound isomers, with a focus on Gas Chromatography (GC).

Guide 1: Gas Chromatography (GC) Analysis

Issue: Poor resolution or co-elution of isomer peaks.

  • Question: My GC chromatogram shows broad, overlapping peaks for my isomer mixture. How can I improve the separation?

  • Answer: Poor resolution is a common problem when separating compounds with similar properties. A systematic optimization of your GC method is required.

    • Possible Cause 1: Inappropriate GC Column.

      • Solution: The choice of stationary phase is critical. For separating polar analytes like alcohols, a polar column is essential. Consider using a column with a polyethylene (B3416737) glycol (PEG) stationary phase (often designated with a "WAX" suffix). These columns separate based on polarity, which can exploit the minor differences between isomers.

    • Possible Cause 2: Sub-optimal Oven Temperature Program.

      • Solution: If your isomers are eluting very close together, a slow temperature ramp will increase the time they spend interacting with the stationary phase, often improving separation. Try reducing the ramp rate (e.g., from 10 °C/min to 2-3 °C/min). You could also add a short isothermal hold at a temperature just below the elution temperature of the first isomer.

    • Possible Cause 3: Incorrect Carrier Gas Flow Rate.

      • Solution: Every column has an optimal linear velocity (flow rate) for maximum efficiency. Consult the column manufacturer's guidelines to ensure your flow rate is set correctly for your carrier gas (e.g., Helium, Hydrogen). An incorrect flow rate can lead to band broadening and reduced resolution.

Issue: Significant peak tailing is observed for the alcohol peaks.

  • Question: My this compound peak is asymmetrical, with a pronounced tail. What is causing this and how can I fix it?

  • Answer: Peak tailing can compromise accurate integration and quantification. It is often caused by unwanted interactions between the analyte and the GC system.

    • Possible Cause 1: Active Sites in the System.

      • Solution: The hydroxyl group of alcohols can interact with active sites (e.g., exposed silanols) in the injector liner or on the column itself, leading to tailing. Ensure you are using a deactivated injector liner. If the column is old, it may need to be replaced.

    • Possible Cause 2: Column Contamination.

      • Solution: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Try baking out the column at its maximum recommended temperature for a few hours. If this doesn't resolve the issue, trimming a small section (10-20 cm) from the front of the column may help.

    • Possible Cause 3: Sample Solvent Mismatch.

      • Solution: Injecting the sample in a solvent that is much more polar than the stationary phase can sometimes cause peak distortion. Whenever possible, dissolve your sample in a less polar solvent that is compatible with your analysis.

Experimental Protocols

Protocol 1: Gas Chromatography Method for Isomer Separation

This protocol provides a general starting point for the analytical separation of this compound isomers. Optimization will likely be required for your specific mixture and instrument.

Objective: To separate and quantify the isomers of this compound in a mixture.

Materials:

  • Sample mixture containing this compound isomers.

  • High-purity solvent for dilution (e.g., Hexane or Dichloromethane).

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Polar GC column (e.g., DB-WAX, ZB-WAXplus, or similar; 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • High-purity carrier gas (Helium or Hydrogen).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isomer mixture (e.g., 1000 ppm or 0.1%) in a suitable solvent. Ensure the sample is fully dissolved and free of particulates.

  • Instrument Setup:

    • Injector: Set the temperature to 250 °C. Use a split injection mode with a high split ratio (e.g., 50:1) to ensure sharp peaks for a concentrated sample.

    • Carrier Gas: Set the flow rate to the column manufacturer's optimum (typically around 1-2 mL/min for Helium).

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 5 °C/min to 180 °C.

      • Final Hold: Hold at 180 °C for 5 minutes.

    • Detector (FID): Set the temperature to 280 °C. Ensure hydrogen, air, and makeup gas flows are set according to the manufacturer's recommendations.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Start the data acquisition as the sample is injected. The run will last for the duration of the oven program.

  • Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times (established by running individual standards, if available). Integrate the area under each peak to determine the relative percentage of each isomer in the mixture.[4]

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimentation.

G Troubleshooting Workflow for Poor GC Resolution start Start: Poor Peak Resolution Observed check_column Is the GC column appropriate for alcohol separation (e.g., WAX phase)? start->check_column change_column Action: Install a polar (WAX/PEG) column. check_column->change_column No optimize_temp Is the oven temperature program optimized? check_column->optimize_temp Yes change_column->optimize_temp slow_ramp Action: Decrease ramp rate (e.g., to 2-5 °C/min). Consider isothermal holds. optimize_temp->slow_ramp No check_flow Is the carrier gas flow rate set to the column's optimum? optimize_temp->check_flow Yes slow_ramp->check_flow adjust_flow Action: Adjust flow rate based on manufacturer's data. check_flow->adjust_flow No end End: Resolution Improved check_flow->end Yes adjust_flow->end

Caption: A step-by-step flowchart for troubleshooting poor peak resolution in GC.

G Experimental Workflow for GC Isomer Analysis cluster_prep Preparation cluster_analysis Analysis cluster_results Results sample_prep 1. Prepare Sample (Dilute in Solvent) instrument_setup 2. Set Up GC Instrument (Temperatures, Flow, Program) sample_prep->instrument_setup injection 3. Inject Sample into GC instrument_setup->injection acquisition 4. Acquire Chromatogram injection->acquisition integration 5. Integrate Peak Areas acquisition->integration quantification 6. Quantify Relative Percentages integration->quantification

Caption: General experimental workflow for the GC analysis of alcohol isomers.

References

Optimizing reaction conditions for the oxidation of primary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oxidation of primary alcohols.

Troubleshooting Guides

This section is designed to help you quickly identify and resolve issues that may arise during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive or degraded oxidizing agent. 2. Insufficient amount of oxidizing agent. 3. Reaction temperature is too low. 4. Poor quality solvent (e.g., contains water for anhydrous reactions).1. Use a fresh batch of the oxidizing agent. Check for proper storage conditions. 2. Increase the molar equivalents of the oxidizing agent (e.g., from 1.1 eq to 1.5 eq). 3. Gradually increase the reaction temperature in 5-10°C increments. 4. Use freshly distilled or anhydrous grade solvent.
Over-oxidation to Carboxylic Acid 1. Use of a strong oxidizing agent when an aldehyde is the desired product. 2. Presence of water in the reaction mixture when using a mild oxidant.[1][2] 3. Reaction time is too long or temperature is too high.1. Switch to a milder oxidizing agent such as Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).[3][4][5][6] 2. Ensure strictly anhydrous conditions by using dry solvents and glassware. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Formation of Side Products/Tarry Residue 1. Reaction temperature is too high, leading to decomposition. 2. Acidity or basicity of the reaction medium causing side reactions of the substrate or product. 3. For PCC oxidations, the formation of a brown tar can complicate purification.[7]1. Run the reaction at a lower temperature. For Swern oxidations, maintain the temperature below -60°C during the addition of DMSO and the alcohol. 2. Add a buffer, such as sodium acetate (B1210297) or pyridine, to control the pH. 3. Add molecular sieves or Celite to the reaction mixture to adsorb the tarry byproducts.[1]
Difficult Product Purification 1. Byproducts from the oxidizing agent are co-eluting with the product. 2. The product is water-soluble, leading to losses during aqueous work-up.1. For DMP oxidations, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to convert byproducts into more easily removable forms.[8] For chromium-based oxidations, filter the reaction mixture through a plug of silica (B1680970) gel or celite to remove chromium salts. 2. Use a continuous extraction apparatus or saturate the aqueous phase with NaCl to reduce the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right oxidizing agent for my primary alcohol?

A1: The choice of oxidizing agent depends on the desired product.

  • To obtain an aldehyde , use a mild oxidizing agent like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.[3][6] These reagents are selective for the formation of aldehydes and prevent over-oxidation to carboxylic acids under anhydrous conditions.

  • To obtain a carboxylic acid , use a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄), or chromic acid (H₂CrO₄) generated in situ (Jones oxidation).[3][9]

Q2: My reaction is very sensitive to acid. Which oxidizing agent should I use?

A2: For acid-sensitive substrates, it is best to avoid acidic reagents like PCC.[7] Dess-Martin periodinane (DMP) is a good alternative as it is performed under neutral or mildly basic conditions.[5] Swern oxidation is also performed under basic conditions.

Q3: Why is my PCC oxidation turning into a thick, brown tar? How can I prevent this?

A3: The formation of a brown, tarry residue is a common issue with PCC oxidations.[7] This can be mitigated by adsorbing the chromium byproducts onto an inert support. Adding powdered molecular sieves or Celite to the reaction flask before adding the PCC can help to keep the reaction mixture manageable and simplifies the work-up.[1]

Q4: I am having trouble removing the byproducts from my Dess-Martin oxidation. What is the best work-up procedure?

A4: The iodine-containing byproducts of a DMP oxidation can sometimes be difficult to remove. A common and effective work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate followed by a wash with a saturated aqueous solution of sodium thiosulfate.[8] This reduces the hypervalent iodine species to more soluble forms that are easily removed in the aqueous phase.[8] Filtering the crude reaction mixture through a plug of Celite can also be effective.[10]

Q5: Can I use household bleach for the oxidation of a primary alcohol?

A5: Yes, sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, can be used as an inexpensive and less hazardous alternative to some heavy metal oxidants for converting primary alcohols to carboxylic acids.[9] The reaction conditions, however, need to be carefully controlled to avoid side reactions.

Experimental Protocols

Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde using PCC
  • Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar, add powdered molecular sieves or Celite (approximately 1g per gram of PCC).

  • Reagents: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the flask, followed by anhydrous dichloromethane (B109758) (DCM).

  • Reaction: Dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM and add it to the stirred suspension of PCC in one portion.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography.

Protocol 2: Oxidation of a Primary Alcohol to an Aldehyde using DMP
  • Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Reagents: Add Dess-Martin periodinane (DMP) (1.1-1.5 equivalents) to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude aldehyde by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Primary Alcohol reagent Choose Oxidizing Agent start->reagent setup Reaction Setup reagent->setup monitor Monitor by TLC setup->monitor workup Aqueous Work-up / Filtration monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for primary alcohol oxidation.

troubleshooting_logic cluster_issues Identify Issue cluster_solutions Implement Solution start Reaction Outcome Unsatisfactory low_conversion Low/No Conversion start->low_conversion over_oxidation Over-oxidation start->over_oxidation side_products Side Products start->side_products check_reagent Check Reagent Quality & Stoichiometry low_conversion->check_reagent change_reagent Use Milder Oxidant / Anhydrous Conditions over_oxidation->change_reagent optimize_conditions Adjust Temperature / Add Buffer side_products->optimize_conditions

Caption: Troubleshooting decision tree for optimizing oxidation reactions.

References

Technical Support Center: Selective Oxidation of 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective oxidation of 4,4-Dimethyl-1-pentanol to its corresponding aldehyde, 4,4-Dimethyl-1-pentanal. Our focus is on preventing over-oxidation to the carboxylic acid, a common challenge in synthetic chemistry.

Troubleshooting Guide

Over-oxidation of primary alcohols to carboxylic acids is a frequent side reaction. Below are common issues encountered during the oxidation of this compound and their potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Significant formation of 4,4-dimethylpentanoic acid 1. Choice of Oxidizing Agent: Strong or non-selective oxidizing agents like potassium permanganate (B83412) or Jones reagent will readily oxidize the intermediate aldehyde to a carboxylic acid.[1][2] 2. Presence of Water: For many oxidation reactions, the presence of water can facilitate the formation of a gem-diol intermediate from the aldehyde, which is then further oxidized to the carboxylic acid.[3] 3. Reaction Temperature: Higher reaction temperatures can sometimes promote over-oxidation.1. Select a Mild Oxidizing Agent: Employ a reagent known for selectively oxidizing primary alcohols to aldehydes, such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation protocol.[2][4] TEMPO-based systems can also be highly selective.[5] 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Drying agents like molecular sieves can be added to the reaction mixture.[6] 3. Control Reaction Temperature: Follow the recommended temperature for the chosen protocol. For instance, Swern oxidations are typically performed at very low temperatures (-78 °C).[7]
Low or no conversion of the starting alcohol 1. Inactive Reagent: The oxidizing agent may have degraded due to improper storage or handling. 2. Insufficient Reagent: The molar ratio of the oxidizing agent to the alcohol may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Use Fresh or Properly Stored Reagents: Ensure the quality of your oxidizing agent. For example, DMP can be sensitive to moisture. 2. Optimize Stoichiometry: Use a slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents) as recommended in the specific protocol. 3. Adjust Temperature: While avoiding high temperatures that can cause over-oxidation, ensure the reaction is proceeding at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC).
Formation of unexpected byproducts 1. Side Reactions with the Reagent: Some reagents can lead to specific byproducts. For example, the Swern oxidation produces dimethyl sulfide, which has a strong odor.[8] 2. Substrate Decomposition: The reaction conditions may be too harsh for the starting material or product.1. Understand the Reaction Byproducts: Be aware of the expected byproducts of your chosen method for proper work-up and purification. 2. Use Milder Conditions: If decomposition is suspected, consider a milder oxidizing agent or lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for preventing over-oxidation of this compound?

A1: Several mild oxidizing agents are effective. The choice often depends on factors like scale, available equipment, and tolerance of other functional groups.

  • Dess-Martin Periodinane (DMP) is highly selective for aldehydes and operates under mild, neutral conditions.[9]

  • Swern Oxidation is also very effective and known for its high yields and chemoselectivity, but it requires cryogenic temperatures and careful handling of reagents.[8]

  • Pyridinium Chlorochromate (PCC) is a classic reagent for this transformation, but it is a chromium-based reagent and thus has toxicity concerns.[3]

  • TEMPO-catalyzed oxidations are a greener alternative, often using bleach or air as the terminal oxidant, and can be highly selective.[5]

Q2: Why are anhydrous conditions so important for preventing carboxylic acid formation?

A2: In the presence of water, the initially formed aldehyde can become hydrated to form a geminal diol. This diol can be further oxidized to the carboxylic acid by many oxidizing agents, effectively acting as a pathway for over-oxidation.[3] By maintaining anhydrous conditions, the formation of this intermediate is suppressed.

Q3: My Swern oxidation is giving a low yield. What could be the problem?

A3: Low yields in Swern oxidations are often related to temperature control. The reaction to form the active oxidant and the subsequent oxidation of the alcohol must be carried out at very low temperatures (typically -78 °C) to prevent decomposition of the reactive intermediates.[7] Also, ensure that your dimethyl sulfoxide (B87167) (DMSO) and solvent are of high purity and anhydrous.

Q4: I see a lot of tar-like material in my PCC oxidation. Is this normal?

A4: Yes, the formation of a brown, tar-like precipitate is common in PCC oxidations.[6] This is a reduced chromium species. To aid in the work-up, the reaction is often carried out with Celite or silica (B1680970) gel, which adsorbs these byproducts and makes them easier to filter off.[6]

Q5: Are there any "green" alternatives to traditional oxidation methods?

A5: Yes, TEMPO-catalyzed oxidations are considered a greener approach.[5] These reactions use a catalytic amount of the TEMPO radical with a co-oxidant. Often, household bleach (sodium hypochlorite) or even air (oxygen) can be used as the stoichiometric oxidant, which are more environmentally benign than heavy metal-based reagents.[5]

Data Presentation

The following table provides a qualitative and illustrative comparison of common methods for the selective oxidation of primary alcohols like this compound. Exact yields can vary based on specific reaction conditions and scale.

Oxidation MethodTypical Aldehyde YieldPotential for Carboxylic Acid FormationKey Considerations
Swern Oxidation High (>90%)Very LowRequires cryogenic temperatures (-78 °C); produces foul-smelling dimethyl sulfide.[8]
Dess-Martin Periodinane (DMP) High (>90%)Very LowReagent can be expensive and is sensitive to moisture.[9]
PCC Oxidation Good (70-85%)Low (with anhydrous conditions)Chromium-based reagent (toxic); can be acidic.[3]
TEMPO (e.g., with bleach) Good to High (80-95%)Low to ModerateReaction conditions need to be carefully controlled to avoid over-oxidation.

Experimental Protocols

Swern Oxidation

This protocol is a general procedure for the Swern oxidation of a primary alcohol.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • This compound

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous CH₂Cl₂ dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 15 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous work-up. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

This protocol outlines a general procedure for DMP oxidation.

Materials:

  • Dess-Martin Periodinane (DMP)

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ at room temperature, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_over_oxidation start Experiment Start: Oxidation of this compound issue Problem: Significant Carboxylic Acid Formation start->issue cause1 Strong Oxidizing Agent? issue->cause1 Check cause2 Presence of Water? issue->cause2 Check cause3 High Temperature? issue->cause3 Check solution1 Solution: Use Mild Reagent (PCC, DMP, Swern, TEMPO) cause1->solution1 solution2 Solution: Ensure Anhydrous Conditions cause2->solution2 solution3 Solution: Control Temperature cause3->solution3 outcome Desired Product: 4,4-Dimethyl-1-pentanal solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for over-oxidation.

swern_oxidation_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification prep_reagents 1. Prepare Anhydrous Solvents and Reagents setup_reaction 2. Set up Reaction Under Inert Atmosphere at -78°C prep_reagents->setup_reaction activate_dmso 3. Activate DMSO with Oxalyl Chloride setup_reaction->activate_dmso add_alcohol 4. Add this compound activate_dmso->add_alcohol add_base 5. Add Triethylamine add_alcohol->add_base warm_quench 6. Warm to Room Temperature and Quench with Water add_base->warm_quench extract_dry 7. Extract, Wash, and Dry Organic Layer warm_quench->extract_dry purify 8. Purify by Chromatography extract_dry->purify product Final Product: 4,4-Dimethyl-1-pentanal purify->product

Caption: Experimental workflow for Swern oxidation.

References

Troubleshooting low conversion rates in hydroboration reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroboration-oxidation reactions. This resource is intended for researchers, scientists, and drug development professionals to quickly identify and resolve common issues that can lead to low conversion rates and other unexpected outcomes during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the hydroboration-oxidation process in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in hydroboration-oxidation are frequently traced back to a few critical factors:

  • Reagent Quality: The purity and stability of the borane (B79455) source are paramount. Borane complexes can degrade over time, especially if exposed to air or moisture.[1] Always use freshly opened reagents or borane solutions that have been properly stored under an inert atmosphere. Solutions of 9-BBN, for instance, are known to decompose over time.

  • Atmospheric Moisture: Borane reagents are highly sensitive to moisture.[1] Any water present in the reaction flask will rapidly quench the borane, rendering it inactive for the hydroboration of the alkene. Ensure all glassware is rigorously flame-dried or oven-dried before use and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Incorrect Stoichiometry: For simple terminal alkenes, one mole of borane (BH₃) can react with three moles of the alkene to form a trialkylborane.[1][2] Using incorrect molar ratios can lead to incomplete conversion of the starting material.[1] For sterically hindered alkenes or bulky borane reagents like 9-BBN, the stoichiometry is typically 1:1.

  • Improper Temperature Control: The hydroboration step is often performed at 0°C or room temperature to maximize regioselectivity.[1] The subsequent oxidation with alkaline hydrogen peroxide is exothermic and may require cooling to prevent side reactions or decomposition of the peroxide.[1]

Q2: I see gas bubbling when I add the borane reagent to my alkene. Is this normal?

No, this is a sign of a problem. Vigorous gas (hydrogen) evolution upon addition of the borane reagent indicates it is being quenched by a protic source, most likely water or residual alcohol from a previous step. This consumes the reagent before it can react with your alkene.

  • Solution: Ensure all solvents are anhydrous and that glassware is scrupulously dried. Purge the reaction apparatus with a stream of dry inert gas before adding reagents.

Q3: My TLC analysis after the hydroboration step shows a new spot near the baseline, but after oxidation, I don't see my expected alcohol product.

A spot that sticks to the baseline on a silica (B1680970) gel TLC plate after the hydroboration step is often the intermediate organoborane. If this intermediate does not convert to the desired alcohol upon oxidation, it suggests a problem with the oxidation step.

  • Possible Cause 1: Incomplete Oxidation. The oxidation of the organoborane can sometimes be sluggish, especially with sterically hindered substrates.

    • Solution: Try extending the reaction time for the oxidation step, or gently warming the reaction mixture (e.g., to 40-50°C) as long as the peroxide is stable at that temperature. Some literature reports suggest that oxidation may require overnight stirring.

  • Possible Cause 2: Degraded Hydrogen Peroxide. Hydrogen peroxide solutions can decompose over time, losing their oxidizing power.

    • Solution: Use a fresh bottle of hydrogen peroxide. You can test for the activity of an old bottle by adding it to a solution of potassium iodide and observing the formation of iodine (a dark brown color).

Q4: The regioselectivity of my reaction is poor, and I'm getting a mixture of alcohols. How can I improve this?

Poor regioselectivity (i.e., formation of the undesired Markovnikov alcohol) can occur, especially with internal or sterically less-differentiated alkenes.[3]

  • Solution 1: Use a Bulkier Borane Reagent. Sterically hindered boranes significantly enhance the preference for addition to the less-substituted carbon. 9-Borabicyclo[3.3.1]nonane (9-BBN) is an excellent choice for maximizing anti-Markovnikov selectivity.[4]

  • Solution 2: Control the Temperature. The hydroboration step should be performed at a low temperature (e.g., 0°C) to improve selectivity.

Q5: The workup is difficult, and I'm having trouble with emulsions or separating the layers.

Boronic acid byproducts can sometimes complicate the workup.

  • Solution: After the oxidation is complete, adding a saturated solution of sodium chloride (brine) can help break emulsions and improve the separation of aqueous and organic layers. Washing the combined organic layers with brine is also a standard procedure to remove residual water.

Data Presentation: Comparison of Borane Reagents

The choice of borane reagent has a significant impact on the regioselectivity of the hydroboration of terminal alkenes. The data below illustrates the percentage of boron addition to the terminal carbon (C-1), which corresponds to the desired anti-Markovnikov alcohol product.

Borane ReagentSubstrate: 1-Hexene (% Boron on C-1)Substrate: Styrene (% Boron on C-1)
Diborane (BH₃•THF)94%80%
Thexylborane94%95%
Disiamylborane (Sia₂BH)99%98%
9-BBN>99%>99%
Chloroborane-DMS99%-

Data compiled from various sources. This table clearly shows that sterically bulkier reagents like Disiamylborane and 9-BBN provide significantly higher regioselectivity for the desired anti-Markovnikov product compared to diborane.

Key Experimental Protocols

Protocol 1: General Procedure for Hydroboration-Oxidation of 1-Octene (B94956)

This protocol is a representative example and may require optimization for different substrates.

A. Hydroboration Step

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon. Allow the flask to cool to room temperature.

  • Reagent Addition: Add 1-octene (1.0 eq) to the flask via syringe, followed by anhydrous tetrahydrofuran (B95107) (THF). Cool the stirred solution to 0°C in an ice-water bath.

  • Hydroboration: Add a 1.0 M solution of borane-THF complex (BH₃•THF) (0.35 eq) dropwise to the cold alkene solution over 5-10 minutes. It is critical to maintain the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the trialkylborane.

B. Oxidation Step

  • Cooling: Cool the reaction mixture back down to 0°C in an ice-water bath.

  • Base Addition: Slowly add 3 M aqueous sodium hydroxide (B78521) (NaOH) (approx. 3.0 eq relative to BH₃) to the reaction mixture.

  • Oxidant Addition: Carefully add 30% aqueous hydrogen peroxide (H₂O₂) (approx. 3.0 eq relative to BH₃) dropwise, ensuring the internal temperature does not rise significantly. This addition is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Gentle warming to 40-50°C may be necessary to drive the reaction to completion.

C. Workup and Isolation

  • Separation: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product. The layers should be separated.

  • Extraction: Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with 1 M HCl, water, and finally with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude alcohol product, which can then be purified by distillation or column chromatography.

Visualizations

Hydroboration_Mechanism cluster_hydroboration Step 1: Hydroboration (Syn-Addition) cluster_oxidation Step 2: Oxidation (Retention of Stereochemistry) Alkene Alkene TS Four-Membered Transition State Alkene->TS π electrons attack Boron Borane Borane (BH3) Borane->TS H⁻ shift to Carbon Organoborane Trialkylborane Intermediate TS->Organoborane Concerted Step Migration 1,2-Alkyl Migration Organoborane->Migration Peroxide Hydroperoxide (HOO⁻) Peroxide->Migration Nucleophilic attack on Boron BorateEster Borate Ester Migration->BorateEster Hydrolysis Hydrolysis (NaOH, H₂O) BorateEster->Hydrolysis Alcohol Alcohol Product Hydrolysis->Alcohol Troubleshooting_Workflow Start Low Conversion Rate Observed CheckReagents Check Reagent Quality - Age of Borane? - Fresh H₂O₂? Start->CheckReagents CheckConditions Verify Reaction Conditions - Anhydrous Solvent? - Inert Atmosphere? Start->CheckConditions CheckStoichiometry Review Stoichiometry - Correct Alkene:Borane ratio? Start->CheckStoichiometry IncompleteHydroboration Issue in Hydroboration Step CheckReagents->IncompleteHydroboration Borane degraded IncompleteOxidation Issue in Oxidation Step CheckReagents->IncompleteOxidation H₂O₂ is old CheckConditions->IncompleteHydroboration Moisture present CheckStoichiometry->IncompleteHydroboration Ratio incorrect ImproveSetup Improve Experimental Setup - Flame-dry glassware - Use fresh solvents IncompleteHydroboration->ImproveSetup OptimizeOxidation Optimize Oxidation - Increase Time? - Gentle Heating? IncompleteOxidation->OptimizeOxidation Success Improved Yield OptimizeOxidation->Success ImproveSetup->Success Cause_Effect_Logic cluster_causes Potential Causes cluster_observations Observed Problems cluster_solutions Recommended Solutions Cause1 Moisture in Reaction Source: Wet Glassware, Wet Solvent, Leaky Septum Obs1 No Reaction / Very Low Yield Cause1->Obs1 Cause2 Degraded Borane Reagent Source: Improper Storage, Age Cause2->Obs1 Cause3 Poor Regioselectivity Source: Non-bulky Borane, High Temperature Obs2 Mixture of Alcohol Isomers Cause3->Obs2 Cause4 Inefficient Oxidation Source: Old H₂O₂, Insufficient Time/Temp Obs3 Starting Material Unchanged After Oxidation Cause4->Obs3 Sol1 Improve Anhydrous Technique Action: Flame-dry glassware, Use fresh anhydrous solvent Obs1->Sol1 Sol2 Use Fresh Reagents Action: Titrate borane solution, Use new H₂O₂ Obs1->Sol2 Sol3 Increase Steric Hindrance Action: Switch to 9-BBN or Sia₂BH, Lower reaction temp Obs2->Sol3 Obs3->Sol2 Sol4 Optimize Oxidation Step Action: Increase reaction time, Gently warm mixture Obs3->Sol4

References

Technical Support Center: Purification of 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of borane (B79455) residues from 4,4-Dimethyl-1-pentanol synthesized via hydroboration-oxidation.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: A white precipitate forms in the reaction mixture after the oxidation step.

  • Question: I've completed the hydroboration-oxidation of 4,4-dimethyl-1-pentene, and now there's a white solid in my reaction flask. What is it and what should I do?

  • Answer: The white precipitate is likely boric acid (B(OH)₃) or related borate (B1201080) salts, which are byproducts of the oxidation and hydrolysis of the trialkylborane intermediate.[1] This is a common observation. To resolve this, ensure the reaction mixture is sufficiently basic (pH > 10) by adding aqueous sodium hydroxide (B78521). This converts the boric acid into water-soluble borate salts, which can then be removed during the aqueous workup.[1]

Issue 2: Emulsions form during the aqueous workup, making phase separation difficult.

  • Question: I'm having trouble separating the organic and aqueous layers during extraction. An emulsion has formed. How can I break it up?

  • Answer: Emulsion formation can be caused by the presence of borate salts.[1] To address this, first ensure the aqueous layer is basic, as this helps to keep the boron byproducts fully dissolved in the aqueous phase.[2] If an emulsion persists, a wash with a saturated aqueous sodium chloride solution (brine) can help to break it up by increasing the ionic strength of the aqueous phase.[2][3]

Issue 3: The final this compound product has a low yield after purification.

  • Question: My final yield of this compound is lower than expected. I suspect I'm losing the product during the removal of borane residues. How can I improve my yield?

  • Answer: Low yields can be attributed to incomplete hydrolysis of the borate ester intermediate, leading to product loss during the workup.[1][3] To improve your yield, consider the following:

    • Ensure Complete Hydrolysis: After the addition of hydrogen peroxide and base, allow the reaction to stir for a sufficient period (at least one hour) at room temperature to ensure the complete breakdown of the borate ester.[1]

    • Thorough Aqueous Extraction: Perform multiple extractions (at least two to three) with water or a dilute basic solution to effectively remove all water-soluble boron byproducts.[1][2]

    • Optimize Purification: Fractional distillation is a highly effective method for separating the desired alcohol from any remaining non-volatile or high-boiling point impurities.[1][4][5]

Issue 4: The purified this compound is still contaminated with boron-containing impurities.

  • Question: I've performed a standard workup, but I suspect my this compound is still contaminated with borane residues. How can I confirm this and further purify my product?

  • Answer: Several methods can be used to detect the presence of boron-containing impurities. A simple qualitative method is a flame test; boron compounds often burn with a characteristic green flame.[1] For quantitative analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques.[6][7][8] Colorimetric methods using reagents like curcumin (B1669340) or azomethine-H can also be employed.[7][9] If contamination is confirmed, a meticulous fractional distillation is the recommended final purification step.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: What are borane residues and why are they present in my this compound product?

A1: In the hydroboration-oxidation synthesis of this compound from 4,4-dimethyl-1-pentene, a trialkylborane is formed as an intermediate.[10][11] During the oxidative workup with hydrogen peroxide and a base, this intermediate is converted to a borate ester before being hydrolyzed to the final alcohol product.[1][12] Borane residues are typically boric acid and various borate salts that result from the incomplete removal of these boron-containing byproducts during the workup.[1]

Q2: What is the standard workup procedure to remove borane residues after hydroboration-oxidation?

A2: The standard workup involves two main stages:

  • Oxidation: The trialkylborane intermediate is oxidized using an aqueous solution of hydrogen peroxide (H₂O₂) and a base, typically sodium hydroxide (NaOH).[5][13][14] It is crucial to control the temperature during this exothermic step.[3]

  • Aqueous Extraction: The reaction mixture is then extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed multiple times with water or a basic aqueous solution to remove the water-soluble borate salts.[2][3] A final wash with brine can help to break any emulsions and remove residual water.[2]

Q3: Can I use column chromatography to remove borane residues?

A3: While fractional distillation is generally more effective for removing non-volatile boron impurities from the final alcohol product, column chromatography can be used. However, boronic acids and their esters can sometimes be challenging to separate on standard silica (B1680970) gel. A modified approach using silica gel impregnated with boric acid has been reported to be effective for the purification of pinacol (B44631) boronic esters, suggesting that specialized chromatographic techniques may be required.[15] For simple alcohol purification from boric acid, it is often less efficient than distillation.

Q4: Are there alternative reagents to BH₃ that might simplify the removal of byproducts?

A4: While borane-THF complex (BH₃•THF) is common, other borane reagents are available.[10][16] Sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can offer improved regioselectivity.[10][16] However, the boron-containing byproducts from these reagents still require a similar oxidative workup and extraction procedure for their removal. The fundamental challenge of separating the alcohol from boron salts remains.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPrincipleAdvantagesDisadvantages
Aqueous Extraction Partitioning of water-soluble borate salts into the aqueous phase.Simple, effective for removing the bulk of boron byproducts.Can lead to emulsion formation; may not remove all traces of impurities.
Fractional Distillation Separation based on differences in boiling points.Highly effective for removing non-volatile or high-boiling boron impurities.[4][5]Requires specialized glassware; potential for product loss if not performed carefully.
Column Chromatography Separation based on differential adsorption to a stationary phase.Can separate compounds with similar boiling points.Can be less effective for removing boric acid from polar alcohols; may require specialized stationary phases.[15]

Table 2: Analytical Methods for Boron Detection

Analytical MethodPrincipleDetection LimitNotes
Flame Test Emission of a characteristic green flame by boron compounds.QualitativeSimple, rapid, and inexpensive qualitative indicator of boron contamination.[1]
ICP-MS/ICP-OES Atomic emission or mass spectrometry of boron in a plasma source.Very Low (ppb range)Highly sensitive and quantitative; considered a standard method for elemental analysis.[6][7][8]
Colorimetric Assays Formation of a colored complex with a reagent (e.g., curcumin).Low (ppm range)Less expensive than ICP methods; suitable for routine quantitative analysis.[9]
¹¹B NMR Spectroscopy Nuclear magnetic resonance of the ¹¹B nucleus.ModerateProvides structural information about the boron-containing species.[1]

Experimental Protocols

Protocol 1: Enhanced Aqueous Workup for Borane Residue Removal

  • Following the oxidation of the trialkylborane intermediate with H₂O₂ and NaOH, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add diethyl ether (or another suitable organic solvent) to dilute the organic phase and facilitate separation.

  • Add a sufficient amount of water to dissolve any precipitated salts.

  • Check the pH of the aqueous layer using pH paper or a pH meter. If the pH is not >10, add 3M NaOH solution dropwise until the desired basicity is achieved.

  • Separate the organic layer.

  • Extract the aqueous layer twice more with the organic solvent.

  • Combine all organic layers and wash them sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Fractional Distillation of this compound

  • Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.

  • Place the crude this compound and a few boiling chips into the distillation flask.

  • Gently heat the distillation flask using a heating mantle.

  • Slowly increase the temperature and monitor the temperature at the head of the fractionating column.

  • Discard any initial low-boiling fractions.

  • Collect the fraction that distills at the boiling point of this compound (approximately 152-154 °C at atmospheric pressure).

  • Continue distillation until the temperature begins to rise significantly or only a small amount of residue remains in the distillation flask.

Visualizations

experimental_workflow cluster_reaction Hydroboration-Oxidation cluster_purification Purification 4_4_dimethyl_1_pentene 4,4-Dimethyl-1-pentene hydroboration Hydroboration (BH3-THF) 4_4_dimethyl_1_pentene->hydroboration trialkylborane Trialkylborane Intermediate hydroboration->trialkylborane oxidation Oxidation (H2O2, NaOH) trialkylborane->oxidation crude_product Crude Product (this compound + Boron Residues) oxidation->crude_product aqueous_workup Aqueous Workup (Basic Wash, Brine) crude_product->aqueous_workup Transfer to Purification distillation Fractional Distillation aqueous_workup->distillation pure_product Pure this compound distillation->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Encountered precipitate White Precipitate? start->precipitate emulsion Emulsion Formation? start->emulsion low_yield Low Yield? start->low_yield contamination Boron Contamination? start->contamination precipitate->emulsion No solution_precipitate Ensure pH > 10 with NaOH precipitate->solution_precipitate Yes emulsion->low_yield No solution_emulsion Wash with Brine emulsion->solution_emulsion Yes low_yield->contamination No solution_low_yield Ensure Complete Hydrolysis & Thorough Extraction low_yield->solution_low_yield Yes solution_contamination Perform Fractional Distillation contamination->solution_contamination Yes end Problem Resolved solution_precipitate->end solution_emulsion->end solution_low_yield->end solution_contamination->end

Caption: Troubleshooting decision tree for borane residue removal.

References

How to handle emulsion formation during workup of 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling emulsion formation during the workup of 4,4-Dimethyl-1-pentanol.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] During the workup of this compound, emulsions can form due to the presence of surfactant-like impurities, vigorous shaking during extraction, or similarities in the densities of the organic and aqueous phases.[3][4] Alcohols like this compound can sometimes contribute to the stability of emulsions.

Q2: How can I prevent emulsion formation in the first place?

Prevention is often easier than breaking an emulsion.[3] The simplest method to prevent emulsion formation is to gently swirl the separatory funnel instead of vigorously shaking it.[3] This reduces the agitation that can lead to the formation of a stable emulsion while still allowing for sufficient surface area contact for extraction.[3] Additionally, ensuring a significant difference in the ionic strength between the two phases, for instance by using a brine wash, can help prevent emulsions.

Q3: What are the most common methods to break an emulsion once it has formed?

Several techniques can be employed to break an emulsion. These include:

  • Salting Out: Adding a saturated salt solution (brine) increases the ionic strength of the aqueous layer, which can force the separation of the two phases.[1][3]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic layer and help break the emulsion.[1][3]

  • Centrifugation: This is often the most effective method, as the applied force accelerates the separation of the dispersed droplets.[1][5]

  • Filtration: Passing the emulsified mixture through a plug of glass wool or a pad of Celite can physically break up the emulsion.[3][6]

  • Adjusting pH: If the emulsion is stabilized by acidic or basic impurities, adjusting the pH of the aqueous layer can sometimes break the emulsion.[7]

  • Time: Simply allowing the separatory funnel to stand undisturbed for a period may allow the emulsion to break on its own.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to handling emulsion formation during the workup of this compound.

Problem: A stable emulsion has formed in the separatory funnel.

Step 1: Initial Gentle Methods

  • Wait: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle tapping or swirling of the funnel may aid in the separation.[7]

  • Add Brine: Introduce a small amount of saturated sodium chloride (brine) solution. Gently swirl and observe if the layers begin to separate.[2][3] This increases the polarity of the aqueous phase, decreasing the solubility of organic components.[9]

Step 2: Chemical and Physical Interventions

  • Change Solvent Polarity: Add a small volume of a different organic solvent that is miscible with your extraction solvent. For example, if using diethyl ether, adding a small amount of hexane (B92381) may help.

  • Filtration: Prepare a funnel with a plug of glass wool or a small pad of Celite over cotton. Pass the entire contents of the separatory funnel through the filter. This can physically disrupt the emulsion.[3][6]

Step 3: Mechanical Force

  • Centrifugation: If the emulsion persists and the volume is manageable, transfer the mixture to centrifuge tubes. Centrifuging for a few minutes at a moderate speed is often a very effective way to break the emulsion.[1][5]

Step 4: Advanced and Last-Resort Techniques

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion by reducing the viscosity.[2] However, use caution with volatile organic solvents.

  • pH Adjustment: If you suspect the presence of acidic or basic impurities stabilizing the emulsion, carefully add a dilute acid or base to the aqueous layer to neutralize them.[7]

Data Presentation

The following table summarizes the effectiveness and applicability of various emulsion-breaking techniques.

TechniquePrinciple of ActionRelative EffectivenessSpeedScalabilityNotes
Waiting/Gentle Swirling Gravitational separationLow to ModerateSlowHighBest for weakly emulsified systems.[7]
Addition of Brine (Salting Out) Increases ionic strength of the aqueous phaseModerate to HighModerateHighA very common and often successful first step.[1][3]
Addition of a Different Solvent Alters the polarity and density of the organic phaseModerateModerateHighThe choice of solvent is critical.[1][3]
Filtration (Glass Wool/Celite) Physical disruption of the emulsion layerModerate to HighFastModerateEffective for emulsions stabilized by fine particulates.[6]
Centrifugation Accelerates gravitational separation through centrifugal forceHighFastLow to ModerateOften the most effective method for stubborn emulsions.[1][5]
pH Adjustment Neutralizes charged species that may be acting as surfactantsVariableModerateHighOnly effective if the emulsion is stabilized by acidic or basic impurities.[7]
Gentle Heating Reduces viscosity and can disrupt intermolecular forcesLow to ModerateModerateHighUse with caution, especially with flammable solvents.[2]

Experimental Protocols

Protocol for Breaking an Emulsion using Brine
  • Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).

  • Addition: Carefully open the stopcock of the separatory funnel containing the emulsion to release any pressure. Add the brine solution in small portions (e.g., 5-10 mL for a 250 mL separatory funnel).

  • Mixing: Gently swirl the separatory funnel. Do not shake vigorously.

  • Observation: Allow the funnel to stand and observe if a clear interface between the organic and aqueous layers begins to form.

  • Separation: Once the layers have separated, drain the lower aqueous layer, followed by the organic layer.

Protocol for Breaking an Emulsion using Filtration through Celite
  • Filter Preparation: Place a small plug of cotton at the bottom of a glass funnel. Add a layer of sand (approx. 1 cm) followed by a layer of Celite (approx. 2-3 cm). Gently tap the funnel to pack the Celite.

  • Filtration: Place the prepared funnel over a clean receiving flask. Pour the entire contents of the separatory funnel (both layers and the emulsion) through the Celite pad.

  • Rinsing: Rinse the separatory funnel with a small amount of the organic extraction solvent and pass this through the Celite pad to ensure all of the product is collected.

  • Separation: Transfer the filtrate back to the separatory funnel. The two phases should now be distinct and can be separated.

Visualizations

Caption: A workflow for troubleshooting emulsion formation during chemical workup.

References

Stability and storage conditions for 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4,4-Dimethyl-1-pentanol, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames. It is classified as a flammable liquid.

Q2: Is this compound sensitive to air or moisture?

A2: While specific data on air and moisture sensitivity for this compound is not extensively documented, it is good laboratory practice to handle it under an inert atmosphere (e.g., nitrogen or argon) if stringent anhydrous conditions are required for an experiment. The container should always be securely sealed when not in use to prevent atmospheric moisture ingress and evaporation.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, which can cause a vigorous reaction. Contact with alkali metals and strong acids should also be avoided. A detailed list of incompatible materials can be found in the chemical compatibility table below.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation for this compound are not well-documented. However, for primary alcohols in general, degradation can be indicated by a change in color, the formation of a precipitate, or the development of an unusual odor. The primary degradation products upon oxidation are the corresponding aldehyde (4,4-dimethylpentanal) and carboxylic acid (4,4-dimethylpentanoic acid).

Q5: How should I dispose of old or potentially degraded this compound?

A5: this compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations. It should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety guidelines.

Stability and Degradation

This compound is a primary alcohol and, as such, is susceptible to oxidation. The primary degradation pathway involves oxidation to form 4,4-dimethylpentanal, which can be further oxidized to 4,4-dimethylpentanoic acid. This process can be accelerated by exposure to heat, light, and the presence of oxidizing agents.

Summary of Physicochemical Properties
PropertyValue
Molecular FormulaC₇H₁₆O
Molecular Weight116.20 g/mol
Boiling Point167-169 °C
Flash Point63 °C (145 °F)
AppearanceColorless liquid
Chemical Compatibility
Incompatible Substance ClassSpecific Examples
Strong Oxidizing AgentsPeroxides, nitrates, perchlorates, chromates
Strong AcidsSulfuric acid, nitric acid, hydrochloric acid
Alkali MetalsSodium, potassium, lithium
Acid HalidesAcetyl chloride, benzoyl chloride

Experimental Protocols

Protocol for a General Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing a stability-indicating HPLC-UV method for this compound. Method optimization and validation are required for specific applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile (B52724) and water.

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

2. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection may be challenging. Derivatization or use of a refractive index detector (RID) may be necessary. For this protocol, we will assume derivatization or detection at a lower wavelength (e.g., 210 nm) is possible, though sensitivity will be low.

3. Forced Degradation Study:

  • Acid Hydrolysis: Mix equal volumes of a 1 mg/mL solution of this compound in a suitable solvent and 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of a 1 mg/mL solution of this compound and 0.1 M NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of a 1 mg/mL solution of this compound and 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid or liquid sample of this compound at a temperature below its boiling point (e.g., 80 °C) for 48 hours.

  • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

4. Sample Analysis:

  • Inject the reference standard, a control sample (unstressed), and the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

5. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent reaction yields or rates Degradation of this compound due to improper storage.Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place. For sensitive reactions, consider using a freshly opened bottle or purifying the alcohol before use.
Appearance of unexpected side products in a reaction The presence of degradation products (e.g., aldehyde or carboxylic acid) in the starting material.Analyze the starting material by GC-MS or NMR to check for impurities. If impurities are present, purify the this compound by distillation.
Precipitate forms in the this compound container Potential degradation or contamination.Do not use the material. Dispose of it as hazardous waste and obtain a fresh supply.
Reaction fails to go to completion The alcohol may be wet, quenching a water-sensitive reagent.If the reaction is moisture-sensitive, dry the this compound over a suitable drying agent (e.g., molecular sieves) before use.

Visualizations

Stability_Troubleshooting Start Experiment with This compound Issue Inconsistent Results or Reaction Failure Start->Issue CheckPurity Check Purity of Starting Material (GC-MS, NMR) Issue->CheckPurity CheckStorage Review Storage Conditions Issue->CheckStorage CheckProcedure Review Experimental Procedure Issue->CheckProcedure Pure Material is Pure CheckPurity->Pure Impure Impurities Detected CheckPurity->Impure ProperStorage Stored Correctly CheckStorage->ProperStorage ImproperStorage Improper Storage (Heat, Light, Air Exposure) CheckStorage->ImproperStorage ProcedureOK Procedure Correct CheckProcedure->ProcedureOK ProcedureError Procedural Error (e.g., moisture, air) CheckProcedure->ProcedureError Pure->CheckStorage Purify Purify Alcohol (e.g., Distillation) Impure->Purify ProperStorage->CheckProcedure Discard Discard and Use New Batch ImproperStorage->Discard Rerun Rerun Experiment ProcedureOK->Rerun ModifyProcedure Modify Procedure (e.g., use inert atm.) ProcedureError->ModifyProcedure Purify->Rerun ModifyProcedure->Rerun

Caption: Troubleshooting workflow for experiments involving this compound.

Degradation_Pathway Alcohol This compound Oxidation1 Oxidation (e.g., with PCC) Alcohol->Oxidation1 Aldehyde 4,4-Dimethylpentanal Oxidation2 Further Oxidation (e.g., with KMnO4) Aldehyde->Oxidation2 CarboxylicAcid 4,4-Dimethylpentanoic Acid Oxidation1->Aldehyde Oxidation2->CarboxylicAcid

Caption: Primary oxidative degradation pathway of this compound.

Inactive oxidizing agent issues in alcohol to aldehyde conversion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the oxidation of primary alcohols to aldehydes, with a focus on problems arising from inactive or inefficient oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: My primary alcohol to aldehyde oxidation is resulting in low to no yield of the desired aldehyde. What are the common causes?

A1: Low or no yield of the aldehyde product can stem from several factors related to the oxidizing agent and reaction conditions:

  • Inactive Oxidizing Agent: The oxidizing agent may have degraded due to improper storage or handling. For instance, Dess-Martin periodinane (DMP) can be sensitive to moisture. Pyridinium chlorochromate (PCC) should be stored under anhydrous conditions.

  • Insufficient Stoichiometry: An inadequate amount of the oxidizing agent will lead to incomplete conversion of the starting material. It is common to use a slight excess of the oxidizing agent (e.g., 1.1–1.3 equivalents of DMP).

  • Improper Reaction Temperature: Some oxidation reactions, like the Swern oxidation, require cryogenic temperatures (e.g., -78 °C) to stabilize reactive intermediates. Deviation from the optimal temperature can lead to side reactions and decomposition of the active oxidant.

  • Presence of Water: For certain "mild" oxidizing agents, the presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde product, which can then be further oxidized to a carboxylic acid, thus reducing the aldehyde yield. Reactions with reagents like PCC are best performed under anhydrous conditions.

  • Solvent Choice: The choice of solvent is crucial. For example, PCC oxidations are typically carried out in dichloromethane (B109758) (DCM). Using a more polar solvent like DMF can promote over-oxidation to the carboxylic acid.

Q2: I am observing the formation of a carboxylic acid byproduct in my reaction. How can I prevent this over-oxidation?

A2: The formation of a carboxylic acid is a common side reaction, particularly when oxidizing primary alcohols. Here are strategies to prevent it:

  • Use a Mild Oxidizing Agent: Employ oxidizing agents known to selectively oxidize primary alcohols to aldehydes without significant further oxidation. Common choices include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for a Swern oxidation.

  • Strict Anhydrous Conditions: As mentioned, water can facilitate the over-oxidation of the aldehyde. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Reaction Time and Temperature: Do not let the reaction run for an extended period after the starting material has been consumed, as this can increase the likelihood of side reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Distillation of the Product: If the aldehyde product has a lower boiling point than the alcohol starting material, it can be distilled off as it is formed, which removes it from the reaction mixture and prevents further oxidation.

Q3: My Swern oxidation is giving a low yield and has a very strong, unpleasant odor. Are these issues related?

A3: Yes, these issues are related. The strong, unpleasant odor, often described as rotten cabbage, is due to the formation of dimethyl sulfide (B99878) ((CH₃)₂S), a byproduct of the Swern oxidation. While the smell is an indicator that the reaction is proceeding, a low yield can be due to several factors specific to this reaction:

  • Temperature Control: The reaction must be kept at a very low temperature (typically -78 °C) during the addition of reagents to prevent the decomposition of the reactive intermediate, chloro(dimethyl)sulfonium chloride.

  • Order of Reagent Addition: The correct order of addition is critical. Typically, oxalyl chloride is added to a solution of DMSO, followed by the alcohol, and then the base (e.g., triethylamine).

  • Quenching and Work-up: Proper quenching of the reaction is necessary to stop the reaction and remove byproducts. Used glassware can be rinsed with bleach (NaClO) to oxidize the volatile and odorous dimethyl sulfide.

Q4: I am having difficulty with the work-up of my Dess-Martin periodinane (DMP) oxidation. A gummy solid is forming, making product isolation difficult.

A4: The gummy solid is likely the reduced form of DMP, which can be challenging to remove. Here are some work-up strategies:

  • Aqueous Work-up with Thiosulfate (B1220275): Quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate can help to dissolve the iodine byproducts.

  • Filtration: The reduced DMP byproduct is often insoluble in solvents like diethyl ether or hexanes. Diluting the reaction mixture with one of these solvents can precipitate the byproduct, which can then be removed by filtration through a pad of Celite.

  • Buffered Conditions: If your product is sensitive to the acetic acid byproduct of the DMP oxidation, you can add a buffer like sodium bicarbonate to the reaction mixture.

Q5: My PCC oxidation is forming a thick, brown tar that is difficult to handle. What is causing this and how can I prevent it?

A5: The formation of a tarry residue is a known issue with PCC oxidations. This is often due to the precipitation of chromium byproducts. To mitigate this:

  • Adsorbent Addition: Adding an adsorbent like Celite or molecular sieves to the reaction mixture can help to keep the chromium byproducts from clumping together, making the mixture easier to stir and work with.

  • Proper Work-up: After the reaction is complete, diluting the mixture with a solvent like diethyl ether and filtering through a plug of silica (B1680970) gel or Florisil can effectively remove the solid chromium salts.

Quantitative Data Summary

The choice of oxidizing agent can significantly impact the yield and reaction conditions. The following tables provide a summary of typical reaction parameters for common mild oxidizing agents.

Table 1: Reaction Conditions for Common Mild Oxidizing Agents

Oxidizing AgentTypical Solvent(s)Typical TemperatureTypical Reaction Time
PCC Dichloromethane (DCM)Room Temperature1-4 hours
Swern Oxidation Dichloromethane (DCM)-78 °C to Room Temp1-3 hours
Dess-Martin Periodinane (DMP) Dichloromethane (DCM)Room Temperature0.5-2 hours

Table 2: Comparative Yields for the Oxidation of Alcohols to Aldehydes

Alcohol SubstrateOxidizing AgentYield (%)Reference
1-OctanolPCC~85%General Literature
1-OctanolSwern Oxidation>90%General Literature
1-OctanolDess-Martin Periodinane>90%General Literature
Cinnamyl AlcoholPCCHigh
Benzyl AlcoholFeCl₃/BHDC with H₂O₂98%
Various Primary AlcoholsTEMPO/BleachHigh

Note: Yields are highly substrate-dependent and the values presented are representative.

Experimental Protocols

Protocol 1: General Procedure for PCC Oxidation of a Primary Alcohol

  • Preparation: In a round-bottom flask under an inert atmosphere, suspend Pyridinium Chlorochromate (PCC) (1.2-1.5 equivalents) and Celite in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Dissolve the primary alcohol (1 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion while stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Isolation: Wash the filtrate with a mild base (e.g., saturated sodium bicarbonate solution), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

Protocol 2: General Procedure for Swern Oxidation

  • Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.7 equivalents) in anhydrous DCM dropwise over 5 minutes. Stir the mixture for 15-30 minutes at -78 °C.

  • Addition of Alcohol: Add a solution of the primary alcohol (1 equivalent) in anhydrous DCM dropwise over 5 minutes. Stir the reaction mixture at -78 °C for 30 minutes.

  • Addition of Base: Add triethylamine (B128534) (5-7 equivalents) dropwise over 10 minutes. A thick white precipitate will form.

  • Warming and Quenching: Stir the mixture at -78 °C for another 10-30 minutes, then allow it to warm to room temperature. Quench the reaction by adding water.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: General Procedure for Dess-Martin Periodinane (DMP) Oxidation

  • Reaction Setup: To a solution of the primary alcohol (1 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.1-1.8 equivalents) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers become clear.

  • Isolation: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Visual Troubleshooting Guides

troubleshooting_low_yield cluster_reagent Oxidizing Agent Issues cluster_conditions Reaction Condition Issues start Low/No Aldehyde Yield reagent_inactive Inactive Agent? start->reagent_inactive reagent_stoichiometry Incorrect Stoichiometry? start->reagent_stoichiometry temp Incorrect Temperature? start->temp water Presence of Water? start->water solvent Improper Solvent? start->solvent solution1 Use fresh, properly stored oxidizing agent. reagent_inactive->solution1 Solution solution2 Use slight excess (e.g., 1.1-1.5 eq.). reagent_stoichiometry->solution2 Solution solution3 Adhere to protocol's temperature requirements. temp->solution3 Solution solution4 Use anhydrous solvents and inert atmosphere. water->solution4 Solution solution5 Use recommended solvent (e.g., DCM for PCC). solvent->solution5 Solution

Caption: Troubleshooting workflow for low aldehyde yield.

over_oxidation_prevention start Carboxylic Acid Byproduct Observed strategy1 Use Mild Oxidizing Agent (PCC, DMP, Swern) start->strategy1 strategy2 Ensure Anhydrous Conditions start->strategy2 strategy3 Control Reaction Time start->strategy3 strategy4 Distill Aldehyde if Volatile start->strategy4 detail1 Avoids strong oxidants like Jones reagent. strategy1->detail1 Details detail2 Oven-dry glassware, use anhydrous solvents. strategy2->detail2 Details detail3 Monitor with TLC to avoid prolonged reaction. strategy3->detail3 Details detail4 Removes product from reagents as it forms. strategy4->detail4 Details

Caption: Strategies to prevent over-oxidation to carboxylic acid.

dmp_workup cluster_aqueous Aqueous Method cluster_filtration Filtration Method start DMP Work-up Issues (Gummy Solid) option1 Aqueous Work-up start->option1 option2 Filtration start->option2 step1_aq Quench with NaHCO₃ and Na₂S₂O₃ solution option1->step1_aq step1_fil Dilute with ether/hexanes option2->step1_fil step2_aq Stir vigorously step1_aq->step2_aq step3_aq Extract with ether step2_aq->step3_aq step2_fil Filter through Celite step1_fil->step2_fil

Caption: Work-up options for Dess-Martin periodinane oxidation.

Validation & Comparative

A Comparative Guide to Purity Assessment of 4,4-Dimethyl-1-pentanol by GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical entities like 4,4-Dimethyl-1-pentanol is a cornerstone of quality control, ensuring the reliability of experimental outcomes and the safety of pharmaceutical products. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against other common analytical techniques for the purity assessment of this compound. Supporting experimental protocols and performance data are presented to facilitate an informed choice of methodology.

Quantitative Data Summary

The purity of a synthesized batch of this compound can be assessed using various analytical techniques. The following table summarizes the comparative performance of GC-FID, High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical TechniqueMean Purity (%)Standard DeviationKey AdvantagesLimitations
GC-FID 99.50.2High sensitivity to volatile organic compounds, excellent resolution, and robustness.[1][2]Destructive technique, may require derivatization for non-volatile impurities, and does not provide structural information for unknown impurity identification.[3]
HPLC-RID 99.20.4Suitable for non-volatile and thermally labile impurities.Lower sensitivity compared to GC-FID for volatile analytes like this compound; requires that the analyte lacks a strong UV chromophore.[2][4]
qNMR (¹H NMR) 99.40.3Provides absolute quantification without a specific analyte reference standard and offers structural elucidation of impurities.[3]Lower sensitivity for trace-level impurities compared to chromatographic methods.[3]

Principles of Purity Analysis: A Comparative Overview

The selection of an appropriate analytical technique for purity determination hinges on the physicochemical properties of the analyte and the potential impurities. This compound is a volatile alcohol, making it an ideal candidate for GC-FID analysis.[2]

  • GC-FID: This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[1] The separated components are then detected by a flame ionization detector, which is highly sensitive to organic compounds.[2] Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all detected peaks.[1]

  • HPLC-RID: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2] For an analyte like this compound that lacks a significant UV chromophore, a Refractive Index Detector (RID) is often employed.[4]

  • qNMR: This is a primary analytical method that allows for direct quantification of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration.[1]

Experimental Protocol: GC-FID Analysis of this compound

This protocol provides a general framework for the purity assessment of this compound using GC-FID. Method validation is essential for ensuring accuracy and precision.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

2. Chromatographic Conditions:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent polar capillary column.[1][2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: Increase to 200 °C at 10 °C/min.

    • Hold: 5 minutes at 200 °C.[1]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[1]

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Prepare a reference standard solution of this compound at a similar concentration.

4. Data Analysis:

  • Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of known standards.

  • Calculate the purity of the sample using the area percent method. For higher accuracy, determine the relative response factors for each identified impurity.[1]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for GC-FID analysis and the logical relationship for selecting an appropriate purity assessment method.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Inject Sample into GC C->D E Separation in Capillary Column D->E F Detection by FID E->F G Integrate Peak Areas F->G H Calculate Purity (Area % Method) G->H Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Methods Analyte This compound Volatility Volatile Analyte->Volatility Thermal_Stability Thermally Stable Analyte->Thermal_Stability UV_Chromophore No Significant UV Chromophore Analyte->UV_Chromophore GC_FID GC-FID Volatility->GC_FID Favors HPLC_RID HPLC-RID UV_Chromophore->HPLC_RID Requires RID Purity_Report Purity_Report GC_FID->Purity_Report HPLC_RID->Purity_Report qNMR qNMR qNMR->Purity_Report

References

A Comparative Guide to the Analysis of 4,4-Dimethyl-1-pentanol: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient analysis of chemical compounds is fundamental to progress. 4,4-Dimethyl-1-pentanol, a branched-chain primary alcohol, is utilized in various synthetic applications. Selecting the appropriate analytical technique for its quantification and purity assessment is crucial. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by representative experimental data and detailed protocols.

The primary factor dictating the choice between HPLC and GC is the physicochemical nature of the analyte. This compound is a volatile compound with a boiling point of approximately 146.6°C, which makes it inherently suitable for analysis by Gas Chromatography.[1] Conversely, it lacks a natural chromophore, which is a structural feature that absorbs ultraviolet (UV) light. This characteristic presents a significant challenge for the most common and sensitive mode of HPLC detection, UV-Visible spectroscopy.

At a Glance: Performance Comparison

Gas Chromatography is generally the superior method for the analysis of this compound due to its volatility.[2] HPLC can be employed, but it requires either a less sensitive universal detector or an additional sample preparation step (derivatization) to introduce a UV-absorbing tag.[3][4]

The following table summarizes the key performance parameters for each technique. The quantitative data is based on a comparative analysis of a similar aliphatic alcohol, 2-Heptadecanol, and serves as a strong indicator of the expected performance for this compound.[5]

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Derivatization Not required for FID detection.Required for UV detection; not required for Refractive Index Detection (RID).[5]
Typical Run Time 10 - 25 minutes15 - 35 minutes
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.5 - 5 µg/mL (with UV derivatization)
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL~2 - 15 µg/mL (with UV derivatization)
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 3%
Throughput HigherLower (due to potential derivatization)
Solvent Consumption LowHigh

Method Selection Logic

The decision to use HPLC or GC for the analysis of this compound can be guided by a simple logical workflow. The primary consideration is the volatile nature of the compound.

Analyte Analyte: this compound Properties Physicochemical Properties Analyte->Properties Volatile Is the compound volatile? Properties->Volatile GC Gas Chromatography (GC) - High Sensitivity - High Resolution - Recommended Method Volatile->GC  Yes   HPLC High-Performance Liquid Chromatography (HPLC) Volatile->HPLC  No (or thermally labile)   Chromophore Does it have a UV Chromophore? HPLC->Chromophore HPLC_UV HPLC-UV with Derivatization - Complex Protocol - Lower Sensitivity than GC Chromophore->HPLC_UV  No   HPLC_RID HPLC-RID - Universal Detection - Low Sensitivity Chromophore->HPLC_RID  No (alternative)  

Decision workflow for selecting an analytical method.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound by GC-FID and HPLC-UV with pre-column derivatization.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for the routine quantification and purity analysis of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent polar capillary column.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or isopropanol.

  • Create a series of calibration standards by diluting the stock solution to the desired concentration range.

  • For unknown samples, dissolve a known weight of the sample in the solvent to achieve a concentration within the calibration range.

HPLC with UV Detection (Post-Derivatization)

This method is an alternative when GC is not available. It requires a chemical reaction to make the analyte detectable by a UV detector.

1. Derivatization Procedure:

  • Reagents: 3,5-Dinitrobenzoyl chloride, pyridine (B92270), acetonitrile (B52724) (HPLC grade).

  • Reaction:

    • In a clean vial, add 100 µL of the sample or standard solution (in acetonitrile).

    • Add 100 µL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in acetonitrile.

    • Add 50 µL of pyridine to catalyze the reaction.

    • Seal the vial, vortex, and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature before injection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Visible Detector (UVD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Analytical Workflow Visualization

The overall experimental workflows for both GC and HPLC analysis are visualized below. The HPLC workflow includes the mandatory derivatization step for UV detection.

cluster_0 GC Analysis Workflow cluster_1 HPLC Analysis Workflow gc_start Sample Preparation (Dilution in Solvent) gc_inject GC Injection gc_start->gc_inject gc_sep Chromatographic Separation (Capillary Column) gc_inject->gc_sep gc_detect FID Detection gc_sep->gc_detect gc_data Data Analysis (Quantification) gc_detect->gc_data hplc_start Sample Preparation (Dilution in Acetonitrile) hplc_deriv Derivatization (with 3,5-Dinitrobenzoyl Chloride) hplc_start->hplc_deriv hplc_inject HPLC Injection hplc_deriv->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis (Quantification) hplc_detect->hplc_data

Experimental workflows for GC and HPLC analysis.

Conclusion

For the analysis of this compound, Gas Chromatography is the unequivocally recommended technique. Its suitability for volatile compounds, coupled with the high sensitivity and robustness of detectors like FID, provides a straightforward, rapid, and reliable analytical method.[3] HPLC is a viable but less practical alternative. The inherent lack of a UV chromophore in this compound necessitates either the use of a low-sensitivity universal detector like RID or a cumbersome pre-column derivatization step, which adds time, complexity, and potential for error to the analytical workflow.[4] Therefore, for routine quality control, purity assessment, and quantitative analysis in research and drug development, GC stands out as the superior choice.

References

Determining the Purity of 4,4-Dimethyl-1-pentanol: A Comparative Guide to Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for assessing the purity of 4,4-Dimethyl-1-pentanol. We will delve into the experimental protocols and present supporting data to highlight the capabilities of each method.

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1] Its fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[1][2] This allows for the determination of the absolute concentration of a substance by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[3][4]

Experimental Protocol: Purity Determination of this compound by qNMR

This section details the methodology for determining the purity of this compound using the internal standard method in qNMR.

Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃)

  • Instrumentation: 400 MHz or higher NMR spectrometer

  • Equipment: Analytical balance (accurate to 0.01 mg), volumetric flask, micropipettes, NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • To the same vial, add approximately 5 mg of the internal standard, maleic acid, and record the exact weight.

  • Dissolve the mixture in a known volume (e.g., 1.0 mL) of Chloroform-d.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer an appropriate amount (e.g., 0.6 mL) of the solution into a standard 5 mm NMR tube.

NMR Data Acquisition: To ensure accurate quantification, specific NMR acquisition parameters must be optimized.

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 7 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and internal standard). A typical starting value is 30-60 seconds to ensure full relaxation.[5]

  • Number of Scans: 8 to 16, depending on the sample concentration to achieve an adequate signal-to-noise ratio (S/N > 1000 is recommended for high precision).[6]

  • Receiver Gain: Set to an optimal level to avoid signal clipping.

  • Spectral Width: Sufficient to cover all signals of interest.

  • Acquisition Time: Typically 2-4 seconds.

Data Processing and Purity Calculation:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal for this compound (e.g., the triplet corresponding to the -CH₂OH protons) and the singlet for the olefinic protons of the internal standard, maleic acid.

  • The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte and I_IS are the integrals of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons giving rise to the respective signals.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.

    • m_analyte and m_IS are the masses of the analyte and internal standard.

    • P_IS is the purity of the internal standard.

Below is a diagram illustrating the experimental workflow for qNMR analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in CDCl3 weigh_analyte->dissolve weigh_is Weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow for Purity Determination.

The logical flow of the purity calculation is visualized in the following diagram.

qNMR_Calculation cluster_inputs Experimental Inputs cluster_constants Known Constants mass_analyte Mass Analyte (m_analyte) calculation_node Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS mass_analyte->calculation_node mass_is Mass IS (m_IS) mass_is->calculation_node integral_analyte Integral Analyte (I_analyte) integral_analyte->calculation_node integral_is Integral IS (I_IS) integral_is->calculation_node mw_analyte MW Analyte mw_analyte->calculation_node mw_is MW IS mw_is->calculation_node n_analyte N Protons Analyte n_analyte->calculation_node n_is N Protons IS n_is->calculation_node purity_is Purity IS purity_is->calculation_node final_purity Final Purity of This compound calculation_node->final_purity

Logical Flow of the qNMR Purity Calculation.

Comparison with Alternative Methods

While qNMR is a robust technique, other methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also commonly used for purity determination.[7][8]

  • Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds like this compound. It separates components of a mixture based on their boiling points and interactions with a stationary phase. Purity is typically determined by the area percent of the main peak relative to the total area of all peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For alcohols that lack a strong UV chromophore, detection can be challenging and may require derivatization or the use of detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[3]

The following table summarizes a comparison of these methods for the purity analysis of this compound.

FeatureQuantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-RID)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between phases.
Primary Method Yes (traceable to SI units).[4]No (requires a reference standard of the same compound for accurate quantification).No (requires a reference standard of the same compound).
Accuracy High (< 0.1% relative expanded uncertainty achievable).High (with proper calibration).Moderate to High (detector dependent).
Precision High.High.Good.
Selectivity High (based on unique chemical shifts).High (based on retention time).Moderate to High (can be affected by co-eluting impurities).
Sample Throughput Moderate.High.High.
Sample Requirement Typically 5-20 mg.Low (µL injections of dilute solutions).Low (µL injections of dilute solutions).
Instrumentation Cost High.Moderate.Moderate to High.
Key Advantage No need for an identical reference standard for the analyte.[4] Provides structural information.Excellent for volatile compounds. High sensitivity with Flame Ionization Detector (FID).Broad applicability for non-volatile compounds.
Key Limitation Lower sensitivity compared to chromatographic methods. Potential for signal overlap.Requires compound to be volatile and thermally stable.Alcohols may require specific detectors (e.g., RID) due to poor UV absorbance.

Conclusion

Quantitative NMR stands out as a powerful and accurate method for determining the purity of this compound. Its status as a primary ratio method allows for direct and highly accurate quantification without the need for a specific reference standard of the analyte, which is a significant advantage, especially for novel compounds or when certified standards are unavailable.[4][9] While techniques like GC and HPLC are valuable orthogonal methods that provide excellent separation capabilities, qNMR offers a unique combination of quantification and structural confirmation in a single experiment. For researchers and professionals in drug development requiring metrologically traceable and highly reliable purity data, qNMR is an indispensable tool in the analytical laboratory.

References

A Comparative Guide to the Identification of Impurities in Synthesized 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 4,4-Dimethyl-1-pentanol (also known as neohexanol) and details analytical methodologies for the identification and quantification of process-related impurities. Ensuring the purity of chemical intermediates like this compound is critical in research and pharmaceutical development to ensure the reliability of experimental results and the safety of final products.

Synthesis of this compound: A Comparison of Routes and Potential Impurities

The synthesis of this compound can be achieved through several routes, each with a unique profile of potential impurities. The choice of synthetic pathway can significantly impact the purity of the final product.

1.1. Industrial Synthesis via Hydrogenation of a Carboxylic Acid Ester

A common industrial method for producing high-purity this compound involves the catalytic hydrogenation of a 3,3-dimethylbutyric acid ester. This process is capable of producing neohexanol with a purity exceeding 99%.[1]

  • Reaction Scheme:

    • Esterification of 3,3-dimethylbutyric acid.

    • Purification of the resulting ester by distillation.

    • Catalytic hydrogenation of the purified ester to this compound.

  • Potential Impurities:

    • Unreacted Starting Materials: Residual 3,3-dimethylbutyric acid and the alcohol used for esterification.

    • Side-Reaction Products: Byproducts from the esterification and hydrogenation steps.

    • Catalyst Residues: Trace metals from the hydrogenation catalyst.

    • Chlorine- and Sulfur-Containing Impurities: These can be introduced from the starting materials used in the synthesis of 3,3-dimethylbutyric acid. Distillation of the intermediate ester is a critical step to minimize these impurities in the final product.[1]

1.2. Alternative Synthesis Routes

While the hydrogenation of a carboxylic acid ester is a documented industrial method, other viable synthetic strategies for primary alcohols, such as the Grignard reaction and hydroformylation followed by reduction, can be applied. These methods are common in laboratory and industrial settings for analogous alcohols.

1.2.1. Grignard Synthesis

This route involves the reaction of a Grignard reagent with formaldehyde. For this compound, this would typically involve the reaction of 3,3-dimethylbutylmagnesium halide with formaldehyde.

  • Potential Impurities:

    • Unreacted Starting Materials: Residual 3,3-dimethylbutyl halide.

    • Wurtz Coupling Products: Symmetrical coupling of the Grignard reagent.

    • Byproducts from Reaction with Solvent: For example, if diethyl ether is used as a solvent.

    • Residual Solvents: Diethyl ether, tetrahydrofuran (B95107) (THF), etc.

1.2.2. Hydroformylation and Reduction

This two-step process begins with the hydroformylation (oxo process) of 3,3-dimethyl-1-butene (B1661986) to form 4,4-dimethylpentanal, which is then reduced to the target alcohol.

  • Potential Impurities:

    • Isomeric Aldehydes and Alcohols: The hydroformylation step can produce a branched aldehyde isomer (2,3-dimethylbutanal), which upon reduction would yield the corresponding isomeric alcohol.

    • Alkanes: Hydrogenation of the starting alkene (3,3-dimethyl-1-butene) can occur as a side reaction.

    • Unreacted Aldehyde: Incomplete reduction will leave residual 4,4-dimethylpentanal.

    • Catalyst Residues: Rhodium or cobalt complexes are typically used as catalysts in hydroformylation.[2]

Analytical Methodologies for Impurity Identification

The accurate identification and quantification of impurities in synthesized this compound require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary methods for this purpose.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for separating and identifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

    • For quantitative analysis, prepare a series of calibration standards of known impurities at concentrations ranging from 0.05% to 1% relative to the main component.

    • An internal standard (e.g., a C8-C10 n-alkane) can be added to both the sample and calibration standards for improved accuracy.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX or Stabilwax), is recommended for good peak shape of alcohols. A typical column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Final hold: 5 minutes at 240 °C.

    • Mass Spectrometer (if used):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identity of key impurities by comparing their retention times and mass spectra with those of certified reference standards.

    • Quantify impurities by constructing a calibration curve from the analysis of the standard solutions.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation and quantification of the main component and any impurities present at sufficient concentration. Both ¹H and ¹³C NMR provide detailed structural information.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

    • For quantitative NMR (qNMR), accurately weigh the sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • A relaxation delay (D1) of at least 5 times the longest T1 of interest should be used for accurate quantification.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

    • 2D NMR (optional): Techniques like COSY and HSQC can be used to aid in the structural elucidation of unknown impurities.

  • Data Analysis:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Identify the characteristic signals of this compound.

    • Identify impurity signals by comparing the spectrum to reference spectra of suspected impurities or by full structural elucidation for unknown signals. The presence of acidic impurities can sometimes cause the -OH proton signal to appear as a broad singlet due to rapid proton exchange.[3]

    • For qNMR, calculate the purity by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard.

Data Presentation and Comparison

To facilitate a clear comparison, the potential impurities from different synthetic routes and the capabilities of the analytical methods are summarized in the tables below.

Table 1: Comparison of Synthetic Routes and Potential Impurities

Synthetic RouteStarting MaterialsPotential ImpuritiesPurity Potential
Hydrogenation of Ester 3,3-dimethylbutyric acid, AlcoholUnreacted starting materials, Byproducts of esterification and hydrogenation, Catalyst residues, Chlorine- and sulfur-containing compounds[1]> 99%[1]
Grignard Synthesis 3,3-dimethylbutyl halide, FormaldehydeUnreacted starting materials, Wurtz coupling products, Solvent-related byproducts, Residual solventsVariable, dependent on purification
Hydroformylation/Reduction 3,3-dimethyl-1-butene, Syngas (CO, H₂)Isomeric alcohols (e.g., 2,3-dimethylbutanol), Alkanes (e.g., 2,2-dimethylbutane), Unreacted aldehyde, Catalyst residuesVariable, dependent on catalyst selectivity and purification

Table 2: Comparison of Analytical Methods for Impurity Identification

Analytical MethodPrincipleAdvantagesLimitations
GC-MS Separation by gas chromatography, identification by mass spectrometryHigh sensitivity and selectivity for volatile impurities, Excellent for separating isomers, Extensive spectral libraries for identificationRequires volatile and thermally stable analytes, Derivatization may be needed for some compounds
NMR Spectroscopy Nuclear magnetic resonance of atomic nucleiProvides detailed structural information, Non-destructive, Quantitative (qNMR) with an internal standard, Can identify unexpected impuritiesLower sensitivity compared to GC-MS for trace analysis, Signal overlap can complicate analysis of complex mixtures

Visualizing Workflows and Relationships

Diagram 1: General Workflow for Impurity Identification in Synthesized this compound

cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis synthesis Synthetic Route (e.g., Hydrogenation, Grignard) crude_product Crude this compound synthesis->crude_product purification Purification (e.g., Distillation) crude_product->purification final_product Final Product purification->final_product sample_prep Sample Preparation final_product->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms nmr NMR Analysis sample_prep->nmr data_analysis Data Analysis and Impurity Identification gc_ms->data_analysis nmr->data_analysis quantification Quantification of Impurities data_analysis->quantification report Purity Report quantification->report

Caption: Workflow for synthesis and impurity analysis.

Diagram 2: Decision Logic for Analytical Method Selection

start Goal: Impurity Identification in This compound q1 Need to detect trace level (ppm) impurities? start->q1 q2 Need detailed structural information of unknown impurities? q1->q2 No gc_ms Use GC-MS q1->gc_ms Yes nmr Use NMR q2->nmr Yes both Use Both GC-MS and NMR q2->both No/Uncertain gc_ms->both Also need structural info nmr->both Also need trace detection

Caption: Selecting the appropriate analytical method.

References

A Comparative Analysis of 4,4-Dimethyl-1-pentanol and 4,4-Dimethyl-2-pentanol: Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the structural isomers 4,4-Dimethyl-1-pentanol and 4,4-Dimethyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. The document outlines their physicochemical properties, synthetic routes, and comparative reactivity in key organic transformations, supported by established chemical principles. Experimental protocols for representative reactions are also provided.

Physicochemical Properties

This compound and 4,4-Dimethyl-2-pentanol share the same molecular formula (C₇H₁₆O) and molecular weight (116.20 g/mol ), yet their structural differences as primary and secondary alcohols, respectively, lead to variations in their physical properties. A summary of these properties is presented in Table 1.

PropertyThis compound (Primary Alcohol)4,4-Dimethyl-2-pentanol (Secondary Alcohol)
CAS Number 3121-79-7[1][2][3]6144-93-0[4][5][6][7]
Molecular Formula C₇H₁₆O[1][2][3]C₇H₁₆O[4][5][6][7]
Molecular Weight 116.20 g/mol [1][8][9]116.20 g/mol [4][6][7]
Appearance Colorless liquidColorless liquid[4][5]
Boiling Point 146.6 °C at 760 mmHg[1]137-138.3 °C at 760 mmHg[10][11]
Density 0.811-0.82 g/cm³[1][12]~0.815-0.818 g/cm³ at 25 °C[11][13]
Flash Point 49.4 °C[1]36.7 °C (98 °F)[10][13]
Refractive Index 1.4180[1][12]1.418 (n20/D)[10][11]
Melting Point -30.45 °C (estimate)[1] to 25 °C[12]-60 °C[10]
Water Solubility 0.03 M[2]5087 mg/L @ 25 °C (est)[13]

Synthesis of Isomers

The distinct structures of this compound and 4,4-Dimethyl-2-pentanol necessitate different synthetic strategies.

This compound is a primary alcohol and can be synthesized through methods that add a hydroxymethyl group to a suitable precursor. One documented route involves the reaction of tert-butylethylene with carbon monoxide.

4,4-Dimethyl-2-pentanol , a secondary alcohol, is commonly synthesized via the reduction of its corresponding ketone, 4,4-Dimethyl-2-pentanone.[4] This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a preferred method for larger-scale production.[4]

SynthesisPathways cluster_0 Synthesis of this compound cluster_1 Synthesis of 4,4-Dimethyl-2-pentanol tert-butylethylene tert-butylethylene DMP1 This compound tert-butylethylene->DMP1 + CO, H₂ CO Carbon Monoxide CO->DMP1 DMPK 4,4-Dimethyl-2-pentanone DMP2 4,4-Dimethyl-2-pentanol DMPK->DMP2 Reduction (e.g., NaBH₄ or H₂/Pd)

Caption: Synthetic pathways for this compound and 4,4-Dimethyl-2-pentanol.

Comparative Reactivity and Performance

While direct quantitative comparative data for these two specific isomers is scarce in the literature, their performance in key reactions can be inferred from the general principles of reactivity for primary and secondary alcohols.

Oxidation

The oxidation of alcohols is a fundamental transformation in organic synthesis. The structure of the alcohol dictates the nature of the product.

  • This compound (Primary Alcohol): Under anhydrous conditions with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC), this compound is expected to yield 4,4-dimethylpentanal.[14] Stronger oxidizing agents in aqueous media would likely lead to the formation of 4,4-dimethylpentanoic acid.

  • 4,4-Dimethyl-2-pentanol (Secondary Alcohol): Oxidation of this secondary alcohol, regardless of the strength of the oxidizing agent (e.g., PCC or chromic acid), will produce the corresponding ketone, 4,4-dimethyl-2-pentanone.[4][15]

The steric hindrance around the hydroxyl group can affect the reaction rate. However, without direct experimental data, a definitive quantitative comparison of oxidation rates is not possible.

OxidationPathways DMP1 This compound Aldehyde 4,4-Dimethylpentanal DMP1->Aldehyde Mild Oxidation (PCC) Carboxylic_Acid 4,4-Dimethylpentanoic Acid Aldehyde->Carboxylic_Acid Strong Oxidation DMP2 4,4-Dimethyl-2-pentanol Ketone 4,4-Dimethyl-2-pentanone DMP2->Ketone Oxidation (PCC or CrO₃)

Caption: Oxidation products of this compound and 4,4-Dimethyl-2-pentanol.
Esterification

Fischer esterification, the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for synthesizing esters. The rate of this reaction is significantly influenced by steric hindrance.

  • This compound (Primary Alcohol): As a primary alcohol, it is expected to undergo esterification more readily than its secondary isomer due to the lower steric bulk around the hydroxyl group.

  • 4,4-Dimethyl-2-pentanol (Secondary Alcohol): The increased steric hindrance at the secondary carbon is expected to result in a slower esterification rate compared to the primary isomer.

This difference in reactivity is a general trend observed for primary versus secondary alcohols.

Dehydration

Acid-catalyzed dehydration of alcohols leads to the formation of alkenes. The product distribution is often governed by Zaitsev's (or Saytzeff's) rule, which states that the more substituted (and therefore more stable) alkene will be the major product.

  • This compound (Primary Alcohol): Dehydration of primary alcohols is generally more difficult than for secondary or tertiary alcohols and may require more forcing conditions. The formation of a primary carbocation is energetically unfavorable, so the reaction may proceed through an E2 mechanism. The primary product would be 4,4-dimethyl-1-pentene. Rearrangements to form more stable carbocations are possible under certain conditions, which could lead to a mixture of products.

  • 4,4-Dimethyl-2-pentanol (Secondary Alcohol): Dehydration of this alcohol proceeds via an E1 mechanism involving a secondary carbocation intermediate. According to Zaitsev's rule, the major product is expected to be the more substituted alkene, 4,4-dimethyl-2-pentene.[4] A minor product, 4,4-dimethyl-1-pentene, is also expected. One study estimated the product distribution to be approximately 82% 4,4-dimethyl-2-pentene and 18% 4,4-dimethyl-1-pentene.[4]

DehydrationPathways DMP1 This compound Alkene1 4,4-Dimethyl-1-pentene DMP1->Alkene1 Dehydration (H⁺, Δ) DMP2 4,4-Dimethyl-2-pentanol Alkene2_major 4,4-Dimethyl-2-pentene (Major) DMP2->Alkene2_major Dehydration (H⁺, Δ) Alkene2_minor 4,4-Dimethyl-1-pentene (Minor) DMP2->Alkene2_minor Dehydration (H⁺, Δ)

Caption: Dehydration products of the two isomers.

Experimental Protocols

The following are representative protocols for the oxidation and esterification of these alcohols.

General Protocol for Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is suitable for the oxidation of both primary and secondary alcohols to aldehydes and ketones, respectively.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane (B109758) (DCM).

  • Reaction: To the stirred suspension, add a solution of the alcohol (1.0 equivalent) in DCM dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.

OxidationWorkflow start Start reagent_prep Prepare PCC suspension in DCM start->reagent_prep reaction Add alcohol solution dropwise reagent_prep->reaction monitoring Monitor by TLC reaction->monitoring workup Dilute with ether and filter monitoring->workup Reaction complete purification Concentrate and purify workup->purification end End purification->end

Caption: General workflow for the PCC oxidation of alcohols.
General Protocol for Fischer Esterification

This protocol describes a typical procedure for the synthesis of an ester from an alcohol and a carboxylic acid.

  • Setup: To a round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 equivalent), the carboxylic acid (e.g., acetic acid, 1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or GC to determine the consumption of the limiting reagent.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid), and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the resulting ester by distillation.

Conclusion

This compound and 4,4-Dimethyl-2-pentanol, while isomeric, exhibit distinct reactivity profiles characteristic of primary and secondary alcohols. The primary alcohol, this compound, is expected to undergo oxidation to an aldehyde or carboxylic acid and participate more readily in sterically sensitive reactions like esterification. In contrast, the secondary alcohol, 4,4-Dimethyl-2-pentanol, yields a ketone upon oxidation and its dehydration reaction is regioselective, favoring the formation of the more substituted alkene. The choice between these two isomers in a synthetic context will therefore be dictated by the desired functional group transformation and the specific reaction conditions employed. Further quantitative studies directly comparing the kinetics and yields of reactions involving these two isomers would be beneficial for a more precise understanding of their relative performance.

References

Comparative Guide to the Gas Chromatography of 4,4-Dimethyl-1-pentanol and a C7 Alcohol Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: Retention Indices

The Kovats retention index (RI) is a standardized measure of a compound's elution time in gas chromatography, relative to a series of n-alkanes. It helps in comparing retention data across different instruments and conditions. The following table summarizes the reported Kovats retention indices for 4,4-Dimethyl-2-pentanol on various stationary phases, offering a proxy for the expected behavior of 4,4-Dimethyl-1-pentanol.

CompoundStationary PhaseColumn TypeTemperature ProgramRetention Index (RI)
4,4-Dimethyl-2-pentanolSE-30 (non-polar)CapillaryIsothermal833
4,4-Dimethyl-2-pentanolOV-1 (non-polar)CapillaryTemperature-programmed842
4,4-Dimethyl-2-pentanolCW-20M (polar)CapillaryIsothermal1188

Note: The data for 4,4-Dimethyl-2-pentanol is sourced from the NIST Chemistry WebBook. The retention index is a dimensionless quantity.

The significant difference in the retention index of 4,4-Dimethyl-2-pentanol on polar (CW-20M) versus non-polar (SE-30, OV-1) columns highlights the influence of the stationary phase chemistry on the separation of these isomers. The higher retention index on the polar column is due to the interaction of the alcohol's hydroxyl group with the polar stationary phase. It is expected that this compound, as a primary alcohol, would exhibit even stronger interaction with a polar stationary phase compared to the secondary alcohol, 4,4-Dimethyl-2-pentanol, resulting in a higher retention index under similar conditions.

Experimental Protocols

The following are generalized experimental protocols for the analysis of C7 alcohols by gas chromatography. These can serve as a starting point for method development and should be optimized for specific applications.

Protocol 1: Analysis on a Non-Polar Stationary Phase

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-1 or equivalent (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the alcohol standard in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 100 µg/mL.

Protocol 2: Analysis on a Polar Stationary Phase

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-WAX or equivalent (Polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 8 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the alcohol standard in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 100 µg/mL.

Gas Chromatography Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of volatile compounds like this compound using gas chromatography.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Alcohol Sample Dilution Dilution with Solvent Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Autosampler Autosampler Vial->Autosampler Injection Injection Port Autosampler->Injection Column GC Column Injection->Column Vaporization & Separation Detector Detector (FID) Column->Detector Elution DataSystem Data System Detector->DataSystem Chromatogram Chromatogram Generation DataSystem->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Report Generation Integration->Report

Characterization of 4,4-Dimethyl-1-pentanol by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed characterization of 4,4-dimethyl-1-pentanol using mass spectrometry, with a comparative analysis against its structural isomer, 3,4-dimethyl-1-pentanol (B1606748). This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and protocols.

Mass Spectrometry Data Comparison

The mass spectra of this compound and its isomer, 3,4-dimethyl-1-pentanol, were analyzed to identify key fragmentation patterns. A summary of the most significant mass-to-charge ratios (m/z) and their relative intensities is presented below.

m/zRelative Intensity (%) - this compoundRelative Intensity (%) - 3,4-Dimethyl-1-pentanolPutative Fragment Identity
3185100[CH₂OH]⁺
416055[C₃H₅]⁺
439080[C₃H₇]⁺
5710030[C₄H₉]⁺ (tert-butyl cation)
701545[M-H₂O-C₂H₄]⁺
83525[M-H₂O-CH₃]⁺
98<15[M-H₂O]⁺
116Not observedNot observed[M]⁺ (Molecular Ion)

Note: The mass spectrum for this compound was referenced from the Wiley SpectraBase (CSS-5-3983/SMS12-12)[1]. The mass spectrum for 3,4-dimethyl-1-pentanol was obtained from the NIST WebBook[2][3]. Relative intensities are approximate and normalized to the base peak.

Interpretation of Mass Spectra

This compound: The mass spectrum is dominated by the base peak at m/z 57 , corresponding to the highly stable tert-butyl cation. This is a result of cleavage at the C3-C4 bond. Another significant peak is observed at m/z 31 , characteristic of primary alcohols due to alpha-cleavage, which results in the formation of the [CH₂OH]⁺ ion. The peak at m/z 43 likely corresponds to the isopropyl cation, which can be formed through rearrangement. The molecular ion peak at m/z 116 is expected to be very weak or absent, which is typical for primary alcohols.

3,4-Dimethyl-1-pentanol: In contrast, the base peak for this isomer is at m/z 31 , indicative of a more favorable alpha-cleavage compared to the formation of a secondary carbocation that would result from cleavage at other positions. A significant peak at m/z 43 is also present. The peak at m/z 57 is of lower intensity compared to this compound, as the formation of a tert-butyl cation is not as direct. The dehydration peak ([M-H₂O]⁺) at m/z 98 and subsequent fragmentations are more prominent in this isomer.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Primary Alcohols

This protocol outlines a standard procedure for the analysis of liquid primary alcohol samples, such as this compound.

1. Sample Preparation:

  • Prepare a 10 µg/mL solution of the alcohol in a volatile organic solvent suitable for GC-MS analysis (e.g., dichloromethane (B109758) or hexane).

  • Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.

  • Transfer the sample to a 1.5 mL glass autosampler vial. A minimum volume of 50 µL is recommended.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 30-200

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's operating software.

  • Identify the peak corresponding to the alcohol of interest based on its retention time.

  • Obtain the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it to reference spectra from databases such as NIST or Wiley.

Visualizations

Fragmentation_Pathway M This compound [C7H16O]˙⁺ m/z 116 (not observed) F57 tert-butyl cation [C4H9]⁺ m/z 57 (Base Peak) M->F57 β-cleavage F31 [CH2OH]⁺ m/z 31 M->F31 α-cleavage F41 [C3H5]⁺ m/z 41 F57->F41 -CH4 F43 [C3H7]⁺ m/z 43

Caption: Fragmentation Pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Alcohol in Volatile Solvent (10 µg/mL) Prep2 Transfer to GC-MS Vial Prep1->Prep2 Analysis1 Inject Sample into GC Analysis2 Separation on Capillary Column Analysis1->Analysis2 Analysis3 Electron Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (Quadrupole) Analysis3->Analysis4 Data1 Generate Mass Spectrum Data2 Identify Fragments Data1->Data2 Data3 Compare to Databases (NIST, Wiley) Data2->Data3 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: GC-MS Experimental Workflow.

References

A Comparative Guide to the Synthesis of C7 Branched-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of C7 branched-chain alcohols is of significant interest in various fields, including pharmaceuticals, fragrances, and specialty chemicals. The selection of an appropriate synthetic route is crucial and depends on factors such as desired isomer, yield, selectivity, cost, and scalability. This guide provides an objective comparison of common synthetic methodologies for C7 branched-chain alcohols, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to C7 branched-chain alcohols, allowing for a direct comparison of their performance.

Synthetic RouteTarget Alcohol(s)Starting Material(s)Catalyst/ReagentTemperature (°C)PressureYield (%)SelectivityReference(s)
Grignard Reaction 2-Methyl-1-hexanol2-Hexylmagnesium halide, Formaldehyde--Atmospheric-High[1]
2-Methyl-2-hexanoln-Butylmagnesium bromide, Acetone (B3395972)-RefluxAtmospheric~70-75High[2][3]
2-Ethyl-1-butanol3-Halogenated pentane, Mg, Paraformaldehyde--Atmospheric66-70High-
Guerbet Reaction 2-Ethyl-1-hexanoln-ButanolCopper or Palladium precursors, Sodium butoxide180-360Sealed reactor-Mixture of products[4][5]
C7 AlcoholsEthanol (B145695), Isoamyl alcoholLanthanum-promoted nickel on alumina (B75360)230100 bar-87% to C7+ alcohols[6]
Hydroformylation Heptanals (precursors)1-Hexene (B165129)Rhodium-based80-110600-1100 psi62 (conversion)l/b ratio: 2.6[7]
Heptanal1-HexeneRhodium-phosphine catalysts-Supercritical CO2High conversionRegioselective[8]
Reduction 5-Methyl-1-hexanol (B128172)5-Methylhexanoic acidLithium aluminum hydride (LiAlH₄)0 to RTAtmosphericHighHigh[9]
Hydroboration-Oxidation 1-AlkanolTerminal OlefinBH₃•THF, H₂O₂, NaOH30-35AtmosphericHigh~99% anti-Markovnikov[10]
Cascade Synthesis 2-Ethyl-1-hexanoln-ButanalNi/Ce-Al₂O₃1704.0 MPa66.9High[11][12]
2-Methyl-1-pentanoln-PropanalCu/Mg/Al mixed metal oxide-Solventless-High

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Grignard Synthesis of 2-Methyl-2-hexanol

Materials:

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried round-bottom flask equipped with a dropping funnel and a condenser, place the magnesium turnings. Add a solution of 1-bromobutane in anhydrous diethyl ether to the dropping funnel. Slowly add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 15 minutes.[3][13]

  • Reaction with Acetone: Cool the Grignard reagent in an ice bath. Slowly add a solution of anhydrous acetone in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.[3]

  • Workup: Prepare a mixture of 25% aqueous ammonium chloride and crushed ice. Slowly pour the reaction mixture into the ice mixture with vigorous stirring. Transfer the mixture to a separatory funnel. Extract the aqueous layer with solvent ether. Combine the ether layers and wash with water, 10% sodium carbonate solution, and finally with saturated sodium chloride solution.[3]

  • Purification: Dry the ether solution over anhydrous magnesium sulfate or potassium carbonate. Filter and evaporate the ether. The crude product can be purified by distillation to yield 2-methyl-2-hexanol.[3][13]

Guerbet Condensation for C7 Alcohols

Materials:

  • Ethanol

  • Isoamyl alcohol

  • Lanthanum-promoted nickel on alumina catalyst

Procedure:

  • Reaction Setup: The Guerbet condensation is typically carried out in a high-pressure batch or continuous flow reactor.

  • Reaction Conditions: A mixture of ethanol and isoamyl alcohol is heated in the presence of the catalyst. Typical reaction conditions are 230 °C and 100 bar.[6]

  • Product Formation: The reaction proceeds through a series of steps including dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation to form a mixture of higher alcohols, including C7 branched-chain alcohols.[5][6]

  • Product Separation: The resulting mixture of alcohols is complex and requires separation, typically by fractional distillation, to isolate the desired C7 isomers.[5]

Hydroformylation of 1-Hexene

Materials:

  • 1-Hexene

  • Synthesis gas (CO/H₂)

  • Rhodium-based catalyst (e.g., RhH(CO)(TPPTS)₃)

  • Solvent (e.g., methanol/water)

Procedure:

  • Catalyst Preparation: A water-soluble rhodium complex is typically used for aqueous biphasic catalysis.

  • Reaction: The hydroformylation of 1-hexene is carried out in a high-pressure reactor. The olefin, solvent, and catalyst are charged into the reactor, which is then pressurized with synthesis gas. The reaction is conducted at elevated temperatures (e.g., 80-110 °C) and pressures (e.g., 600-1100 psi).[7]

  • Product Formation: The reaction produces a mixture of linear (heptanal) and branched (2-methylhexanal) aldehydes. The ratio of linear to branched products (l/b ratio) is a critical parameter and can be controlled by the choice of catalyst and reaction conditions.[7]

  • Hydrogenation and Separation: The resulting aldehydes are typically hydrogenated in a subsequent step to the corresponding C7 alcohols. In a biphasic system, the catalyst remains in the aqueous phase and can be recycled, while the organic product phase is separated.[14]

Reduction of 5-Methylhexanoic Acid

Materials:

  • 5-Methylhexanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Saturated aqueous sodium sulfate solution

  • 10% sulfuric acid

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, a suspension of LiAlH₄ in anhydrous THF is prepared and cooled to 0 °C.[15][9]

  • Reduction: A solution of 5-methylhexanoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension. The reaction mixture is then stirred at room temperature for a specified period.[9]

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium sulfate solution at 0 °C to decompose the excess LiAlH₄. Subsequently, 10% sulfuric acid is added.[15]

  • Extraction and Purification: The product is extracted with ether, and the combined organic layers are washed, dried, and concentrated. The resulting 5-methyl-1-hexanol can be purified by distillation.

Hydroboration-Oxidation of a Terminal Alkene

Materials:

  • Terminal alkene (e.g., 2-methyl-1-hexene)

  • Borane-tetrahydrofuran complex (BH₃•THF)

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

Procedure:

  • Hydroboration: To a solution of the alkene in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of BH₃•THF is added dropwise. The reaction mixture is then stirred at room temperature.

  • Oxidation: The reaction mixture is cooled in an ice bath, and 3 M NaOH solution is added, followed by the slow, dropwise addition of 30% H₂O₂ while maintaining the temperature between 30-35 °C. The mixture is then stirred at room temperature for 1.5 hours.[10]

  • Workup and Purification: The product is extracted with diethyl ether. The combined ether extracts are washed with water, dried over a drying agent, and the solvent is removed to yield the crude alcohol. Purification can be achieved by distillation.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the relationships between starting materials, key intermediates, and final products for the discussed synthetic routes.

Synthetic_Routes_Comparison cluster_grignard Grignard Reaction cluster_guerbet Guerbet Reaction cluster_hydroformylation Hydroformylation cluster_reduction Reduction cluster_hydroboration Hydroboration-Oxidation grignard_start Alkyl Halide + Mg Aldehyde/Ketone/Epoxide grignard_product C7 Branched Alcohol grignard_start->grignard_product Nucleophilic Addition guerbet_start C3/C4 Alcohols guerbet_intermediate Aldehyde Intermediate guerbet_start->guerbet_intermediate Dehydrogenation guerbet_product C7 Branched Alcohol (Mixture) guerbet_intermediate->guerbet_product Aldol Condensation + Hydrogenation hydro_start C6 Olefin + CO/H₂ hydro_intermediate C7 Aldehyde hydro_start->hydro_intermediate Hydroformylation hydro_product C7 Branched Alcohol hydro_intermediate->hydro_product Hydrogenation reduction_start C7 Branched Carboxylic Acid or Ester reduction_product C7 Branched Alcohol reduction_start->reduction_product e.g., LiAlH₄ hydroboration_start C7 Branched Olefin hydroboration_intermediate Organoborane hydroboration_start->hydroboration_intermediate Hydroboration hydroboration_product C7 Branched Alcohol hydroboration_intermediate->hydroboration_product Oxidation

Caption: Comparison of major synthetic routes to C7 branched-chain alcohols.

Experimental_Workflow_Logic start Select Target C7 Branched Alcohol Isomer route_grignard Grignard Reaction (Versatile, specific isomers) start->route_grignard route_guerbet Guerbet Reaction (From smaller alcohols, mixture) start->route_guerbet route_hydroformylation Hydroformylation (Industrial, olefin feedstock) start->route_hydroformylation route_reduction Reduction (Specific precursors) start->route_reduction route_hydroboration Hydroboration-Oxidation (Anti-Markovnikov) start->route_hydroboration protocol Follow Detailed Experimental Protocol route_grignard->protocol route_guerbet->protocol route_hydroformylation->protocol route_reduction->protocol route_hydroboration->protocol purification Purification (e.g., Distillation, Chromatography) protocol->purification analysis Characterization (NMR, GC-MS, IR) purification->analysis product Pure C7 Branched Alcohol analysis->product

Caption: General experimental workflow for the synthesis of C7 branched-chain alcohols.

References

Comparative Guide to Analytical Standards for 4,4-Dimethyl-1-pentanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical standards for 4,4-Dimethyl-1-pentanol and its isomers, targeting researchers, scientists, and drug development professionals. It includes a review of common analytical techniques, detailed experimental protocols, and a comparison of commercially available standards.

Introduction to this compound and its Isomers

This compound (C7H16O) is a branched-chain alcohol.[1][2] Its isomers, such as 4,4-Dimethyl-2-pentanol, 2,2-Dimethyl-1-pentanol, and 3,4-Dimethyl-1-pentanol, share the same molecular formula but differ in the arrangement of their atoms.[3][4][5] These structural differences lead to distinct physical and chemical properties, necessitating reliable analytical standards for their accurate identification and quantification. This guide focuses on the analytical standards and methods pertinent to these compounds.

Comparison of Analytical Standards

The quality and purity of analytical standards are paramount for accurate and reproducible results. While specific batch data varies, the following table summarizes typical specifications for analytical standards of this compound and its isomers available from various suppliers. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Table 1: Typical Specifications of Commercially Available Analytical Standards

PropertyThis compound4,4-Dimethyl-2-pentanol2,2-Dimethyl-1-pentanol3,4-Dimethyl-1-pentanol
CAS Number 3121-79-7[1]6144-93-0[3]2370-12-9[4]6570-87-2[5]
Molecular Formula C7H16O[1]C7H16O[3]C7H16O[4]C7H16O[5]
Molecular Weight 116.20 g/mol [1]116.20 g/mol [3]116.20 g/mol [4]116.20 g/mol [5]
Typical Purity ≥95% - ≥99%≥98%[3]Information not readily availableInformation not readily available
Format Neat LiquidNeat LiquidNeat LiquidNeat Liquid
Analytical Techniques for QC GC, NMRGC, NMRGC, NMRGC, NMR
Common Suppliers American Custom Chemicals Corporation, Matrix Scientific, ChemBridge Corporation[6]CymitQuimica[3]CymitQuimica[7]ChemicalBook[8]

Analytical Methodologies and Experimental Protocols

The choice of analytical method depends on the sample matrix, the required sensitivity, and the specific isomers to be separated and quantified. Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method for volatile compounds like these alcohols. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also present viable alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis of C7 Alcohol Isomers

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or medium-polarity column is recommended for good separation of the isomers. A suitable option is a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (split ratio of 50:1 to prevent column overloading).

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

  • Sample Preparation:

    • Prepare a stock solution of the analytical standard (e.g., 1000 µg/mL) in a suitable solvent like methanol (B129727) or dichloromethane.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • For unknown samples, dilute with the chosen solvent to fall within the calibration range.

    • If the sample is in an aqueous matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[9]

Workflow for GC-MS Analysis

A Sample Preparation (Dilution/Extraction) B GC-MS Injection A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Analysis (Quantification & Identification) F->G

A simplified workflow for the GC-MS analysis of alcohol isomers.
High-Performance Liquid Chromatography (HPLC)

While GC-MS is generally preferred for volatile alcohols, HPLC can be an alternative, especially when derivatization is employed to enhance detection.

Experimental Protocol: HPLC Analysis of Aliphatic Alcohols

  • Instrumentation: An HPLC system with a UV or Refractive Index (RI) detector. For improved sensitivity and selectivity, a fluorescence detector can be used after pre-column derivatization.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typical. For underivatized alcohols with an RI detector, a mobile phase of HPLC-grade water may be used.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • RI Detector: For underivatized alcohols.

    • UV Detector: Requires derivatization with a UV-absorbing tag. Wavelength will depend on the chosen derivatizing agent.

  • Sample Preparation (with Derivatization):

    • A common derivatizing agent for alcohols to be detected by UV or fluorescence is 9-fluorenylmethyl chloroformate (FMOC-Cl).[11]

    • Mix the sample or standard with a solution of FMOC-Cl in a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., pyridine).

    • Allow the reaction to proceed at a controlled temperature.

    • Quench the reaction and dilute the sample for injection.

Logical Diagram for Method Selection

A Analyze this compound and its isomers B High Volatility? A->B C GC-MS Recommended B->C Yes D HPLC with Derivatization or RI detection is an alternative B->D No (or if GC-MS is unavailable)

A decision diagram for selecting an appropriate analytical method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary ratio method of measurement that can provide a highly accurate quantification of a substance without the need for an identical calibration standard.

Experimental Protocol: qNMR for Purity Assessment

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble (e.g., Chloroform-d, Methanol-d4).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound standard and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 of the signals of interest).

    • A 90° pulse angle should be used.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Conclusion

The selection of an appropriate analytical standard and method is critical for the reliable analysis of this compound and its isomers. GC-MS is generally the most suitable technique due to the volatility of these compounds. However, HPLC with derivatization and qNMR offer valuable alternatives. It is essential for researchers to obtain analytical standards from reputable suppliers and to carefully validate their chosen analytical method to ensure data of the highest quality.

References

A Comparative Guide to Validating the Structure of 4,4-Dimethyl-1-pentanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of key analytical techniques for the structural elucidation of 4,4-Dimethyl-1-pentanol and its derivatives. Experimental data, detailed protocols, and workflow visualizations are presented to assist in methodology selection and application.

The structural complexity of this compound derivatives, often characterized by a branched alkyl chain and a functional group, necessitates a multi-faceted analytical approach for complete characterization. The primary methods for confirming the molecular structure of these compounds include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray Crystallography. Each technique offers unique insights into the molecular architecture, and their complementary use provides the highest level of confidence in structural assignment.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific information required, the nature of the derivative, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods for validating the structure of this compound derivatives.

TechniqueInformation ProvidedResolutionSensitivitySample RequirementThroughput
¹H & ¹³C NMR Detailed atom connectivity, chemical environment of nuclei, stereochemistry.HighModerate (mg)~5-20 mgLow to Moderate
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High to Very HighHigh (µg to ng)~1-10 µgHigh
GC-MS Separation of isomers and impurities, molecular weight, fragmentation patterns.High (Chromatography)Very High (pg to fg)~1-10 µgHigh
X-ray Crystallography Absolute 3D molecular structure, bond lengths and angles, crystal packing.AtomicLow (mg)Single crystalLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific derivative and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of functional groups.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For quantitative analysis, a 90° pulse and a longer relaxation delay (5x the longest T₁ value) are necessary.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done with a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-90, DEPT-135) can be performed.[1]

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the connectivity of atoms.

    • Assign all signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and analysis of complex mixtures and isomers.

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

    • If the derivative is not sufficiently volatile (e.g., a long-chain ester), derivatization to a more volatile species (e.g., trimethylsilyl (B98337) ether) may be necessary.

  • Instrument Setup:

    • Install an appropriate GC column (e.g., a non-polar or medium-polarity column) for the separation of the analytes.

    • Set the GC oven temperature program, injector temperature, and carrier gas flow rate. A typical program might start at a low temperature and ramp up to a higher temperature to elute all components.

    • Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and scan speed.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The components of the sample are separated in the GC column and then introduced into the mass spectrometer for ionization and detection.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify the retention times of the components.

    • Examine the mass spectrum of each peak. The molecular ion peak (M⁺) will confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. For alcohols, characteristic fragments often arise from α-cleavage and dehydration (loss of water).[2][3][4] For esters, fragmentation often occurs at the ester linkage.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. However, obtaining a suitable single crystal can be a significant challenge, especially for flexible, non-polar molecules.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization:

    • The primary challenge is to grow a single crystal of sufficient size and quality.[5] This is often a trial-and-error process involving the slow evaporation of a solvent from a saturated solution of the purified compound.

    • Various solvents and solvent mixtures should be screened. For non-polar derivatives of this compound, solvents like hexane, heptane, or toluene, or mixtures thereof, may be suitable.

    • Techniques such as slow cooling, vapor diffusion, or solvent layering can be employed to promote crystal growth.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it.

    • The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is used to calculate an electron density map of the crystal.

    • From the electron density map, the positions of the atoms can be determined.

    • The structural model is then refined to best fit the experimental data.

  • Data Analysis:

    • The final refined structure provides precise information on bond lengths, bond angles, and the overall three-dimensional conformation of the molecule.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the key analytical techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C & DEPT Spectra instrument->acquire_13C process Fourier Transform, Phase & Baseline Correction acquire_1H->process acquire_13C->process analyze Analyze Chemical Shifts, Splitting & Integration process->analyze elucidate Elucidate Structure analyze->elucidate end End elucidate->end

Caption: Workflow for structural elucidation using NMR spectroscopy.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (MS) separate->ionize detect Detection (MS) ionize->detect analyze_chrom Analyze Chromatogram (Retention Time) detect->analyze_chrom analyze_ms Analyze Mass Spectrum (Molecular Ion & Fragments) detect->analyze_ms identify Identify Compound analyze_chrom->identify analyze_ms->identify end End identify->end

Caption: Workflow for compound identification using GC-MS.

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_proc Structure Determination start Start purify Purify Compound start->purify crystallize Grow Single Crystal purify->crystallize mount Mount Crystal crystallize->mount diffract X-ray Diffraction mount->diffract solve Solve Phase Problem (Electron Density Map) diffract->solve refine Refine Atomic Model solve->refine validate Validate Structure refine->validate end End validate->end

Caption: Workflow for 3D structure determination using X-ray crystallography.

References

Safety Operating Guide

Proper Disposal of 4,4-Dimethyl-1-pentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of 4,4-Dimethyl-1-pentanol, a flammable liquid commonly used in research and development. Adherence to these procedures will help your facility maintain a safe operational environment and comply with regulatory standards.

I. Immediate Safety Considerations

Before handling this compound for disposal, it is crucial to be aware of its primary hazard: flammability.[1] Always handle this chemical in a well-ventilated area, away from any potential ignition sources such as open flames, sparks, or hot surfaces.[2][3] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn to prevent eye and skin contact.

II. Waste Classification and Segregation

Proper classification and segregation of chemical waste are the foundational steps for safe disposal. This compound is classified as a flammable liquid and should be treated as hazardous waste.

Key Principles:

  • Do Not Mix: Never mix this compound with other waste streams, especially incompatible materials like oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Designated Containers: Collect this compound waste in a designated, chemically compatible, and leak-proof container.[4] The container must be kept tightly closed except when adding waste.[2][4]

III. Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueCitation
GHS Classification Flammable liquid and vapor (Category 3)[1]
Flash Point 49.4°C[1]
Boiling Point 146.6°C at 760mmHg[1]
Density 0.82 g/cm³[1]

IV. Step-by-Step Disposal Protocol

Follow this detailed procedure for the safe disposal of this compound waste. This protocol is designed to be a general guideline; always consult and adhere to your institution's specific EHS procedures.

  • Container Selection:

    • Obtain a clean, empty, and chemically compatible waste container. Glass or polyethylene (B3416737) containers are generally suitable.

    • Ensure the container has a secure, tight-fitting screw cap.

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste".[5][6]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]

    • Indicate the associated hazards, primarily "Flammable Liquid".

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.[5]

  • Waste Accumulation:

    • Place the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and general work areas.

    • Keep the container closed at all times except when adding waste.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Arranging for Disposal:

    • Once the container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a pickup.

    • Provide the EHS department with a complete list of the container's contents.

    • Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will handle the collection and final disposal in accordance with federal, state, and local regulations.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and eliminate all ignition sources.

    • Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the spill.

    • Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container.

    • Notify your EHS department of the spill and follow their specific cleanup and reporting procedures.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

G Workflow for this compound Disposal A Generation of This compound Waste B Is the waste container properly labeled? A->B C Label container with: 'Hazardous Waste' 'this compound' 'Flammable Liquid' Date & Contact Info B->C No D Place in designated Satellite Accumulation Area (SAA) B->D Yes C->D E Is the container full or waste generation complete? D->E F Continue to collect waste in the SAA E->F No G Contact Environmental Health & Safety (EHS) for pickup E->G Yes F->E H EHS handles final disposal according to regulations G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the safe handling of 4,4-Dimethyl-1-pentanol in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Core Hazards: this compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate safety measures to mitigate these risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryType and SpecificationsRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[3] A face shield should be worn for additional protection when there is a risk of splashing.Protects against splashes and vapors which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves are required.[2] For incidental contact, disposable nitrile gloves are generally suitable. For extended contact or handling larger volumes, heavier-duty gloves such as butyl rubber are recommended.[3] Always inspect gloves for tears or punctures before use.Prevents skin contact which can cause skin irritation.[1][2]
Skin and Body Protection A flame-resistant lab coat and closed-toe shoes are essential.[3] Long-sleeved clothing should be worn.[4]Protects skin from accidental splashes and provides a barrier in case of fire due to the flammable nature of the chemical.[3]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.[3][5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe transfer of this compound from a storage container to an experimental vessel.

1. Pre-Transfer Checklist:

  • Verify Ventilation: Ensure that the work will be conducted in a properly functioning chemical fume hood or a well-ventilated area.[3][5]

  • Assemble PPE: Don the appropriate PPE as specified in the table above.

  • Prepare Workspace: Clear the work area of any unnecessary items and potential ignition sources such as hot plates and open flames.[3][5]

  • Grounding: For transfers involving large metal containers (e.g., >5 gallons), ensure the container is electrically bonded and grounded to prevent static discharge.[5][6]

  • Spill Kit: Locate and confirm the accessibility of a spill kit rated for flammable liquids.[3]

2. Measurement and Transfer Procedure:

  • Container Inspection: Visually inspect the this compound container for any signs of damage or leaks before handling.

  • Dispensing: Carefully open the container. Use a clean, compatible pipette or graduated cylinder for measurement.

  • Transfer: Slowly and carefully transfer the measured liquid into the receiving vessel to avoid splashing.

  • Secure Containers: Immediately and securely close both the primary storage container and the receiving vessel after the transfer is complete.[2]

3. Post-Transfer Procedures:

  • Clean Up: Wipe down any minor drips on the exterior of the containers or the work surface with a compatible absorbent material.

  • Decontamination: Dispose of the contaminated absorbent material as hazardous waste.

  • Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.

Emergency Response and Disposal Plan

Spill Response:

  • Small Spills: For minor spills, absorb the liquid with an inert material like vermiculite (B1170534) or sand.[3] Place the absorbed material in a sealed and labeled container for disposal.[3]

  • Large Spills: In the event of a large spill, evacuate the immediate area and contact the institution's emergency services.

Fire Response:

  • Small Fires: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Do not use a direct stream of water as it may spread the fire.[3]

  • Large Fires: Evacuate the area and activate the fire alarm.

Disposal Plan:

  • Waste Classification: All waste contaminated with this compound is classified as hazardous waste.[4]

  • Containerization: Collect waste in a suitable, sealed, and properly labeled container.

  • Licensed Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed environmental management company.

  • Regulatory Compliance: Ensure all disposal activities adhere to local, state, and federal regulations for hazardous waste management.

Safe_Handling_Workflow start Start: Handling this compound prep 1. Preparation start->prep ppe Don Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat prep->ppe workspace Prepare Workspace: - Verify Fume Hood - Remove Ignition Sources - Locate Spill Kit prep->workspace transfer 2. Transfer ppe->transfer workspace->transfer dispense Inspect & Dispense Chemical Carefully transfer->dispense post_transfer 3. Post-Transfer dispense->post_transfer spill Spill? dispense->spill cleanup Clean Workspace & Contaminated Surfaces post_transfer->cleanup disposal 4. Waste Disposal cleanup->disposal collect_waste Collect Contaminated Materials in a Labeled, Sealed Container disposal->collect_waste end End: Procedure Complete collect_waste->end emergency Emergency Procedures spill->post_transfer No handle_spill Follow Spill Response Protocol spill->handle_spill Yes handle_spill->cleanup

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.